molecular formula C8H8N4O3S B155343 4-Acetamidobenzenesulfonyl azide CAS No. 2158-14-7

4-Acetamidobenzenesulfonyl azide

Cat. No.: B155343
CAS No.: 2158-14-7
M. Wt: 240.24 g/mol
InChI Key: NTMHWRHEGDRTPD-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfonyl azide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4O3S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-azidosulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMHWRHEGDRTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408598
Record name 4-Acetamidobenzenesulfonyl azide
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Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-14-7
Record name 4-Acetamidobenzenesulfonyl azide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidobenzenesulfonyl azide
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Record name 2158-14-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-Acetamidobenzenesulfonyl azide
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Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Acetamidobenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Acetamidobenzenesulfonyl azide (B81097) is a potentially explosive and hazardous chemical. Its synthesis should only be attempted by trained professionals in a well-equipped laboratory with strict adherence to all safety protocols. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for a thorough risk assessment and established safety procedures.

Introduction

4-Acetamidobenzenesulfonyl azide, also known as p-acetamidobenzenesulfonyl azide (p-ABSA), is a versatile reagent in organic synthesis. It is primarily used as a diazo transfer agent to introduce a diazo group to active methylene (B1212753) compounds.[1][2] This functionality is a key step in the synthesis of various biologically active molecules, including peptides and drugs.[3] The reagent is considered relatively safe compared to other azides and is effective for synthesizing a variety of diazo compounds with good yields.[2]

This technical guide provides an overview of the synthesis of this compound, focusing on the underlying chemical principles, experimental considerations, and critical safety measures.

Synthesis Pathway

The most common method for synthesizing this compound involves the reaction of p-acetamidobenzenesulfonyl chloride with an azide salt, typically sodium azide.[4][5] This is a nucleophilic substitution reaction where the azide ion displaces the chloride ion on the sulfonyl group.

A general reaction scheme is as follows:

p-Acetamidobenzenesulfonyl chloride + Sodium Azide → p-Acetamidobenzenesulfonyl azide + Sodium Chloride

While the synthesis of aryl azides can also be achieved through the diazotization of aromatic amines, the direct substitution method from the corresponding sulfonyl chloride is a more common and direct route for this specific compound.[6]

Experimental Protocol Overview

Detailed experimental procedures can be found in the literature, such as in Organic Syntheses.[5] The following is a generalized summary of a typical laboratory-scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Key Properties
p-Acetamidobenzenesulfonyl chloride233.67Moisture-sensitive solid
Sodium Azide (NaN₃)65.01Highly toxic and potentially explosive.[7]
Acetone (B3395972)58.08Flammable solvent
Water18.02---
Toluene92.14Flammable solvent, used for recrystallization

Generalized Procedure:

  • Reaction Setup: p-Acetamidobenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as acetone or methylene chloride, in a flask equipped with a stirrer.[4][5]

  • Addition of Sodium Azide: A solution of sodium azide in water is added to the stirred solution of the sulfonyl chloride.[4][5] This step is often performed at a controlled temperature, sometimes with initial cooling in an ice bath.[4]

  • Reaction: The mixture is stirred for several hours to allow the reaction to go to completion.[4][5]

  • Workup and Isolation: The product is typically isolated by pouring the reaction mixture into water, which causes the organic azide to precipitate.[5] The solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as toluene.[4][5] It is crucial to keep the temperature of the recrystallization solution below 80°C.[4][5]

Key Experimental Parameters:

ParameterTypical Value/ConditionImportance
Reaction SolventAcetone or Methylene Chloride[4][5]Solubilizes the starting material.
Molar Ratio (NaN₃:Sulfonyl Chloride)~1.1 to 1.2 : 1[4][5]A slight excess of sodium azide ensures complete reaction.
Reaction TemperatureRoom temperature, sometimes with initial cooling[4]Controls the reaction rate and minimizes side reactions.
Recrystallization TemperatureBelow 80°C[4][5]Prevents thermal decomposition of the azide product.

Safety Considerations: A Critical Overview

Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and may decompose explosively.[8][9] Therefore, stringent safety precautions are mandatory.

Hazard Identification:

  • Explosion Hazard: Organic azides can decompose violently with the input of external energy.[9] Sodium azide itself is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like copper or lead.[7][10]

  • Toxicity: The azide ion has a toxicity similar to that of cyanide.[9][10]

  • Chemical Incompatibility: Sodium azide reacts violently with several common laboratory chemicals, including acids (forming highly toxic and explosive hydrazoic acid), and halogenated solvents like dichloromethane (B109758) and chloroform, which can form explosively unstable di- and tri-azidomethane.[8][9][10]

Essential Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Engineering Controls: All work with azides must be conducted in a chemical fume hood.[7] A blast shield should be used, especially when working on a larger scale.[13]

  • Handling Precautions:

    • Use non-metal spatulas (e.g., plastic or ceramic) to handle sodium azide to avoid the formation of shock-sensitive metal azides.[8][13]

    • Avoid friction, grinding, or shock.[14]

    • Never heat organic azides above recommended temperatures.[4][5]

    • Work on the smallest scale possible.[13]

  • Storage: Store organic azides in a cool, dark place, preferably below room temperature.[9][10]

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[8][9] Never mix azide waste with acidic waste.[8][9] Consult your institution's environmental health and safety guidelines for proper disposal procedures.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis and the critical safety considerations.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve p-Acetamidobenzenesulfonyl Chloride in Acetone addition Slow Addition of Azide Solution reagents->addition azide_sol Prepare Aqueous Sodium Azide Solution azide_sol->addition stirring Stir at Room Temperature addition->stirring precipitation Precipitate in Water stirring->precipitation filtration Filter the Solid Product precipitation->filtration recrystallization Recrystallize from Toluene (Keep Temp < 80°C) filtration->recrystallization drying Dry the Final Product recrystallization->drying

Caption: A flowchart of the synthesis of this compound.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_waste Waste Disposal ppe_items Safety Goggles Lab Coat Gloves handling_items Use Fume Hood Use Blast Shield Non-Metal Spatulas Avoid Heat/Shock/Friction waste_items Separate Azide Waste No Acidic Waste Mixing Follow Institutional Protocols center_node Safe Synthesis of This compound center_node->ppe_items Always Wear center_node->handling_items Strictly Follow center_node->waste_items Properly Dispose

Caption: Key safety precautions for handling azides.

References

An In-depth Technical Guide to the Structure and Hydrogen Bonding of 4-Acetamidobenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (4-ABSA) is a versatile organic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in the synthesis of various pharmaceutical agents and its application in "click chemistry" for bioconjugation and polymer development underscore the importance of a thorough understanding of its structural and chemical properties.[1] This technical guide provides a comprehensive overview of the molecular structure and hydrogen bonding characteristics of 4-ABSA, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure

Under ambient conditions, 4-acetamidobenzenesulfonyl azide crystallizes in a monoclinic system with the P2₁ space group.[2][3] The fundamental crystallographic parameters, as determined by X-ray diffraction, are summarized in the table below. The molecular structure is characterized by a central benzene (B151609) ring substituted with an acetamido group and a sulfonyl azide group at the para positions.

Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a8.0529 Å
b22.988 Å
c8.3123 Å
β93.534°
(Data sourced from high-pressure studies combining Raman scattering, IR absorption, and synchrotron X-ray diffraction measurements)[2][3]

The azide group in 4-ABSA is noted to be bent, a feature that is crucial for its electronic orbital hybridization and has implications for its reactivity, particularly in processes like nitrogen polymerization under high pressure.[2]

Caption: Molecular Structure of this compound.

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding plays a critical role in the solid-state structure of 4-ABSA. The presence of both a hydrogen bond donor (the amide N-H) and multiple acceptors (the sulfonyl and amide oxygens, and the azide nitrogens) facilitates the formation of an extended hydrogen-bonding network. This network allows molecules to pair up, leading to the formation of π-stacked dimers.[2][3] This cooperative interplay of hydrogen bonds and π-stacking interactions is a key area of investigation, particularly in understanding the material's behavior under compression.[2]

High-pressure studies have revealed that the hydrogen bonds are dynamic and can be affected by external pressure, leading to phase transitions.[3][4] For instance, a phase transition observed at 4.2 GPa is suggested to be induced by the rearrangement of the azide group and the hydrogen bonds.[3][4]

cluster_workflow Hydrogen Bonding and Dimerization mol1 4-ABSA Monomer 1 (N-H Donor) dimer π-Stacked Dimer mol1->dimer Hydrogen Bond (N-H···O=S) mol2 4-ABSA Monomer 2 (O=S Acceptor) mol2->dimer π-Stacking Interaction

Caption: Intermolecular interactions in 4-ABSA.

Spectroscopic Characterization

The structure of 4-ABSA has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (in CDCl₃) [5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.25s1H-NH-
7.78d2HAromatic C-H
7.79brs1H-C(O)CH₃
7.89d2HAromatic C-H

¹³C NMR Spectral Data (in CDCl₃) [5]

Chemical Shift (δ) ppmAssignment
24.7-CH₃
119.6Aromatic C-H
129.0Aromatic C-H
129.6Aromatic C-S
132.7Aromatic C-N
143.9Aromatic C
168.9-C=O
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in 4-ABSA. The characteristic vibrational frequencies confirm the presence of the acetamido, sulfonyl, and azide moieties.

Key IR Absorption Bands (KBr pellet) [5]

Wavenumber (cm⁻¹)Assignment
3303, 3264N-H stretching
2130, 2120N₃ asymmetric stretching
1676C=O stretching (Amide I)
1585, 1534N-H bending (Amide II)
1365, 1165SO₂ asymmetric and symmetric stretching

Experimental Protocols

Synthesis of this compound

A common and practical laboratory method for the synthesis of this compound involves the nucleophilic substitution of 4-acetamidobenzenesulfonyl chloride with sodium azide.[6]

Materials:

Procedure:

  • Dissolve 4-acetamidobenzenesulfonyl chloride in acetone and cool the solution to 0 °C.[6]

  • Prepare a chilled aqueous solution of sodium azide.[6]

  • Add the sodium azide solution dropwise to the cooled solution of 4-acetamidobenzenesulfonyl chloride with continuous stirring.[6]

  • Maintain the reaction temperature at 0 °C and continue stirring for approximately 60 minutes.[6]

  • After the reaction is complete, pour the mixture into an ice/water slurry to precipitate the product.[6]

  • Collect the white solid product by filtration, wash with cold water, and dry under vacuum.[2]

cluster_workflow Synthesis Workflow start Dissolve 4-Acetamidobenzenesulfonyl Chloride in Acetone cool Cool to 0°C start->cool add_azide Add Aqueous Sodium Azide cool->add_azide react Stir at 0°C for 60 min add_azide->react precipitate Pour into Ice/Water react->precipitate end Filter, Wash, and Dry Product precipitate->end

Caption: Synthesis workflow for 4-ABSA.

High-Pressure Structural Analysis

The structural behavior of 4-ABSA under high pressure can be investigated using a combination of in-situ Raman scattering, IR absorption, and synchrotron angle-dispersive X-ray diffraction (ADXRD) measurements in a diamond anvil cell.[4]

Methodology:

  • Sample Loading: A single crystal of 4-ABSA is loaded into a diamond anvil cell. A ruby chip is included as a pressure calibrant. A pressure-transmitting medium (e.g., silicone oil) is used to ensure hydrostatic conditions.

  • Raman and IR Spectroscopy: Raman and IR spectra are collected at increasing pressure intervals. Changes in the vibrational modes of the acetamido, sulfonyl, and azide groups are monitored to detect phase transitions and changes in intermolecular interactions.[4]

  • Synchrotron ADXRD: Angle-dispersive X-ray diffraction patterns are collected at various pressures using a synchrotron source. The diffraction data is used to determine the crystal structure, unit cell parameters, and volume changes as a function of pressure, providing direct evidence of structural phase transitions.[4]

Conclusion

This compound possesses a well-defined crystalline structure governed by a network of hydrogen bonds and π-stacking interactions. This guide has consolidated the key structural and spectroscopic data available for this important compound. The provided experimental protocols offer a foundation for its synthesis and further investigation into its material properties. A comprehensive understanding of its solid-state behavior, particularly under varying conditions such as high pressure, is crucial for its continued application in the development of novel pharmaceuticals and advanced materials.

References

4-Acetamidobenzenesulfonyl Azide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA). A thorough understanding of this reagent's properties is critical for ensuring laboratory safety and maintaining its chemical integrity for reliable results in research and development.

Core Stability and Physical Properties

4-Acetamidobenzenesulfonyl azide is a colorless crystalline solid that is insoluble in water.[1][2] It is recognized for its high thermal stability compared to other diazo transfer reagents, yet it is also explosive and sensitive to certain conditions.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the physical properties and thermal stability of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₄O₃S[1]
Molecular Weight 240.24 g/mol [1]
Appearance Colorless crystalline solid / Beige solid[1][4]
Melting Point 107 - 111 °C[1][4][5][6]
Initiation of Decomposition 100 °C (from Accelerating Rate Calorimetry)[3]
Enthalpy of Decomposition (ΔHD) Average of -201 kJ mol⁻¹ for sulfonyl azides[3]
Solubility Insoluble in water[1][2]

Thermal Stability and Decomposition

This compound is considered a relatively safe diazo transfer reagent, but it is an energetic material that will decompose exothermically.[3] High-quality thermal data from Accelerating Rate Calorimetry (ARC) experiments show the initiation of decomposition to be around 100 °C.[3] During thermal decomposition or combustion, it can generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[7]

The compound's explosiveness necessitates careful handling to avoid sources of ignition, friction, and impact.[1] While considered "safer" than alternatives like mesyl azide or tosyl azide, it is still a hazardous substance that demands respect and proper safety protocols.[3]

Recommended Storage and Handling Protocols

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended based on material safety data sheets.

Storage Conditions:
  • Temperature: Store in a cool place.[5][8] For long-term storage, a temperature of -20°C is recommended for the powder form, which can be stable for up to 3 years.[9]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7][8]

  • Atmosphere: Store under an inert gas, as the compound can be hygroscopic.[8]

  • Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents and flammable materials.[1][4][7] Keep away from sources of ignition.[7]

Handling Procedures:
  • Ventilation: Use only in a well-ventilated area or outdoors.[4][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[1][4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5][7] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[7]

  • Spill Management: In case of a spill, remove all sources of ignition.[7] Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[7] Do not let the product enter drains.[7][8]

Experimental Protocols for Stability Assessment

The thermal stability of energetic materials like this compound is commonly evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3]

Differential Scanning Calorimetry (DSC)

Methodology: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample is placed in a small crucible and heated at a constant rate. An exothermic event, such as decomposition, is observed as a peak in the heat flow signal. The onset temperature of this peak indicates the temperature at which decomposition begins, and the area under the peak can be used to calculate the enthalpy of decomposition (ΔHD).[3]

Thermogravimetric Analysis (TGA)

Methodology: TGA measures the change in mass of a sample as a function of temperature or time. The sample is placed in a pan and heated in a controlled atmosphere. A sharp loss of mass indicates decomposition, where volatile products are released. For this compound, TGA would show a significant mass loss corresponding to the release of N₂ gas upon decomposition.[3]

Factors Influencing Stability

The stability of this compound is influenced by several external factors. The following diagram illustrates the logical relationships between these factors and the necessary control measures to maintain stability and ensure safety.

G cluster_compound This compound cluster_factors Destabilizing Factors cluster_controls Control Measures cluster_outcome Potential Outcomes Compound p-ABSA Heat Heat / Ignition Sources Impact Mechanical Shock / Friction Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Decomposition Exothermic Decomposition Heat->Decomposition Impact->Decomposition Incompatibles->Decomposition Storage Cool, Dry, Ventilated Storage Storage->Compound Mitigates Handling Proper PPE & Handling Handling->Compound Mitigates Inert Inert Atmosphere Inert->Compound Mitigates Gases Release of Toxic Gases Decomposition->Gases

Caption: Factors affecting the stability of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Acetamidobenzenesulfonyl Azide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-acetamidobenzenesulfonyl azide (B81097), a key reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the known qualitative and quantitative information and furnishes a detailed experimental protocol for researchers to determine solubility in specific organic solvents.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including:

  • "Like Dissolves Like" Principle: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Solvent-Solute Interactions: The strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solvent and solute molecules plays a crucial role.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility.

4-Acetamidobenzenesulfonyl azide possesses both polar (acetamide and sulfonyl azide groups) and non-polar (benzene ring) moieties, leading to a varied solubility profile in different organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various organic solvents. It is important to note that quantitative data is scarce in the literature.

SolventChemical FormulaPolarityQuantitative SolubilityQualitative SolubilityCitation
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic2 mg/mLSoluble[1]
AcetoneC₃H₆OPolar AproticData not availableSoluble
MethanolCH₃OHPolar ProticData not availableSoluble[2]
DichloromethaneCH₂Cl₂Polar AproticData not availableSoluble
TolueneC₇H₈Non-polarData not availableSparingly Soluble
WaterH₂OPolar ProticData not availableInsoluble[1][3]

Note: The temperature at which the solubility was determined is not specified in the available sources.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the azide.

    • Once all the solvent has evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in g/L or mg/mL.

  • Spectroscopic or Chromatographic Analysis (more common):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for experimentally determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess 4-acetamidobenzenesulfonyl azide to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solid settle->filter analysis Analyze solute concentration in the filtrate filter->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric  If solvent is non-volatile spectroscopic Spectroscopic/Chromatographic Analysis: Compare against calibration curve analysis->spectroscopic  If quantitative method is established calculate Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a result of a balance between its molecular properties and the properties of the solvent. The following diagram illustrates this relationship.

Solubility_Factors cluster_solute This compound cluster_solvent Organic Solvent solubility Solubility of this compound solute_props Solute Properties interactions Solute-Solvent Interactions solute_props->interactions polarity_solute Molecular Polarity (Acetamide, Sulfonyl Azide) solute_props->polarity_solute h_bond_solute Hydrogen Bonding Capacity (N-H, C=O) solute_props->h_bond_solute lattice_energy Crystal Lattice Energy solute_props->lattice_energy solvent_props Solvent Properties solvent_props->interactions polarity_solvent Solvent Polarity (Polar/Non-polar, Protic/Aprotic) solvent_props->polarity_solvent h_bond_solvent Hydrogen Bonding Capacity solvent_props->h_bond_solvent interactions->solubility

Caption: Factors influencing the solubility of the azide.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocol is a general guideline and should be adapted and validated for specific laboratory conditions and analytical instrumentation. Safety precautions appropriate for handling sulfonyl azides and organic solvents must be followed at all times.

References

A Comprehensive Technical Guide on the Melting Point of 4-Acetamidobenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-acetamidobenzenesulfonyl azide (B81097), a crucial reagent in organic synthesis, particularly in the field of click chemistry and as a diazo transfer agent. This document outlines its physical properties, provides detailed experimental protocols for its synthesis and characterization, and presents the relevant data in a structured format for ease of reference.

Introduction to 4-Acetamidobenzenesulfonyl Azide

This compound, also known as p-acetamidobenzenesulfonyl azide (p-ABSA), is a white to pale cream crystalline solid. It is a key building block in organic chemistry, valued for its ability to introduce the azide functional group into various molecules.[1] Its applications are diverse, ranging from the synthesis of organoazides to its use as a reagent in the preparation of monosaccharide-derived alcohols and in rhodium-catalyzed carbene cyclization reactions.[1][2] The purity of this compound is critical for its successful application in synthesis, and its melting point is a primary indicator of that purity.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below:

PropertyValue
Molecular Formula C₈H₈N₄O₃S
Molecular Weight 240.24 g/mol [3]
CAS Number 2158-14-7[3]
Appearance White to pale cream or pale purple crystals or powder[4][5]
Solubility Soluble in Methanol[6], Insoluble in water[2]

Melting Point Data

The melting point of this compound has been reported by various chemical suppliers and in peer-reviewed literature. The data is compiled in the table below, showcasing a generally consistent range. Variations in the reported ranges can be attributed to differences in the purity of the substance and the methodology used for determination.

SourceReported Melting Point (°C)Purity/Assay
Sigma-Aldrich107-111 °C (lit.)[1][7][8]97%
Tokyo Chemical Industry (TCI)110.0 to 114.0 °C[6]>98.0% (HPLC)
Tokyo Chemical Industry (TCI)112 °C (reference)>98.0%(HPLC)
Thermo Scientific Chemicals105.0-114.0 °C[4][5]≥96.0% (HPLC)
Organic Syntheses113-115 °C[9]Not specified, but product of detailed synthesis

Experimental Protocols

A reliable experimental protocol for the synthesis and purification of this compound is crucial for obtaining a product with a sharp and accurate melting point. The following procedure is adapted from a well-established method published in Organic Syntheses.[9]

4.1. Synthesis of this compound

Materials:

  • p-Acetamidobenzenesulfonyl chloride (0.50 mol, 117.0 g)

  • Sodium azide (0.60 mol, 39.0 g)

  • Acetone (B3395972) (1 L)

  • Water (300 mL for reaction, 4.5 L for precipitation)

  • Toluene (B28343) (for recrystallization, approx. 6 L)

Procedure:

  • A 2-L Erlenmeyer flask is equipped with a magnetic stirrer and charged with p-acetamidobenzenesulfonyl chloride (117.0 g) and acetone (1 L).

  • A solution of sodium azide (39.0 g) in water (300 mL) is added to the stirring suspension.

  • The resulting mixture is stirred for 12 hours at room temperature.

  • The reaction mixture is then divided into three equal portions and each is poured into a 2-L beaker containing 1.5 L of water, under stirring, to precipitate the product.

  • After stirring for 1 hour, the white precipitate is collected by filtration.

  • The crude product is dried in a desiccator over sodium hydroxide (B78521) for 24 hours.

  • Recrystallization is performed in four portions from toluene (1.5 L per portion), ensuring the temperature is maintained below 80°C to prevent partial decomposition of the azide.[9]

  • The purified this compound is obtained as white crystals.

4.2. Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., capillary tube melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if needed to powder the crystals)

Procedure:

  • Ensure the crystalline this compound sample is completely dry.

  • If necessary, finely powder a small amount of the sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 10-15°C below the expected melting point.

  • Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The observed melting point range for the synthesized product is typically 113-115°C.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound, culminating in the melting point determination.

Synthesis_and_Melting_Point_Determination cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start p-Acetamidobenzenesulfonyl Chloride + Sodium Azide in Acetone/Water reaction Stir for 12 hours at Room Temperature start->reaction Reaction precipitation Precipitate in Water reaction->precipitation Workup filtration Filter and Dry Crude Product precipitation->filtration recrystallization Recrystallize from Toluene (<80°C) filtration->recrystallization Purification product Pure Crystalline This compound recrystallization->product mp_determination Melting Point Determination product->mp_determination Analysis result Record Melting Point Range mp_determination->result

Workflow for the synthesis and melting point determination of this compound.

References

molecular weight of 4-Acetamidobenzenesulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamidobenzenesulfonyl azide (p-ABSA), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical and physical properties, applications, safety information, and a representative experimental protocol.

Core Data Presentation

This compound is a key intermediate and reagent used in a variety of chemical transformations, particularly in the introduction of the azide functional group and in diazo transfer reactions.[1][2] Its properties are summarized below.

PropertyValueReferences
Molecular Weight 240.24 g/mol [3][4][5]
Molecular Formula C₈H₈N₄O₃S[3][6][5][7]
CAS Number 2158-14-7[3][5][7]
Appearance Beige solid[7]
Melting Point 107-111 °C[3][8]
Solubility Insoluble in water; Soluble in DMSO[3][4][5]
Primary Applications Diazo transfer agent, Click chemistry reagent, Synthesis of pharmaceuticals[1][2][9]

Key Applications in Research and Development

This compound is a valuable tool in organic synthesis with several important applications:

  • Diazo Transfer Reactions: It is widely used to introduce a diazo group to active methylene (B1212753) compounds.[2] The resulting α-diazoketones are crucial intermediates for various synthetic transformations, including Wolff rearrangements and cyclopropanations.[2]

  • Click Chemistry: As an azide-containing compound, it is a key participant in click chemistry reactions, which are prized for their efficiency and biocompatibility in creating new molecules.[1][9]

  • Synthesis of Bioactive Molecules: This reagent is employed in the synthesis of complex molecules, including potential antitumor agents and non-peptidic NK3 receptor antagonists.[5] It serves as a building block in the development of novel pharmaceutical agents.[1][9]

  • Hydroazidation Catalyst: It can act as a catalyst for the preparation of organoazides.[3][5]

Experimental Protocol: Diazo Transfer Reaction

The following is a representative protocol for a diazo transfer reaction using this compound to synthesize an α-diazocarbonyl intermediate. This type of reaction is fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Objective: To synthesize an α-diazocarbonyl compound from a β-keto ester using this compound.

Materials:

Procedure:

  • Dissolve the starting β-keto ester (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq) to the solution at room temperature.

  • Add this compound (1.1 eq) portion-wise to the stirred solution. A clear solution should initially be obtained.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of 4-acetamidobenzenesulfonamide (B121751) may form as the reaction proceeds.

  • After the starting material is consumed (typically after several hours), filter off the sulfonamide byproduct.

  • Dilute the filtrate with ethyl ether or ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl solution, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired α-diazocarbonyl compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Causes skin and serious eye irritation.[7][10] May cause respiratory irritation.[7][10][11] Azide compounds can be potentially explosive, especially with heat or shock.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[10][11] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5][11]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an N-sulfonylamide, a reaction where this compound can be a key reagent.

G Generalized Workflow for N-Sulfonylamide Synthesis cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products Alkyne Terminal Alkyne Catalyst Cu(I) Catalyst Alkyne->Catalyst 1 Azide 4-Acetamidobenzenesulfonyl Azide Azide->Catalyst 2 Water Water Water->Catalyst 3 Amide N-Sulfonylamide Catalyst->Amide Forms Product Byproduct Nitrogen Gas (N₂) Catalyst->Byproduct Releases Solvent Solvent/Reagent (e.g., Water)

Caption: Workflow for copper-catalyzed N-sulfonylamide synthesis.

References

An In-Depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide (p-ABSA) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamidobenzenesulfonyl azide (B81097), a key reagent in modern organic synthesis. This document details its alternative names, physicochemical properties, experimental protocols for its synthesis and application, and relevant safety information.

Nomenclature and Identification

4-Acetamidobenzenesulfonyl azide is frequently referred to by its common abbreviation, p-ABSA. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

Type Name/Identifier
Common Name p-Acetamidobenzenesulfonyl azide
Abbreviation p-ABSA
IUPAC Name N-(4-azidosulfonylphenyl)acetamide[1]
CAS Number 2158-14-7[1]
Synonyms 4-acetamidophenylsulfonyl azide[2][3]
4-(acetylamino)benzenesulfonyl azide[2][3]
4-acetamidobenzene-1-sulfonyl azide[2][3]
N-Acetylsulfanilyl Azide[3]
4-Acetamidobenzenesulphonyl azide[3]
Acetaminobenzenesulfonyl azide[4]
EC Number 606-801-7[3]
PubChem CID 5129185[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of p-ABSA is presented in the following tables. This data is essential for its proper handling, characterization, and use in reactions.

Table 2.1: Physicochemical Properties

Property Value Reference
Molecular Formula C₈H₈N₄O₃S[1]
Molecular Weight 240.24 g/mol [1]
Appearance White to Amber to Dark purple powder to crystal[4][5]
Melting Point 107-111 °C[4][6]
Solubility Insoluble in water.[4][6] Soluble in dichloromethane (B109758), sparingly soluble in toluene (B28343).[6]
Storage Temperature 2-8°C[4]

Table 2.2: Spectroscopic Data

Technique Solvent **Chemical Shifts (δ) / Wavenumber (cm⁻¹) **Reference
¹H NMR (400 MHz) DMSO-d₆δ: 2.09 (s, 3H), 7.76-7.84 (m, 4H), 10.40 (s, 1H)[7]
¹³C NMR (100 MHz) DMSO-d₆δ: 24.2, 118.4, 129.0, 132.5, 143.9, 169.2[7]
IR (Neat) -3371, 3241, 3175, 3132, 1738, 1653, 1590, 1455, 1366, 1167 cm⁻¹[7]

Synthesis of this compound (p-ABSA)

p-ABSA can be synthesized from p-acetamidobenzenesulfonyl chloride and sodium azide. Below is a typical laboratory-scale protocol.

Experimental Protocol: Synthesis of p-ABSA

Materials:

  • p-acetamidobenzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Tetraethylammonium (B1195904) chloride (phase transfer catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Toluene

  • Magnesium sulfate (B86663) (MgSO₄)

  • Petroleum ether

Procedure:

  • A suspension of p-acetamidobenzenesulfonyl chloride (100 g, 0.430 mol) in dichloromethane (800 ml) containing tetraethylammonium chloride (0.2 g) is prepared in a flask and cooled in an ice bath with mechanical stirring.[8]

  • A solution of sodium azide (70.7 g, 0.472 mol) in water (100 ml) is added dropwise over 30 minutes.[8]

  • The reaction mixture is allowed to warm to room temperature over 3 hours and then stirred overnight.[8]

  • The organic layer is separated, washed twice with water (150 ml each) and twice with saturated sodium chloride solution (150 ml each).[8]

  • The organic layer is dried over magnesium sulfate and the solvent is removed by evaporation.[8]

  • The resulting solid is dissolved in toluene (below 80°C), filtered, and allowed to crystallize at room temperature.[8]

  • The colorless crystals are collected, washed with petroleum ether, and dried to yield p-acetamidobenzenesulfonyl azide.[8]

Synthesis_of_pABSA cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product p_acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride reaction Reaction: - Ice bath cooling - Dropwise addition - Stir overnight at RT p_acetamidobenzenesulfonyl_chloride->reaction sodium_azide Sodium Azide sodium_azide->reaction ptc Phase Transfer Catalyst (Tetraethylammonium Chloride) ptc->reaction solvents Dichloromethane / Water solvents->reaction workup Workup: - Separate organic layer - Wash with H₂O and brine - Dry over MgSO₄ - Evaporate solvent reaction->workup recrystallization Recrystallization from Toluene workup->recrystallization filtration Filtration and Washing (Petroleum Ether) recrystallization->filtration pABSA p-ABSA filtration->pABSA

Diagram 1: Experimental workflow for the synthesis of p-ABSA.

Application in Diazo Transfer Reactions

p-ABSA is a widely used and relatively safe reagent for diazo transfer reactions, particularly for the conversion of active methylene (B1212753) compounds to diazo compounds.[6][9] These diazo compounds are versatile intermediates in organic synthesis.

General Experimental Protocol: Diazo Transfer to an Active Methylene Compound

Materials:

Procedure:

  • The active methylene compound and p-ABSA (typically 1.1-1.5 equivalents) are dissolved in anhydrous acetonitrile and cooled (e.g., to -10°C or 0°C).[3]

  • The base (e.g., triethylamine, 1.2 equivalents) is added dropwise to the solution.[3]

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[3]

  • Upon completion, the reaction mixture is worked up. This typically involves removal of the solvent under reduced pressure and purification of the crude product by column chromatography on silica (B1680970) gel to afford the desired diazo compound.[9]

Diazo_Transfer_Workflow cluster_reactants Reactants and Reagents cluster_reaction_conditions Reaction cluster_workup_purification Workup and Purification cluster_final_product Product active_methylene Active Methylene Compound mixing Dissolve Reactants and Cool active_methylene->mixing pABSA_reagent p-ABSA pABSA_reagent->mixing base Base (e.g., Et₃N, DBU) base_addition Dropwise Addition of Base base->base_addition solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->mixing mixing->base_addition stirring Stir at Room Temperature base_addition->stirring workup Reaction Workup (Solvent Removal) stirring->workup purification Purification (e.g., Column Chromatography) workup->purification diazo_compound Diazo Compound purification->diazo_compound

Diagram 2: General workflow for a diazo transfer reaction using p-ABSA.

Safety and Handling

p-ABSA is considered a safer alternative to other diazo-transfer reagents like tosyl azide, especially for large-scale preparations.[9] However, it is still an azide-containing compound and should be handled with appropriate care.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C.[4]

It is imperative to consult the Safety Data Sheet (SDS) before handling this reagent.

References

discovery and history of 4-Acetamidobenzenesulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetamidobenzenesulfonyl Azide (B81097)

Introduction

4-Acetamidobenzenesulfonyl azide, commonly abbreviated as p-ABSA, is a crystalline organic compound with the CAS number 2158-14-7.[1] It has become a cornerstone reagent in modern organic chemistry, primarily valued for its role as a safe and efficient diazo transfer agent.[1][2][3] This process is crucial for installing a diazo group onto a substrate, a fundamental transformation that opens pathways to a wide array of valuable organic molecules, including active pharmaceutical ingredients (APIs) and complex heterocyclic systems.[1][2] Compared to other sulfonyl azides like tosyl azide or mesyl azide, p-ABSA offers significant advantages in terms of safety, cost-effectiveness, and the ease of removal of its corresponding sulfonamide byproduct.[2][4] This guide provides a comprehensive overview of the discovery, synthesis, properties, and key applications of this versatile reagent for researchers, scientists, and professionals in drug development.

Discovery and History

The synthesis of p-acetamidobenzenesulfonyl azide was described in the scientific literature as early as 1926 by Theodor Curtius and W. Stoll.[5] However, its utility and popularization as a practical reagent in broader synthetic chemistry came much later. A key publication by J. S. Baum, H. M. L. Davies, and others in 1987 highlighted p-ABSA as a practical, cost-effective, and advantageous alternative to other existing diazo transfer reagents, which spurred its wider adoption in the synthetic community.[5][6][7] Today, it is recognized as a safer alternative to reagents like tosyl azide, particularly for large-scale preparations, and is widely used for the synthesis of α-diazoketones and other diazo compounds that are pivotal intermediates in organic synthesis.[2]

Physicochemical and Spectral Data

p-ABSA is a white to tan crystalline solid.[8] Its key properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₈H₈N₄O₃S[4]
Molecular Weight 240.24 g/mol -
Melting Point 106–108 °C; 113–115 °C; 107-111 °C[4][5][9]
Appearance Colorless prisms or white crystals[4][5][8]
Solubility Soluble in dichloromethane (B109758), acetone (B3395972); sparingly soluble in toluene (B28343); insoluble in water.[3][8]
¹H NMR (CDCl₃) δ 2.23 (s, 3H, CH₃), 7.75–7.89 (m, 4H, aromatic), 8.02 (s, 1H, NH)[4]
¹H NMR (CDCl₃, 60MHz) δ 2.3 (s, 3, CH₃), 7.9 (bs, 4, aromatic), 8.3 (bs, 1, NH)[5]
IR (Nujol, cm⁻¹) 3250 (N-H), 2110 (azide, N₃), 1665 (C=O), 1580 (aromatic)[4]
TLC Rf 0.49 (ether/petroleum ether, 1:4)[4]
Crystal System Monoclinic, Space group P2₁[3][10]

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide. Below are two detailed protocols adapted from established synthetic procedures.

Protocol 1: Synthesis in Acetone/Water

This procedure is adapted from Organic Syntheses.[4]

Materials:

  • p-Acetamidobenzenesulfonyl chloride (117.0 g, 0.50 mol)

  • Sodium azide (39.0 g, 0.60 mol)

  • Acetone (1 L)

  • Water (300 mL for reaction, ~4.5 L for precipitation)

  • Toluene for recrystallization

  • 2-L Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Charge a 2-L Erlenmeyer flask with p-acetamidobenzenesulfonyl chloride (117.0 g) and acetone (1 L).

  • In a separate beaker, dissolve sodium azide (39.0 g) in water (300 mL).

  • Add the aqueous sodium azide solution to the stirred acetone suspension of the sulfonyl chloride.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Pour the reaction mixture in portions into ~4.5 L of vigorously stirred water to precipitate the product.

  • Stir for 1 hour, then collect the white precipitate by filtration. Caution: The filtrate contains excess sodium azide and should be quenched with an appropriate reagent like sodium nitrite (B80452) and acid before disposal.

  • Dry the crude product in a desiccator over sodium hydroxide (B78521) for 24 hours.

  • Recrystallize the crude solid from toluene, ensuring the temperature is maintained below 80°C to prevent decomposition of the azide.[4]

  • Collect the resulting white crystals. The typical yield is around 74%.[4]

Protocol 2: Phase-Transfer Catalysis Method

This procedure is adapted from PrepChem, utilizing a two-phase system.[5]

Materials:

  • p-Acetamidobenzenesulfonyl chloride (100 g, 0.430 mol)

  • Sodium azide (70.7 g, 0.472 mol)

  • Dichloromethane (800 ml)

  • Water (100 ml)

  • Tetraethylammonium (B1195904) chloride (0.2 g, phase-transfer catalyst)

  • Toluene for recrystallization

  • Mechanical stirrer and ice bath

Procedure:

  • To a mechanically stirred suspension of p-acetamidobenzenesulfonyl chloride (100 g) and tetraethylammonium chloride (0.2 g) in dichloromethane (800 ml), cool the mixture in an ice bath.

  • Prepare a solution of sodium azide (70.7 g) in water (100 ml).

  • Add the sodium azide solution dropwise to the cooled suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature over 3 hours and then continue stirring overnight.

  • Separate the organic layer. Wash it twice with water (150 ml portions) and twice with saturated sodium chloride solution (150 ml portions).

  • Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield a tan solid.

  • Dissolve the crude solid in toluene (in portions, totaling ~1.8 L), keeping the solution temperature below 80°C.

  • Filter the hot toluene solution and allow it to stand at room temperature to crystallize.

  • Collect the colorless prisms by filtration, wash with petroleum ether, and dry. The typical yield is around 73%.[5]

Visualized Workflows and Applications

This compound's primary application is as a diazo transfer reagent, which is a fundamental process for synthesizing diazo compounds from active methylene (B1212753) compounds.

Synthesis_Workflow General Synthesis Workflow for this compound A p-Acetamidobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (Stirring, Room Temp) A->Reaction B Sodium Azide (NaN3) B->Reaction Solvent Solvent System (e.g., Acetone/Water or DCM/Water + PTC) Solvent->Reaction Workup1 Precipitation (Addition to Water) Reaction->Workup1 Reaction Mixture Workup2 Filtration Workup1->Workup2 Crude Precipitate Workup3 Drying Workup2->Workup3 Purification Recrystallization (from Toluene, <80°C) Workup3->Purification Crude Solid Product Final Product: 4-Acetamidobenzenesulfonyl Azide (p-ABSA) Purification->Product Diazo_Transfer_Reaction Logical Flow of a Diazo Transfer Reaction Using p-ABSA Substrate Active Methylene Compound (R-CH2-R') Enolate Carbanion / Enolate (R-CH--R') Substrate->Enolate Base Base (e.g., TEA, DBU) Base->Substrate Deprotonation pABSA p-ABSA DiazoProduct Diazo Product (R-C(N2)-R') pABSA->DiazoProduct Byproduct p-Acetamidobenzenesulfonamide pABSA->Byproduct Forms byproduct Enolate->DiazoProduct Attack on p-ABSA

References

Methodological & Application

4-Acetamidobenzenesulfonyl Azide: A Safer and Efficient Diazo Transfer Agent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) has emerged as a cornerstone reagent in modern organic chemistry, primarily recognized for its role as a highly effective and safer alternative for diazo transfer reactions.[1][2] This versatile compound, with the CAS number 2158-14-7, facilitates the efficient introduction of a diazo group onto a wide variety of substrates, proving indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and intricate heterocycles.[2][3] The diazo group is a valuable functional handle, serving as a key intermediate in a multitude of synthetic transformations such as cyclopropanation, Wolff rearrangement, and various C-H and heteroatom insertion reactions.[1][4]

Historically, reagents like tosyl azide and methanesulfonyl azide have been employed for diazo transfer; however, their inherent instability and explosive nature pose significant safety concerns, particularly in large-scale applications.[1][5] 4-Acetamidobenzenesulfonyl azide offers a compelling solution, providing comparable or superior reactivity with the significant advantages of being a crystalline, stable solid that is less hazardous to handle.[5][6] Its by-product, 4-acetamidobenzenesulfonamide, is easily removed, often by simple filtration, simplifying product purification.[5] These attributes have positioned p-ABSA as the preferred reagent for a broad range of diazo transfer applications, from academic research to industrial manufacturing.[2][4]

Safety and Handling

This compound is an energetic compound and should be handled with care, although it is considered safer than many other sulfonyl azides.[1][6] Adherence to proper laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][8]

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Handling:

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Wash hands thoroughly after handling.[8][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

  • Use only outdoors or in a well-ventilated area.[7][8]

  • Avoid formation of dust and aerosols.[10]

  • Keep away from sources of ignition, friction, and impact.[6]

  • Avoid contact with flammable materials and strong oxidizing agents.[6][7]

Storage:

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[8]

  • Do not let the product enter drains, other waterways, or soil.[9][10]

Applications and Quantitative Data

This compound is a versatile reagent for the synthesis of a wide range of diazo compounds. The following tables summarize its application in the preparation of various diazo-containing molecules, highlighting the reaction conditions and yields.

Table 1: Diazo Transfer to Active Methylene Compounds
SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateTriethylamine (B128534)Acetonitrile (B52724)0 to RT12-[5]
Ethyl 5-((10S)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-yl)-3-oxopentanoateTriethylamineAcetonitrileRT1694[11]
6-Cyclopentyl-6-[2-(2,4-dimethoxy-phenyl)-ethyl]-dihydro-pyran-2,4-dioneSodium hydrogen phosphate (B84403) (monobasic)DMFRT4Quantitative[11]
Ethyl (diethoxyphosphoryl)acetateSodium hydrideTHF0 to RT1.5-[11]
Malonyl chloride derived macrocyclesDBU----[1]
Table 2: Detrifluoroacetylative Diazo Transfer

This method allows for the efficient synthesis of α-diazo ketones from the corresponding ketones. The ketone is first converted to its lithium enolate, followed by acylation with trifluoroethyl trifluoroacetate (B77799) (TFETFA) and subsequent treatment with p-ABSA.[1]

Ketone SubstrateBase for Enolate FormationAcylating AgentDiazo Transfer ConditionsYield (%)Reference
α,β-Unsaturated KetonesLithium hexamethyldisilazide (LiHMDS)Trifluoroethyl trifluoroacetate (TFETFA)p-ABSA, H₂O, Triethylamine, Acetonitrile, RTHigh[1]
Dimethyl methylphosphonate--p-ABSA50[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of p-ABSA from p-acetamidobenzenesulfonyl chloride.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Toluene

Procedure:

  • In a 2-L Erlenmeyer flask equipped with a magnetic stirrer, dissolve 117.0 g (0.50 mol) of p-acetamidobenzenesulfonyl chloride in 1 L of acetone.[5]

  • Prepare a solution of 39.0 g (0.60 mol) of sodium azide in 300 mL of water.[5]

  • Add the sodium azide solution to the stirred solution of p-acetamidobenzenesulfonyl chloride.[5]

  • Stir the resulting mixture for 12 hours at room temperature.[5]

  • Pour the reaction mixture into three separate 2-L beakers, each containing 1.5 L of water, with stirring.[5]

  • Stir the mixtures for 1 hour to allow for complete precipitation of the product.[5]

  • Filter the white precipitate and dry it in a desiccator over sodium hydroxide (B78521) for 24 hours.[5]

  • Recrystallize the crude product from toluene, ensuring the temperature is maintained below 80°C to avoid decomposition. This should afford p-acetamidobenzenesulfonyl azide as white crystals (mp 113-115°C).[5]

Protocol 2: Diazo Transfer to an Active Methylene Compound (Synthesis of Ethyl Diazoacetoacetate)

This protocol provides a general method for diazo transfer to a β-keto ester.

Materials:

  • Ethyl acetoacetate

  • This compound (p-ABSA)

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Ether

  • Petroleum ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a 2-L round-bottomed flask equipped with a magnetic stirrer, add 26.0 g (0.20 mol) of ethyl acetoacetate, 49.0 g (0.20 mol) of p-acetamidobenzenesulfonyl azide, and 1.5 L of acetonitrile.[5]

  • Cool the reaction vessel in an ice bath.[5]

  • Add 60.6 g (0.60 mol) of triethylamine to the stirring mixture in one portion.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[5]

  • Remove the solvent under reduced pressure.[5]

  • Triturate the residue with 500 mL of a 1:1 mixture of ether/petroleum ether.[5]

  • Filter the mixture to remove the sulfonamide by-product.[5]

  • Concentrate the filtrate and washings under reduced pressure.[5]

  • Purify the crude product by chromatography on silica gel using an ether/petroleum ether mixture (1:4) as the eluent to yield ethyl diazoacetoacetate.[5]

Protocol 3: Detrifluoroacetylative Diazo Transfer

This protocol outlines a two-step process for the synthesis of α-diazo ketones from simple ketones.

Materials:

  • Ketone substrate

  • Lithium hexamethyldisilazide (LiHMDS)

  • Tetrahydrofuran (THF)

  • Trifluoroethyl trifluoroacetate (TFETFA)

  • This compound (p-ABSA)

  • Acetonitrile

  • Water

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation and Acylation:

    • Dissolve the ketone substrate in anhydrous THF.

    • Cool the solution to -78°C.

    • Add 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS) to form the lithium enolate.[1]

    • Add 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA) and stir at -78°C to form the α-trifluoroacetyl ketone.[1]

  • Diazo Transfer:

    • Treat the resulting α-trifluoroacetyl ketone with p-ABSA in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine at room temperature.[1]

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup.

    • Purify the crude product by silica gel column chromatography to obtain the α-diazoketone in high yield.[1]

Diagrams

Diazo_Transfer_Reaction Active_Methylene Active Methylene Compound (R-CH₂-R') Diazo_Compound Diazo Compound (R-C(N₂)-R') Active_Methylene->Diazo_Compound Diazo Transfer pABSA 4-Acetamidobenzenesulfonyl Azide (p-ABSA) Sulfonamide 4-Acetamidobenzenesulfonamide pABSA->Sulfonamide Base Base (e.g., Et₃N, DBU) Protonated_Base Protonated Base Base->Protonated_Base Detrifluoroacetylative_Diazo_Transfer Start Ketone Step1 1. LiHMDS, THF, -78°C 2. TFETFA Start->Step1 Intermediate α-Trifluoroacetyl Ketone Step1->Intermediate Step2 p-ABSA, H₂O, Et₃N Acetonitrile, RT Intermediate->Step2 Product α-Diazo Ketone Step2->Product

References

Application Notes and Protocols for 4-Acetamidobenzenesulfonyl Azide in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in synthetic chemistry, with a focus on its role in preparing precursors for and its direct application in click chemistry reactions. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile reagent.

Introduction to 4-Acetamidobenzenesulfonyl Azide (p-ABSA)

This compound, commonly known as p-ABSA, is a highly valuable and safer alternative to other azide sources in organic synthesis.[1] Its primary and most well-documented application is as a diazo transfer reagent, enabling the conversion of active methylene (B1212753) compounds into the corresponding diazo compounds.[1][2][3] These resulting α-diazocarbonyl compounds are pivotal intermediates in a wide array of chemical transformations, including cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[1]

While not a traditional azide component directly used in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, p-ABSA plays a crucial role in the synthesis of molecules that can subsequently participate in such reactions. Furthermore, recent studies have demonstrated the direct use of sulfonyl azides, like p-ABSA, in copper-catalyzed cycloaddition reactions with alkynes to form N-sulfonyl-1,2,3-triazoles, expanding its utility directly into the realm of click chemistry.

Primary Application: Diazo Transfer Reactions

The most prominent use of p-ABSA is in the Regitz diazo transfer, where it efficiently transfers a diazo group (=N₂) to a substrate containing an activated methylene group, such as β-dicarbonyl compounds, β-keto esters, and β-keto amides.[1][4] This reaction is valued for its efficiency and the relative safety of p-ABSA compared to other sulfonyl azides.[1]

Experimental Protocol: Diazo Transfer to a 1,3-Dicarbonyl Compound

This protocol describes the synthesis of a diazo-1,3-dicarbonyl compound using p-ABSA.

Materials:

  • 1,3-dicarbonyl compound (1.0 equiv)

  • This compound (p-ABSA) (1.1 - 1.5 equiv)[4]

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 - 2.0 equiv)[4]

  • Anhydrous acetonitrile

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: [4]

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in anhydrous acetonitrile.

  • Add this compound to the solution.

  • Cool the mixture to -10 °C to 0 °C using an ice-salt bath.

  • Slowly add the base (TEA or DBU) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the byproduct, 4-acetamidobenzenesulfonamide, will precipitate out of the solution and can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude diazo compound can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Diazo Transfer Reactions
Substrate TypeBasep-ABSA (equiv)Temp (°C)Time (h)Yield (%)Reference
1,3-Dimethylbarbituric acidTEA1.5-10 to RT--[4]
β-Keto lactamTEA1.5-10 to RT--[4]
1,3-DiketoneTEA1.5-10 to RT--[4]
Meldrum's acidTEA1.5-10 to RT--[4]
α-Aryl acetamideDBU1.1RT4-[4]
Active Methylene CompoundsDBU---High[1]

Note: "RT" denotes room temperature. Dashes indicate that the specific value was not provided in the cited source, but the reaction was reported to be efficient.

Experimental Workflow for Diazo Transfer Reaction

Diazo_Transfer_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 1,3-dicarbonyl in acetonitrile add_pABSA Add p-ABSA start->add_pABSA cool Cool to -10°C - 0°C add_pABSA->cool add_base Add base (TEA/DBU) dropwise cool->add_base react Stir at RT (2-24h) add_base->react filter Filter to remove precipitate react->filter concentrate Concentrate filtrate filter->concentrate purify Column chromatography concentrate->purify product α-Diazo Compound purify->product

Caption: Workflow for the synthesis of α-diazo compounds via diazo transfer.

Direct Application in Click Chemistry: Synthesis of N-Sulfonyl-1,2,3-Triazoles

Recent advancements have shown that sulfonyl azides, including p-ABSA, can directly participate in copper-catalyzed [3+2] cycloaddition reactions with terminal alkynes to regioselectively synthesize N-sulfonyl-1,2,3-triazoles. This reaction is a variant of the well-established CuAAC click chemistry.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Sulfonyl-1,2,3-Triazoles

This protocol outlines the synthesis of an N-sulfonyl-1,2,3-triazole from p-ABSA and a terminal alkyne.

Materials:

  • Terminal alkyne (1.0 - 1.3 equiv)

  • This compound (p-ABSA) (1.0 equiv)

  • Copper(I) catalyst (e.g., CuI, CuTC) (5-10 mol%)

  • Ligand (e.g., Prolinamide) (10 mol%) (optional, but can improve reaction)

  • Solvent (e.g., Water, Acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the terminal alkyne in the chosen solvent, add the copper(I) catalyst and ligand (if used).

  • Add this compound to the mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data for N-Sulfonyl-1,2,3-Triazole Synthesis
Alkyne SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuI / Pro-1WaterRT0.7592Inferred from[4]
1-OctyneCuI / Pro-1WaterRT0.7594Inferred from[4]
Propargyl alcoholCuI / Pro-1WaterRT0.7595Inferred from[4]
Various aryl & alkyl alkynesCuTCWater0 to RT2-18Good[5]

Note: Yields are inferred for p-ABSA based on reactions with similar sulfonyl azides under the specified conditions.

Experimental Workflow for N-Sulfonyl-1,2,3-Triazole Synthesis

Triazole_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve alkyne, catalyst, and ligand in solvent add_pABSA Add p-ABSA start->add_pABSA react Stir at RT (2-18h) add_pABSA->react extract Dilute and extract react->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify product N-Sulfonyl-1,2,3-triazole purify->product One_Pot_Workflow amine Primary Amine diazo_transfer Diazo Transfer (e.g., with TfN₃, Cu(II)) amine->diazo_transfer azide_intermediate In situ generated Azide Intermediate diazo_transfer->azide_intermediate One-pot cuaac Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_intermediate->cuaac alkyne Terminal Alkyne alkyne->cuaac triazole 1,2,3-Triazole cuaac->triazole

References

Application Notes and Protocols for Diazo Transfer with p-Acetamidobenzenesulfonyl Azide (p-ABSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo compounds are valuable synthetic intermediates in organic chemistry, widely utilized in cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[1] The transfer of a diazo group to an active methylene (B1212753) compound is a key method for their synthesis.[1] While various reagents exist for this transformation, p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) has emerged as a practical, cost-effective, and safer alternative to other sulfonyl azides like p-toluenesulfonyl azide (tosyl azide).[1][2] p-ABSA is a colorless to slightly brown crystalline solid, and its advantages include the ease of removal of its sulfonamide by-product, contributing to simpler product purification.[2][3]

This document provides detailed experimental protocols for the synthesis of p-ABSA and its application in diazo transfer reactions with various substrates. Safety considerations and quantitative data on reaction yields are also presented.

Safety Precautions

While p-ABSA is considered a safer diazo transfer reagent, it is still an azide-containing compound and should be handled with appropriate caution.[3] Thermal stability studies show the onset of decomposition for p-ABSA to be around 120°C.[4] It is recommended to avoid heating p-ABSA solutions above 80°C.[3] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Azide (p-ABSA)

This protocol details the synthesis of p-ABSA from p-acetamidobenzenesulfonyl chloride and sodium azide under phase transfer conditions.[5]

Materials:

Equipment:

  • Mechanically stirred reaction vessel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A suspension of p-acetamidobenzenesulfonyl chloride (100 g, 0.430 mol) in dichloromethane (800 ml) containing tetraethylammonium chloride (0.2 g) is cooled in an ice bath with mechanical stirring.[5]

  • A solution of sodium azide (70.7 g, 0.472 mol) in water (100 ml) is added dropwise over 30 minutes.[5]

  • The reaction mixture is allowed to warm to room temperature over 3 hours and then stirred overnight.[5]

  • The organic layer is separated, washed twice with water (150 ml each), and twice with saturated sodium chloride solution (150 ml each).[5]

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed by evaporation.[5]

  • The resulting tan solid is recrystallized from toluene, ensuring the solution temperature remains below 80°C.[5]

  • The colorless prisms are collected, washed with petroleum ether, and dried to yield p-ABSA.[5]

Characterization Data for p-ABSA:

  • Yield: 75.1 g (73%)[5]

  • Melting Point: 106-108°C[5]

  • ¹H NMR (60 MHz, CDCl₃): δ 2.3 (s, 3H, CH₃), 7.9 (bs, 4H, aromatic), 8.3 (bs, 1H, NH)[5]

  • IR (nujol) cm⁻¹: 3250, 2110, 1665, 1580[3]

Protocol 2: Diazo Transfer to β-Keto Esters using p-ABSA and Triethylamine (B128534)

This protocol describes a general procedure for the diazo transfer to an active methylene compound, exemplified by ethyl acetoacetate (B1235776).[3]

Materials:

  • Ethyl acetoacetate (or other β-keto ester)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA)

  • Acetonitrile (CH₃CN)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Petroleum ether

  • Silica (B1680970) gel

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • A round-bottomed flask is charged with the β-keto ester (1.0 equiv.), p-ABSA (1.0 equiv.), and acetonitrile.[3]

  • The reaction vessel is cooled in an ice bath, and triethylamine (3.0 equiv.) is added to the stirring mixture in one portion.[3]

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.[3]

  • The solvent is removed under reduced pressure.[3]

  • The residue is triturated with a 1:1 mixture of diethyl ether and petroleum ether to precipitate the p-acetamidobenzenesulfonamide by-product.[3]

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography on silica gel.[3]

Protocol 3: Diazo Transfer to β-Keto Esters using p-ABSA and DBU

This protocol provides an alternative base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), for the diazo transfer reaction.

Materials:

  • β-Keto ester

  • p-Acetamidobenzenesulfonyl azide (p-ABSA)

  • Acetonitrile (CH₃CN), dry

  • DBU

  • 1 M HCl

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of the β-keto ester (1.0 equiv.) and p-ABSA (1.5 equiv.) in dry acetonitrile, add DBU (3.0 equiv.) at 0°C.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]

  • Quench the reaction with 1 M HCl and extract with hexane.[6]

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.[6]

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.[6]

Quantitative Data

The following table summarizes the yields of various α-diazo-β-keto esters prepared via diazo transfer from the corresponding β-keto esters using p-ABSA.

EntrySubstrate (β-Keto Ester)Product (α-Diazo-β-keto Ester)Yield (%)
1Ethyl 4-azido-3-oxobutanoateEthyl 4-azido-2-diazo-3-oxobutanoate86
2Ethyl 4-chloro-3-oxobutanoateEthyl 4-chloro-2-diazo-3-oxobutanoate92
3Ethyl 4-bromo-3-oxobutanoateEthyl 4-bromo-2-diazo-3-oxobutanoate90
4Ethyl 4-methoxy-3-oxobutanoateEthyl 4-methoxy-2-diazo-3-oxobutanoate81
5Ethyl 4-isothiocyanato-3-oxobutanoateEthyl 2-diazo-4-isothiocyanato-3-oxobutanoate85
6Ethyl 3-oxopentanoateEthyl 2-diazo-3-oxopentanoate96
7Ethyl 3-oxo-3-phenylpropanoateEthyl 2-diazo-3-oxo-3-phenylpropanoate91
8Methyl 3-oxo-3-phenylpropanoateMethyl 2-diazo-3-oxo-3-phenylpropanoate88
9Benzyl 3-oxo-3-phenylpropanoateBenzyl 2-diazo-3-oxo-3-phenylpropanoate89

Data sourced from a study on the stereoselective bioreduction of α-diazo-β-keto esters, where the diazo compounds were prepared using a p-ABSA protocol.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of p-ABSA cluster_diazo_transfer Diazo Transfer Reaction p_acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride reaction_synthesis Phase Transfer Reaction p_acetamidobenzenesulfonyl_chloride->reaction_synthesis sodium_azide Sodium Azide sodium_azide->reaction_synthesis p_ABSA p-ABSA reaction_synthesis->p_ABSA p_ABSA_reagent p-ABSA p_ABSA->p_ABSA_reagent reaction_diazo Diazo Transfer p_ABSA_reagent->reaction_diazo active_methylene Active Methylene Compound active_methylene->reaction_diazo base Base (e.g., Et3N, DBU) base->reaction_diazo diazo_product Diazo Compound reaction_diazo->diazo_product byproduct p-Acetamidobenzenesulfonamide reaction_diazo->byproduct

Caption: Experimental workflow for p-ABSA synthesis and its use in diazo transfer.

reaction_mechanism cluster_conditions R1 CH2 CH₂ arrow Base R2 plus1 + pABSA p-ABSA R1_p R2_p C_N2 C=N₂ plus2 + byproduct p-Acetamidobenzenesulfonamide

Caption: General scheme of a diazo transfer reaction using p-ABSA.

References

Application Notes and Protocols: 4-Acetamidobenzenesulfonyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in organic synthesis. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

4-Acetamidobenzenesulfonyl azide, commonly abbreviated as p-ABSA, is a versatile and widely utilized reagent in modern organic synthesis.[1] Its primary application lies in its function as a diazo transfer agent, facilitating the introduction of a diazo group onto various substrates.[1][2] This reactivity is crucial for the synthesis of a diverse array of organic compounds, including complex heterocyclic structures and active pharmaceutical ingredients (APIs).[1] p-ABSA is often favored over other sulfonyl azides, such as tosyl azide or mesyl azide, due to its crystalline nature, relative safety, and the ease of removal of its sulfonamide by-product.[3]

Key Properties:

PropertyValueReference
CAS Number 2158-14-7[1][4]
Molecular Formula C8H8N4O3S[4][5]
Appearance Colorless crystalline solid[4]
Melting Point 107-111 °C[4]
Solubility Insoluble in water[4][6]

Safety and Handling

This compound is an energetic compound and should be handled with care.[4] It is classified as an explosive and is sensitive to heat, friction, and impact.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][7]

  • Ventilation: Use only in a well-ventilated area or outdoors.[7][8]

  • Handling: Avoid creating dust.[5][8] Avoid contact with skin, eyes, and clothing.[8][9] Do not handle until all safety precautions have been read and understood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][9] Keep away from heat, sources of ignition, and strong oxidizing agents.[4][5][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[7]

Primary Application: Diazo Transfer Reactions

The most significant application of p-ABSA is as a reagent for diazo transfer reactions. This process is instrumental in the synthesis of α-diazoketones, which are valuable intermediates in various organic transformations such as cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[2]

General Reaction Scheme:

The reaction typically involves the treatment of an active methylene (B1212753) compound with p-ABSA in the presence of a base.

Diazo_Transfer sub Active Methylene Compound product Diazo Compound sub->product + p-ABSA, Base pABSA p-ABSA base Base byproduct 4-Acetamidobenzenesulfonamide

Figure 1: General workflow for a diazo transfer reaction using p-ABSA.

3.1. Synthesis of α-Diazoketones from β-Dicarbonyl Compounds

A common application of p-ABSA is the conversion of β-dicarbonyl compounds to the corresponding α-diazo-β-dicarbonyl compounds.

Experimental Protocol: Synthesis of Ethyl Diazoacetoacetate [3]

  • Reaction Setup: In a 2-L round-bottomed flask equipped with a magnetic stirrer, add ethyl acetoacetate (B1235776) (26.0 g, 0.20 mol), this compound (49.0 g, 0.20 mol), and acetonitrile (B52724) (1.5 L).

  • Cooling and Base Addition: Cool the reaction vessel in an ice bath. To the stirring mixture, add triethylamine (B128534) (60.6 g, 0.60 mol) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Triturate the residue with 500 mL of a 1:1 mixture of ether/petroleum ether.

  • Purification: The sulfonamide by-product can be easily removed through simple trituration.[3]

Quantitative Data:

SubstrateProductBaseSolventYieldReference
Ethyl acetoacetateEthyl diazoacetoacetateTriethylamineAcetonitrileNot specified[3]
Ethyl 5-((10S)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-yl)-3-oxopentanoate5-((10S)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-yl)-1-(ethyloxy)-1,3-dioxo-2-pentanediazoniumTriethylamineAcetonitrile94%[10]

3.2. Detrifluoroacetylative Diazo Transfer

For simple ketones, a direct diazo transfer is often not feasible. The detrifluoroacetylative diazo transfer strategy provides a two-step indirect method. The ketone is first trifluoroacetylated and then treated with a sulfonyl azide like p-ABSA.[2][11]

Detrifluoroacetylative_Diazo_Transfer Ketone Ketone Enolate Lithium Enolate Ketone->Enolate 1.1 eq LiHMDS THF, -78 °C Trifluoroacetyl_Ketone α-Trifluoroacetyl Ketone Enolate->Trifluoroacetyl_Ketone 1.2 eq TFETFA -78 °C Diazo_Ketone α-Diazo Ketone Trifluoroacetyl_Ketone->Diazo_Ketone p-ABSA, 1.5 eq Et3N 1.0 eq H2O, MeCN, rt

Figure 2: Workflow for detrifluoroacetylative diazo transfer.

Experimental Protocol: General Procedure for Detrifluoroacetylative Diazo Transfer [2]

  • Enolate Formation: The ketone substrate is reacted with 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) at -78 °C to form the corresponding lithium enolate.

  • Trifluoroacetylation: The lithium enolate is then acylated with 1.2 equivalents of trifluoroethyl trifluoroacetate (B77799) (TFETFA) at -78 °C.

  • Diazo Transfer: The resulting α-trifluoroacetyl ketone is treated with this compound in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine at room temperature.

  • Purification: The α-diazoketone can be obtained in high yield after purification by silica (B1680970) gel column chromatography.[2]

Other Applications in Organic Synthesis

While diazo transfer is its primary role, p-ABSA is also used as a reagent in the synthesis of various classes of organic compounds.

  • Synthesis of Monosaccharide-derived Alcohols [6]

  • Late-stage Intermolecular C-H Olefination [6]

  • Intramolecular Isomuenchnone Cycloaddition for Antitumor Agents [6]

  • Rhodium-catalyzed Carbene Cyclization Cycloaddition Cascade Reaction of Vinylsulfonates [6]

  • Suzuki-Miyaura Cross-Coupling Reactions [6]

  • Hydroazidation Catalyst for the Preparation of Organoazides [6]

  • Synthesis of Non-peptidic NK3 Receptor Antagonists

Preparation of this compound

p-ABSA can be synthesized from p-acetamidobenzenesulfonyl chloride and sodium azide.[4]

Experimental Protocol: Synthesis of this compound [12]

  • Reaction Setup: To a mechanically stirred and ice-bath-cooled suspension of p-acetamidobenzenesulfonyl chloride (100 g, 0.430 mol) in methylene chloride (800 ml) containing tetraethylammonium (B1195904) chloride (0.2 g), add a solution of sodium azide (70.7 g, 0.472 mol) in water (100 ml) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature over 3 hours and then stir overnight.

  • Work-up: Separate the organic layer and wash it with water (2 x 150 ml) and saturated sodium chloride solution (2 x 150 ml). Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent.

  • Recrystallization: Dissolve the resulting tan solid in toluene (B28343) (in three portions totaling 1800 ml), keeping the temperature below 80 °C. Filter the toluene solutions and allow them to stand at room temperature.

  • Isolation: Collect the resulting colorless prisms, wash with petroleum ether, and dry. This procedure yields 75.1 g (73%) of p-acetamidobenzenesulfonyl azide with a melting point of 106-108 °C.[12]

pABSA_Synthesis Start p-Acetamidobenzenesulfonyl Chloride + Sodium Azide Reaction CH2Cl2, H2O Et4NCl (cat.) 0 °C to rt, overnight Start->Reaction Workup Aqueous Workup Reaction->Workup Recrystallization Recrystallization from Toluene Workup->Recrystallization Product This compound Recrystallization->Product

Figure 3: Workflow for the synthesis of this compound.

Role in Click Chemistry

This compound, as an organic azide, can participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13][14] This reaction is a powerful tool for forming 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[14][15]

General Click Reaction:

Click_Chemistry Azide R-N3 (e.g., p-ABSA derived) Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole + R'-C≡CH, Cu(I) Alkyne R'-C≡CH Catalyst Cu(I)

Figure 4: General scheme for a Cu(I)-catalyzed azide-alkyne cycloaddition.

While p-ABSA itself is primarily a diazo transfer agent, the azide functionality it can introduce into molecules makes it a relevant reagent in the broader context of click chemistry.[13]

Experimental Protocol: General Procedure for CuAAC [16]

  • Catalyst Preparation: Incubate CuSO4 with a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) before the reaction.

  • Reaction Mixture: Mix the alkyne and the azide components.

  • Initiation: Add the pre-complexed copper catalyst and sodium ascorbate (B8700270) to initiate the reaction.

  • Reaction: Let the reaction proceed at room temperature.

  • Isolation: The product can often be isolated by simple filtration or extraction.

References

Application Notes and Protocols: 4-Acetamidobenzenesulfonyl Azide in the Synthesis of α-Diazo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) is a versatile and increasingly popular reagent for the synthesis of α-diazo ketones.[1] These compounds are crucial intermediates in a variety of significant organic transformations, including cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[1] The use of p-ABSA in diazo transfer reactions, a key method for preparing α-diazo ketones, offers notable advantages in terms of safety and ease of product purification, making it a preferred choice in both academic and industrial settings.[1][2]

This document provides detailed application notes, experimental protocols, and quantitative data related to the use of p-ABSA in the synthesis of α-diazo ketones.

Application Notes

Advantages of 4-Acetamidobenzenesulfonyl Azide (p-ABSA):

  • Enhanced Safety: p-ABSA is considered a safer alternative to other commonly used sulfonyl azides such as tosyl azide (TsN3) and mesyl azide.[2][3] This is particularly important for large-scale synthetic work where the explosive potential of other azides is a significant concern.[1]

  • Ease of Product Purification: The byproduct of the diazo transfer reaction using p-ABSA is 4-acetamidobenzenesulfonamide (B121751), which is often a crystalline solid that can be easily removed by filtration.[4] This simplifies the purification of the desired α-diazo ketone product.

  • High Efficiency: p-ABSA has been shown to be as effective as other sulfonyl azides in diazo transfer reactions, providing good to excellent yields of the target compounds.[1][2]

  • Broad Substrate Scope: The reagent can be used for diazo transfer to a wide range of active methylene (B1212753) compounds, including β-dicarbonyl compounds and, through indirect methods, simple ketones.[1][2][4][5]

Reaction Mechanism:

The synthesis of α-diazo ketones using p-ABSA proceeds via a diazo transfer reaction.[5] In this process, a base is used to deprotonate the active methylene group of the ketone substrate, forming an enolate. The enolate then attacks the terminal nitrogen of the p-ABSA, leading to the formation of a tetrahedral intermediate. Subsequent elimination of 4-acetamidobenzenesulfonamide yields the α-diazo ketone.

For simple ketones that lack sufficient acidity for direct diazo transfer, a two-step "detrifluoroacetylative diazo transfer" strategy is often employed.[1][2][5] This involves the initial trifluoroacetylation of the ketone to form a more acidic α-trifluoroacetyl ketone, which then readily undergoes the diazo transfer reaction.[1][2]

Experimental Protocols

Two primary protocols for the synthesis of α-diazo ketones using p-ABSA are detailed below.

Protocol 1: Diazo Transfer to 1,3-Dicarbonyl Compounds

This protocol is suitable for substrates with an activated methylene group, such as 1,3-diketones or β-ketoesters.

Diagram of Experimental Workflow:

G cluster_0 Protocol 1: Diazo Transfer to 1,3-Dicarbonyl Compounds A 1. Dissolve 1,3-dicarbonyl compound and p-ABSA in anhydrous acetonitrile (B52724). B 2. Cool the solution to -10 °C. A->B C 3. Add triethylamine (B128534) dropwise. B->C D 4. Stir at room temperature. C->D E 5. Monitor reaction by TLC. D->E F 6. Remove solvent under reduced pressure. E->F G 7. Purify by flash column chromatography. F->G

Caption: Workflow for the synthesis of α-diazo ketones from 1,3-dicarbonyl compounds.

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq.) and this compound (p-ABSA) (1.5 eq.) in anhydrous acetonitrile, cool the mixture to -10 °C.[4]

  • Slowly add triethylamine (1.2 eq.) dropwise to the cooled solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is often accompanied by the precipitation of 4-acetamidobenzenesulfonamide.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-diazo ketone.[1]

Protocol 2: Detrifluoroacetylative Diazo Transfer for Simple Ketones

This protocol is designed for ketones that are not sufficiently activated for direct diazo transfer.

Diagram of Experimental Workflow:

G cluster_0 Protocol 2: Detrifluoroacetylative Diazo Transfer A 1. Generate lithium enolate from ketone using LiHMDS in THF at -78 °C. B 2. Acylate with trifluoroethyl trifluoroacetate (B77799) (TFETFA). A->B C 3. Treat the resulting α-trifluoroacetyl ketone with p-ABSA, water, and triethylamine in acetonitrile. B->C D 4. Stir at room temperature. C->D E 5. Purify by flash column chromatography. D->E

Caption: Workflow for the detrifluoroacetylative diazo transfer to simple ketones.

Procedure:

  • Generate the lithium enolate of the ketone by treating the ketone substrate (1.0 eq.) with lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) in tetrahydrofuran (B95107) (THF) at -78 °C.[1][2]

  • Acylate the enolate by adding trifluoroethyl trifluoroacetate (TFETFA) (1.2 eq.) at -78 °C.[1][2]

  • In a separate flask, prepare a solution of this compound (p-ABSA) in acetonitrile containing water (1.0 eq.) and triethylamine (1.5 eq.).[1][2]

  • Add the solution from step 3 to the α-trifluoroacetyl ketone formed in step 2 and allow the mixture to stir at room temperature.[1][2]

  • Upon completion of the reaction, purify the product by column chromatography on silica gel to yield the α-diazo ketone.[1][2]

Quantitative Data

The yield of α-diazo ketones synthesized using p-ABSA is generally high, though it can vary depending on the specific substrate. The following table summarizes representative examples found in the literature.

Substrate (Active Methylene Compound)BaseSolventYield (%)Reference
6-Cyclopentyl-6-[2-(2,4-dimethoxy-phenyl)-ethyl]-dihydro-pyran-2,4-dioneNaH2PO4DMFQuantitative[6]
Ethyl (diethoxyphosphoryl)acetateNaHTHFNot specified[6]
Dimethyl malonateTEAMeCNQuantitative[7]
Cyclic 1,3-dicarbonyl compoundsTEAMeCNNot specified[4]
Enone (for detrifluoroacetylative transfer)LiHMDS, TEATHF, MeCNGood to Excellent[2]

Signaling Pathway/Logical Relationship Diagram:

G cluster_0 Synthesis of α-Diazo Ketones using p-ABSA cluster_1 Direct Diazo Transfer cluster_2 Detrifluoroacetylative Diazo Transfer Ketone Ketone Substrate ActiveMethylene Active Methylene Compound (e.g., 1,3-dicarbonyl) SimpleKetone Simple Ketone DiazoKetone α-Diazo Ketone ActiveMethylene->DiazoKetone + p-ABSA + Base Trifluoroacetylation Trifluoroacetylation SimpleKetone->Trifluoroacetylation pABSA 4-Acetamidobenzenesulfonyl Azide (p-ABSA) Base Base (e.g., TEA, DBU) Byproduct 4-Acetamidobenzenesulfonamide DiazoKetone->Byproduct co-product ActivatedKetone α-Trifluoroacetyl Ketone Trifluoroacetylation->ActivatedKetone ActivatedKetone->DiazoKetone + p-ABSA + Base

Caption: Logical pathways for the synthesis of α-diazo ketones using p-ABSA.

References

Application Notes and Protocols: Synthesis of N-Sulfonylamides Using 4-Acetamidobenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) is a versatile and commercially available reagent widely employed in organic synthesis.[1][2] It serves as a key building block in the construction of various nitrogen-containing compounds, finding significant application in medicinal chemistry and drug discovery.[1][2][3] This document provides detailed protocols and application notes for the synthesis of N-sulfonylamides utilizing p-ABSA, with a focus on a copper-catalyzed three-component reaction. Additionally, its role as a diazo transfer agent is briefly discussed.[2][4]

Key Applications

  • Synthesis of N-Sulfonylamides: A primary application of p-ABSA is in the synthesis of N-sulfonylamides through a copper-catalyzed reaction with terminal alkynes and water.[5] This reaction is efficient and proceeds under mild conditions.

  • Diazo Transfer Reactions: p-ABSA is an effective diazo transfer reagent, used to convert active methylene (B1212753) compounds into diazo compounds, which are valuable intermediates in organic synthesis.[2][4]

  • Click Chemistry: Due to its azide functionality, p-ABSA is utilized in click chemistry reactions, enabling the efficient formation of complex molecules.[1]

  • Drug Development: As an intermediate, p-ABSA is instrumental in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2][3]

Synthesis of N-Sulfonylamides via Copper(I)-Catalyzed Reaction

A highly efficient method for the preparation of N-sulfonylamides involves a three-component reaction of a terminal alkyne, 4-acetamidobenzenesulfonyl azide, and water, catalyzed by a copper(I) salt.[5] This reaction proceeds smoothly at room temperature, generating molecular nitrogen as the sole byproduct.[5]

Reaction Mechanism Overview

The reaction is believed to proceed through a ketenimine intermediate, which is generated from the copper-mediated cycloaddition of the sulfonyl azide and the terminal alkyne, followed by the release of dinitrogen. This intermediate is then trapped by water to afford the N-sulfonylamide.[5]

Reaction_Mechanism sub Terminal Alkyne + This compound int1 Copper-mediated Cycloaddition sub->int1 + cat Cu(I) Catalyst cat->int1 int2 Ketenimine Intermediate + N2 int1->int2 - N2 prod N-Sulfonylamide int2->prod water H2O water->prod Trapping

Caption: Proposed mechanism for the Cu(I)-catalyzed synthesis of N-sulfonylamides.

Substrate Scope and Yields

The copper(I)-catalyzed reaction accommodates a broad range of terminal alkynes, affording good to excellent yields of the corresponding N-sulfonylamides.

EntryTerminal Alkyne SubstrateProduct Yield (%)
1Phenylacetylene (B144264)95
24-Ethynyltoluene96
31-Octyne85
43-Phenyl-1-propyne88
5Propargyl alcohol82
64-Pentynoic acid78
7Ethynyl estradiol75

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity. Data compiled from related synthetic methodologies.[6][7]

Experimental Protocol: Synthesis of N-(4-Acetamidophenyl)sulfonyl-2-phenylacetamide

This protocol details the synthesis of an N-sulfonylamide from phenylacetylene and this compound.[5]

Materials and Reagents
  • This compound (p-ABSA)

  • Phenylacetylene

  • Copper(I) cyanide (CuCN)

  • Triethylamine (B128534) (Et3N)

  • Distilled water

  • Methanol

  • 1 N Hydrochloric acid (HCl)

  • Celite®

  • Dichloromethane (DCM)

  • Round-bottomed flask (250 mL)

  • Magnetic stir bar

  • Syringes

  • Glass filter with fritted disc

  • Silica (B1680970) gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow A 1. Charge flask with CuCN and p-ABSA B 2. Add distilled water and phenylacetylene A->B C 3. Slowly add triethylamine B->C D 4. Stir vigorously at room temperature for 4h C->D E 5. Monitor reaction by TLC D->E F 6. Filter through Celite, wash with DCM E->F Reaction Complete G 7. Acidify filtrate with 1 N HCl F->G H 8. Extract with DCM G->H I 9. Dry organic layer and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step workflow for N-sulfonylamide synthesis.

Procedure
  • Reaction Setup: To a 250-mL single-necked round-bottomed flask equipped with a magnetic stir bar, add copper(I) cyanide (45.0 mg, 0.5 mmol) and this compound (12.01 g, 50.0 mmol).[5]

  • Addition of Reagents: Add 100 mL of distilled water to the flask. Subsequently, add phenylacetylene (6.04 mL, 55.0 mmol) via syringe at room temperature.[5]

  • Initiation: While stirring the mixture, slowly add triethylamine (7.67 mL, 55.0 mmol) via syringe over a period of one minute.[5] An initial color change to a yellowish solution may be observed.[5]

  • Reaction: Stir the reaction mixture vigorously, open to the air, for 4 hours at room temperature.[5] The reaction is exothermic, with the internal temperature potentially rising to around 36 °C before returning to room temperature. The mixture will darken in color.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (p-ABSA) is completely consumed. The Rf values are approximately 0.52 for p-ABSA and 0.25 for the product in a 15:1 dichloromethane/methanol solvent system.[5]

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite®. Wash the filter cake with dichloromethane.

  • Workup - Acidification and Extraction: Transfer the filtrate to a separatory funnel and add 1 N HCl solution until the pH of the aqueous layer is approximately 3.[5] Extract the mixture with dichloromethane.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-(4-acetamidophenyl)sulfonyl-2-phenylacetamide.

Broader Applications in Synthesis: Diazo Transfer Reactions

This compound is also a preferred reagent for diazo transfer reactions, particularly in large-scale preparations where safety is a concern.[4] It is used to introduce a diazo functional group onto active methylene compounds, creating α-diazoketones. These are versatile intermediates for various transformations, including:

  • Wolff rearrangement

  • Cyclopropanation

  • C-H insertion reactions

This application highlights the broader utility of p-ABSA as a fundamental tool in synthetic organic chemistry.[4]

Safety Information

  • This compound is an azide-containing compound and should be handled with appropriate caution, although it has been reported to have low impact sensitivity.[8]

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use. It may cause skin and serious eye irritation, as well as respiratory irritation.[9]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of N-sulfonylamides and other important organic molecules. The copper-catalyzed three-component reaction provides a direct and efficient route to N-sulfonylamides under mild conditions. The detailed protocol provided herein serves as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of these important compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Role of 4-Acetamidobenzenesulfonyl Azide in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) is a versatile and safer alternative to other sulfonyl azides for diazo-transfer reactions in organic synthesis.[1][2] In carbohydrate chemistry, p-ABSA serves as a key reagent for the introduction of the diazo group, enabling the synthesis of valuable intermediates for drug discovery and development. Its primary applications include the conversion of amino sugars to azido (B1232118) sugars and the formation of diazo compounds from activated methylene (B1212753) groups within carbohydrate scaffolds. These transformations are crucial for accessing modified monosaccharides and oligosaccharides with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of 4-acetamidobenzenesulfonyl azide in carbohydrate chemistry.

Key Applications in Carbohydrate Chemistry

This compound is instrumental in several key transformations within carbohydrate chemistry:

  • Synthesis of Azido Sugars from Amino Sugars: The conversion of primary amino groups on sugar backbones to azido groups is a fundamental application. Azido sugars are stable precursors to amino sugars and can be used in "click chemistry" for the conjugation of carbohydrates to other molecules.[3]

  • Formation of Diazo-Sugars: p-ABSA can be used to introduce a diazo group at an activated methylene position in a carbohydrate ring. Diazo sugars are highly reactive intermediates that can undergo a variety of transformations, including carbene insertions and cycloadditions.[4]

  • Synthesis of Glycosyl Azides from Glycosylamines: While less common, the principles of diazo transfer can be applied to the synthesis of glycosyl azides from the corresponding glycosylamines. Glycosyl azides are important building blocks for the synthesis of N-glycosides and other glycoconjugates.[5][6][7]

The use of p-ABSA offers advantages in terms of safety and ease of handling compared to other diazo-transfer reagents like tosyl azide.[8] The resulting 4-acetamidobenzenesulfonamide (B121751) byproduct is often crystalline and can be easily removed by filtration.

Experimental Protocols

The following are generalized protocols for the use of this compound in carbohydrate chemistry. Researchers should note that optimal reaction conditions, such as solvent, base, and temperature, may vary depending on the specific carbohydrate substrate and should be optimized accordingly.

Protocol 1: Diazo-Transfer Reaction on an Amino Sugar to Synthesize an Azido Sugar

This protocol describes a general procedure for the conversion of a primary amino group on a protected carbohydrate to an azide group using this compound.

Materials:

  • Protected amino sugar (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (2.0 - 3.0 eq)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the protected amino sugar in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired azido sugar.

Quantitative Data:

Substrate TypeDiazo-Transfer ReagentYield (%)Reference
Primary AminesImidazole-1-sulfonyl azide sulfate63-98N/A
Amino AcidsImidazole-1-sulfonyl azide tetrafluoroborateGood to ExcellentN/A
HexosaminesFluorosulfuryl azideQuantitative[9]
Protocol 2: Synthesis of a Diazo-Sugar from a Carbohydrate with an Activated Methylene Group

This protocol outlines a general method for the synthesis of a diazo-sugar by reacting a carbohydrate containing an active methylene group (e.g., adjacent to a carbonyl group) with this compound.

Materials:

  • Carbohydrate with an activated methylene group (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or DBU) (1.5 - 2.0 eq)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the carbohydrate substrate in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the stirred solution.

  • Add this compound portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., a mixture of ether and petroleum ether) to precipitate the 4-acetamidobenzenesulfonamide byproduct.

  • Filter off the solid byproduct and wash it with the trituration solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table presents yields for the synthesis of diazo compounds from various active methylene precursors using sulfonyl azides. These values can serve as a reference for the expected efficiency of similar reactions on carbohydrate substrates.

SubstrateDiazo-Transfer ReagentBaseYield (%)Reference
Ethyl acetoacetatep-Acetamidobenzenesulfonyl azideTriethylamineNot SpecifiedN/A
1,3-Dicarbonyl compoundsTosyl azideNot Specifiedup to 94[8]
Active methylene compoundsp-Acetamidobenzenesulfonyl azideDBUGood[1]

Diagrams

Logical Workflow for the Synthesis of Azido Sugars

workflow_azido_sugar cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_end Product start Protected Amino Sugar process Diazo-Transfer Reaction start->process reagent1 This compound reagent1->process reagent2 Base (e.g., TEA, DBU) reagent2->process reagent3 Anhydrous Solvent reagent3->process end Protected Azido Sugar process->end bioorthogonal_ligation cluster_synthesis Chemical Synthesis cluster_biological Biological System cluster_detection Detection/Conjugation amino_sugar Amino Sugar pABSA This compound amino_sugar->pABSA Diazo-Transfer azido_sugar Azido Sugar pABSA->azido_sugar cell Cellular Incorporation azido_sugar->cell glycoconjugate Azide-Labeled Glycoconjugate cell->glycoconjugate click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition glycoconjugate->click_reaction alkyne_probe Alkyne-Functionalized Probe alkyne_probe->click_reaction labeled_conjugate Labeled Glycoconjugate click_reaction->labeled_conjugate

References

Application Notes and Protocols: 4-Acetamidobenzenesulfonyl Azide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in the synthesis of various bioactive molecules. This versatile reagent serves as a key building block in diazo transfer reactions and click chemistry, facilitating the development of novel therapeutic agents.

Overview of Applications

4-Acetamidobenzenesulfonyl azide is a widely utilized reagent in organic synthesis, primarily valued for its role as a diazo transfer agent and a source of the azide functional group for click chemistry.[1][2] Its applications are pivotal in the synthesis of complex organic compounds, including heterocycles and active pharmaceutical ingredients (APIs).[3]

Key applications include:

  • Diazo Transfer Reactions: p-ABSA is a safer and practical alternative to other sulfonyl azides for the introduction of a diazo group onto active methylene (B1212753) compounds.[4][5] These resulting α-diazocarbonyl compounds are crucial intermediates in a variety of chemical transformations such as cyclopropanation and Wolff rearrangements.[4]

  • Synthesis of Sulfonamides: The precursor to p-ABSA, 4-acetamidobenzenesulfonyl chloride, is extensively used to synthesize a wide range of sulfonamide derivatives, many of which exhibit significant biological activities.[6]

  • Click Chemistry and the Synthesis of 1,2,3-Triazoles: The azide moiety of p-ABSA and its derivatives can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[7][8]

Synthesis of Bioactive Sulfonamide Derivatives

The synthesis of sulfonamides often begins with 4-acetamidobenzenesulfonyl chloride, which can be readily prepared and then converted to a variety of derivatives.

Experimental Protocol: General Synthesis of Acetamidosulfonamides

This protocol is adapted from a general procedure for the synthesis of a series of acetamidosulfonamide derivatives.[6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add 20 mL of distilled water to the reaction mixture.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic extracts and wash with 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: Synthesis of Acetamidosulfonamides[6]
CompoundAmineYield (%)
1 Benzylamine85
5 N-methylpiperazine78
11 Cyclopentylamine69
16 N,N-diethylethylenediamine71

Diazo Transfer Reactions

This compound is an effective reagent for the transfer of a diazo group to active methylene compounds, yielding α-diazo carbonyl compounds.

Experimental Protocol: Synthesis of Ethyl Diazoacetoacetate

This protocol details the synthesis of ethyl diazoacetoacetate using p-ABSA.

Materials:

Procedure:

  • In a 2-L round-bottomed flask equipped with a magnetic stirrer, charge ethyl acetoacetate (26.0 g) and this compound (49.0 g) in 1.5 L of acetonitrile.

  • Cool the reaction vessel in an ice bath.

  • Add triethylamine (60.6 g) to the stirring mixture in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with 500 mL of a 1:1 mixture of ether/petroleum ether.

  • Filter the mixture to remove the sulfonamide by-product.

  • Concentrate the filtrate and washings under reduced pressure.

  • Purify the crude product by chromatography on silica gel using ether/petroleum ether (1:4) as the eluent to yield ethyl diazoacetoacetate.

Experimental Workflow: Diazo Transfer Reaction

Diazo_Transfer reagents Ethyl Acetoacetate + This compound + Triethylamine in Acetonitrile reaction Reaction at 0°C to RT (12 hours) reagents->reaction workup Solvent Removal & Trituration with Ether/Petroleum Ether reaction->workup filtration Filtration to Remove Sulfonamide By-product workup->filtration purification Concentration & Silica Gel Chromatography filtration->purification product Ethyl Diazoacetoacetate purification->product

Caption: Workflow for the synthesis of ethyl diazoacetoacetate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality of p-ABSA and its derivatives is a key component in CuAAC, a cornerstone of click chemistry, for the synthesis of 1,2,3-triazoles. These triazoles are present in a number of bioactive molecules.

Experimental Protocol: General Procedure for CuAAC

This protocol is a generalized procedure for the copper-catalyzed synthesis of 1,2,3-triazoles.[7]

Materials:

  • Organic azide (e.g., derived from p-ABSA)

  • Terminal alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., water/acetone (B3395972) mixture)

Procedure:

  • To a solution of the organic azide and terminal alkyne in a suitable solvent system (e.g., a 2:1 mixture of acetone and water), add sodium ascorbate.

  • Add a solution of copper(II) sulfate to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate amount of time (typically monitored by TLC, can range from a few hours to 48 hours).

  • Upon completion, perform an appropriate workup, which may include extraction with an organic solvent, washing with water, and drying.

  • Purify the resulting triazole derivative by recrystallization or column chromatography.

Signaling Pathway: General Mechanism of CuAAC

CuAAC_Mechanism cluster_catalyst Catalyst Formation cluster_cycloaddition Cycloaddition CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction CuI Cu(I) Ascorbate->CuI Alkyne Terminal Alkyne CuI->Alkyne Coordination Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide Azide Organic Azide Triazole_Product 1,2,3-Triazole Azide->Triazole_Product Copper_Acetylide->Azide Reaction

References

Application Notes and Protocols: Diazo Transfer Reactions Using 4-Acetamidobenzenesulfonyl Azide with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) is a versatile and widely used reagent in organic synthesis for the transfer of a diazo group to active methylene (B1212753) compounds.[1][2] This process, known as a diazo transfer reaction, is a cornerstone for the synthesis of α-diazo carbonyl compounds and other diazo-containing molecules. These products are valuable intermediates in a variety of chemical transformations, including the construction of complex molecular architectures, heterocycles, and active pharmaceutical ingredients (APIs).[2] The resulting diazo compounds are precursors for carbenoids, which can undergo a range of reactions such as cyclopropanation, Wolff rearrangement, and C-H insertion.[1][3]

Compared to other sulfonyl azides like tosyl azide or mesyl azide, p-ABSA offers significant advantages, including its crystalline nature, relative safety, and the ease of removal of the 4-acetamidobenzenesulfonamide (B121751) byproduct by filtration or extraction.[3][4] These characteristics make it a practical and cost-effective choice for both small-scale research and larger-scale preparations.[5][6]

These application notes provide an overview of the reaction of p-ABSA with various active methylene compounds and offer detailed protocols for researchers in organic synthesis and drug development.

Reaction Mechanism and Scope

The reaction proceeds via a base-mediated activation of the active methylene compound to form a carbanion or enolate. This nucleophile then attacks the terminal nitrogen of the sulfonyl azide, leading to the formation of a triazene (B1217601) intermediate. Subsequent fragmentation of this intermediate yields the desired diazo compound, molecular nitrogen, and the corresponding sulfonamide.

The scope of active methylene compounds that undergo efficient diazo transfer with p-ABSA is broad and includes:

  • β-Dicarbonyl Compounds: Such as β-keto esters and malonic esters.[4]

  • Ketones: Often requiring prior activation, for example, by conversion to an α-formyl or α-trifluoroacetyl derivative.[1]

  • Esters and Amides: Particularly those with an adjacent activating group.[7]

  • Phosphonates: Leading to the formation of phosphonyl-substituted diazo compounds.[8]

Applications in Synthesis

The diazo compounds synthesized using p-ABSA are pivotal intermediates in numerous synthetic applications:

  • Synthesis of α-Diazoketones: These are versatile building blocks in organic synthesis.[1][3]

  • Drug Discovery and Development: The diazo group can be incorporated into molecules to create novel compounds with potential therapeutic benefits.[2] For instance, it has been used in the synthesis of inhibitors for enzymes like the Hepatitis C Virus RNA-dependent RNA polymerase.[8]

  • Peptide Synthesis: Modified amino acids containing diazo groups can be synthesized for use in peptide chemistry.[2]

  • Heterocycle Synthesis: Diazo compounds are precursors to a variety of heterocyclic systems.[2]

Experimental Protocols

General Protocol for Diazo Transfer Reaction

This protocol provides a general procedure for the reaction of an active methylene compound with 4-acetamidobenzenesulfonyl azide. The specific conditions, such as the choice of base and reaction time, may need to be optimized for different substrates.

Materials:

  • Active methylene compound (1.0 equiv)

  • This compound (p-ABSA) (1.0 - 1.5 equiv)

  • Base (e.g., triethylamine (B128534) (TEA), 1,8-diazabicycloundec-7-ene (DBU)) (1.2 - 3.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (B95107) (THF))

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottomed flask containing a magnetic stir bar, add the active methylene compound and dissolve it in the anhydrous solvent.

  • Add the this compound to the solution.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add the base to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired diazo compound.

Data Presentation

The following tables summarize quantitative data for the reaction of this compound with various active methylene compounds, showcasing the versatility and efficiency of this reagent.

Active Methylene CompoundBaseSolventTime (h)Yield (%)Reference
Ethyl acetoacetateTriethylamineAcetonitrile12Not specified[4]
Ethyl 5-((10S)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-yl)-3-oxopentanoateTriethylamineAcetonitrile1694[8]
6-Cyclopentyl-6-[2-(2,4-dimethoxy-phenyl)-ethyl]-dihydro-pyran-2,4-dioneSodium hydrogen phosphate (B84403) (monobasic)DMF4Quantitative[8]
Ethyl (diethoxyphosphoryl)acetateSodium hydrideTHF1Not specified[8]
Various 1,3-dicarbonyl compoundsTriethylamineAcetonitrileNot specifiedNot specified[7]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for a diazo transfer reaction using this compound.

G General Workflow for Diazo Transfer Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Active Methylene Compound and p-ABSA in Anhydrous Solvent B Cool to 0 °C A->B C Add Base B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench Reaction D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Pure Diazo Compound H->I

Caption: General workflow for the synthesis of diazo compounds.

Reaction Mechanism

This diagram outlines the proposed mechanism for the diazo transfer reaction.

G Proposed Mechanism of Diazo Transfer cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene Compound (R-CH2-R') Carbanion Carbanion (R-CH(-)-R') ActiveMethylene->Carbanion + Base pABSA 4-Acetamidobenzenesulfonyl Azide (p-AcNH-Ph-SO2N3) Triazene Triazene Intermediate Base Base (B:) ProtonatedBase Protonated Base (BH+) Carbanion->Triazene + p-ABSA Diazo Diazo Compound (R-C(N2)-R') Triazene->Diazo Fragmentation Triazene->Diazo Sulfonamide 4-Acetamidobenzenesulfonamide Triazene->Sulfonamide Fragmentation Triazene->Sulfonamide

References

Troubleshooting & Optimization

Technical Support Center: Diazo Transfer Reactions with 4-Acetamidobenzenesulfonyl Azide (p-ABSA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazo transfer reactions utilizing 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my diazo transfer reaction yield low?

Low yields in diazo transfer reactions with p-ABSA can stem from several factors. Here are the most common causes and their solutions:

  • Insufficiently Activated Methylene (B1212753) Group: The substrate must possess a sufficiently acidic C-H bond for deprotonation to occur, which is a prerequisite for the reaction. Substrates like 1,3-dicarbonyl compounds, β-keto esters, and α-cyano ketones are ideal. If your substrate is not sufficiently activated, the reaction will be slow or may not proceed at all.

  • Inappropriate Base: The choice of base is critical for efficient deprotonation of the active methylene compound. The base should be strong enough to deprotonate the substrate but not so strong that it leads to side reactions. Common bases include triethylamine (B128534) (TEA), 1,8-diazabicycloundec-7-ene (DBU), and potassium carbonate. The optimal base is substrate-dependent. For instance, TEA is often effective for 1,3-dicarbonyl compounds.[1]

  • Incorrect Stoichiometry: Using an insufficient amount of p-ABSA can lead to incomplete conversion. A slight excess of p-ABSA (1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.[2][3] However, a large excess can complicate purification.[2][3]

  • Suboptimal Reaction Temperature: Most diazo transfer reactions with p-ABSA are run at room temperature.[4] Some systems may benefit from initial cooling (e.g., 0 °C) during base addition to control exothermic reactions, followed by warming to room temperature.[5] Elevated temperatures are generally not required and may lead to decomposition of the diazo product or p-ABSA.

  • Poor Solvent Choice: Acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) are the most commonly used solvents for this reaction.[4][5] The solvent should be anhydrous and capable of dissolving both the substrate and the reagents.

2. How can I effectively remove the 4-acetamidobenzenesulfonamide (B121751) byproduct?

The primary byproduct of this reaction is 4-acetamidobenzenesulfonamide, which can sometimes be challenging to separate from the desired diazo product. Here are some effective removal strategies:

  • Precipitation and Filtration: In many cases, the 4-acetamidobenzenesulfonamide byproduct precipitates out of the reaction mixture, especially in solvents like acetonitrile.[1] It can then be removed by simple filtration.

  • Aqueous Workup: The sulfonamide byproduct has some solubility in aqueous base. Washing the organic layer with a dilute basic solution (e.g., NaHCO₃ or NaOH) can help extract the byproduct.[3]

  • Chromatography: If the above methods are insufficient, silica (B1680970) gel column chromatography is a reliable method for separating the diazo product from the sulfonamide byproduct.[4] A solvent system with a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is often effective.[5]

  • Trituration: Triturating the crude product with a solvent mixture in which the diazo product is soluble but the sulfonamide is not (e.g., a 1:1 mixture of ether and petroleum ether) can be an effective purification method.

3. What are common side reactions and how can I minimize them?

Side reactions can compete with the desired diazo transfer, leading to reduced yields and impure products. Key side reactions include:

  • Base-Sensitive Substrate Decomposition: Some substrates, particularly certain α,β-unsaturated ketones, can be sensitive to the basic reaction conditions and may undergo decomposition or polymerization.[2] Using a milder base (e.g., TEA instead of DBU) or carefully controlling the reaction temperature can help mitigate this.

  • Reaction with Solvent: While uncommon with standard solvents like acetonitrile and THF, highly reactive intermediates could potentially react with the solvent. Ensure you are using an appropriate, inert solvent.

  • Azide Decomposition: Sulfonyl azides can be thermally unstable. Avoid high reaction temperatures to prevent the decomposition of p-ABSA.

4. Is 4-acetamidobenzenesulfonyl azide (p-ABSA) safe to handle?

While p-ABSA is considered a safer alternative to other sulfonyl azides like tosyl azide and mesyl azide, it is still an azide-containing compound and should be handled with appropriate caution.[3][6] It is important to be aware of its potential thermal instability and to avoid excessive heat and shock. Always handle p-ABSA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield of your diazo transfer reaction. The following table summarizes the impact of different reaction conditions on the yield for various substrates.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateTriethylamineAcetonitrile0 to RT12Not specifiedOrganic Syntheses
1,3-Dicarbonyl compoundsTriethylamineAcetonitrile-10 to RTNot specifiedGood
Active methylene compoundsDBUNot specifiedNot specifiedNot specifiedHigh[4]
6-Cyclopentyl-6-[2-(2,4-dimethoxy-phenyl)-ethyl]-dihydro-pyran-2,4-dioneSodium hydrogen phosphate (B84403) (monobasic)DMFRT4Quantitative[5]
Ethyl (diethoxyphosphoryl)acetateSodium hydride (60% in mineral oil)THF0 to RT1Not specified[5]

Experimental Protocols

General Protocol for Diazo Transfer with p-ABSA

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Active methylene compound (1.0 equiv)

  • This compound (p-ABSA) (1.1-1.5 equiv)

  • Base (e.g., Triethylamine, 1.2-3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • To a stirred solution of the active methylene compound and p-ABSA in the anhydrous solvent at 0 °C (ice bath), add the base dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate (4-acetamidobenzenesulfonamide) has formed, remove it by filtration and wash with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diazo compound by silica gel column chromatography or recrystallization.

Visual Guides

Reaction Mechanism

ReactionMechanism Substrate Active Methylene Compound (R-CH2-R') Enolate Enolate (R-CH(-)-R') Substrate->Enolate Deprotonation ProtonatedBase Protonated Base (BH+) Base Base (B:) Base->Enolate Intermediate Tetrazene Intermediate Enolate->Intermediate Nucleophilic Attack pABSA p-ABSA (p-AcNH-Ph-SO2-N3) pABSA->Intermediate DiazoProduct Diazo Product (R-C(N2)-R') Intermediate->DiazoProduct Elimination Byproduct 4-Acetamidobenzenesulfonamide (p-AcNH-Ph-SO2-NH2) Intermediate->Byproduct

Caption: Mechanism of the base-mediated diazo transfer reaction.

Experimental Workflow

ExperimentalWorkflow Start Start Reagents Combine Substrate and p-ABSA in Anhydrous Solvent Start->Reagents Cool Cool to 0 °C Reagents->Cool AddBase Add Base Dropwise Cool->AddBase React Stir at Room Temperature (Monitor by TLC) AddBase->React Workup Reaction Workup React->Workup Filter Filter Precipitate (if present) Workup->Filter Extract Aqueous Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Diazo Product (Chromatography/Recrystallization) Concentrate->Purify End End Purify->End

Caption: A general workflow for diazo transfer experiments.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield? CheckSubstrate Is Substrate Sufficiently Activated? Problem->CheckSubstrate Yes Success Yield Improved CheckBase Is Base Appropriate? CheckSubstrate->CheckBase Yes SolutionSubstrate Consider a more activated substrate or a different synthetic route. CheckSubstrate->SolutionSubstrate No CheckStoichiometry Is p-ABSA Stoichiometry Correct (1.1-1.5 eq)? CheckBase->CheckStoichiometry Yes SolutionBase Try a different base (e.g., TEA, DBU). CheckBase->SolutionBase No CheckConditions Are Reaction Conditions Optimal (Anhydrous, RT)? CheckStoichiometry->CheckConditions Yes SolutionStoichiometry Adjust p-ABSA stoichiometry. CheckStoichiometry->SolutionStoichiometry No SolutionConditions Ensure anhydrous conditions and appropriate temperature. CheckConditions->SolutionConditions No CheckConditions->Success Yes

References

Technical Support Center: Removal of 4-Acetamidobenzenesulfonamide Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the 4-acetamidobenzenesulfonamide (B121751) byproduct in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-acetamidobenzenesulfonamide and why is it a common byproduct?

A1: 4-Acetamidobenzenesulfonamide is a sulfonamide compound that can arise as a byproduct in various chemical syntheses, particularly in reactions involving sulfanilamide (B372717) or related structures.[1] It can be formed from the N-acetylation of sulfanilamide or related compounds in the liver or through intestinal microflora. Its presence as an impurity can affect the purity, yield, and biological activity of the desired product, necessitating its removal.

Q2: What are the primary methods for removing 4-acetamidobenzenesulfonamide?

A2: The most common and effective methods for removing 4-acetamidobenzenesulfonamide are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the properties of the desired compound, the solvent system used, and the scale of the purification.

Q3: How can I quickly assess the presence and approximate quantity of 4-acetamidobenzenesulfonamide in my sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for the initial assessment of your crude product. By spotting your reaction mixture alongside a standard of 4-acetamidobenzenesulfonamide, you can visualize its presence. The relative intensity of the spots can give a rough estimation of its concentration. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of the 4-acetamidobenzenesulfonamide byproduct.

Recrystallization

Problem: My desired product and 4-acetamidobenzenesulfonamide are co-crystallizing.

  • Possible Cause: The solubility of your product and the byproduct are very similar in the chosen solvent system.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents with different polarities. A solvent system that maximizes the solubility difference between your product and the byproduct is ideal. Refer to the solubility data table below.

    • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent (in which both compounds are soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which both are less soluble) until turbidity is observed. This can often lead to the selective crystallization of the less soluble compound.

    • Controlled Cooling: Slow, controlled cooling of the saturated solution can promote the formation of purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Problem: I am losing a significant amount of my desired product during recrystallization.

  • Possible Cause: Your product may have significant solubility in the recrystallization solvent even at low temperatures.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product completely.

    • Cold Filtration: Ensure the filtration of the crystals is performed with ice-cold solvent to minimize the loss of your product.

    • Second Crop: The mother liquor from the first filtration can be concentrated and cooled further to obtain a second crop of crystals, which can be combined with the first if the purity is acceptable.

Column Chromatography

Problem: 4-Acetamidobenzenesulfonamide is co-eluting with my desired product.

  • Possible Cause: The polarity of your product and the byproduct are too similar for effective separation with the current solvent system.

  • Solution:

    • Solvent System Optimization: Use TLC to screen a variety of solvent systems. A good starting point for separating sulfonamides is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[2] For highly polar compounds, adding a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the mobile phase can improve separation.[3][4]

    • Gradient Elution: If an isocratic system (constant solvent composition) is not effective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar compound and then wash out the more polar 4-acetamidobenzenesulfonamide.

    • Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase, such as alumina (B75360) or a reversed-phase C18 column.[5]

Problem: 4-Acetamidobenzenesulfonamide is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or it may be overloaded.

  • Solution:

    • Add a Modifier: Adding a small amount of a polar solvent like methanol (B129727) or a base like triethylamine (B128534) to your mobile phase can reduce streaking by competing for the active sites on the silica gel.

    • Lower Sample Concentration: Ensure the sample is not too concentrated when loaded onto the column.

Liquid-Liquid Extraction

Problem: I am not able to efficiently extract 4-acetamidobenzenesulfonamide into the aqueous phase.

  • Possible Cause: The pH of the aqueous phase may not be optimal for partitioning the sulfonamide.

  • Solution:

    • pH Adjustment: 4-Acetamidobenzenesulfonamide has an acidic proton on the sulfonamide nitrogen. By washing the organic layer with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate), you can deprotonate the sulfonamide, making it more water-soluble and facilitating its extraction into the aqueous phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume. This is generally more efficient at removing the impurity.

Data Presentation

Table 1: Solubility of 4-Acetamidobenzenesulfonamide in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]High solubility, useful for preparing stock solutions.
Dimethylformamide (DMF)~30 mg/mL[6]High solubility, similar to DMSO.
MethanolSlightly soluble[7]Can be used in mixed solvent systems for chromatography.
Water / Aqueous BuffersSparingly soluble[6]Solubility can be increased in basic conditions.
DMSO:PBS (pH 7.2) (1:10)~0.09 mg/mL[6]Demonstrates low solubility in buffered aqueous systems.

Note: The solubility of the related compound, 4-acetamidobenzenesulfonyl chloride, is good in dichloromethane, acetone, and ethyl acetate, suggesting that 4-acetamidobenzenesulfonamide may have some solubility in these solvents as well, which should be experimentally determined for your specific conditions.[8]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product containing the 4-acetamidobenzenesulfonamide byproduct. Add a potential recrystallization solvent dropwise while heating and observing the dissolution. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation between your desired product and 4-acetamidobenzenesulfonamide (ideally with a ΔRf > 0.2).

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it one or more times with a basic aqueous solution (e.g., 5% sodium bicarbonate solution).

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow start Crude Product (with 4-acetamidobenzenesulfonamide) recrystallization Recrystallization start->recrystallization Different Solubilities column_chromatography Column Chromatography start->column_chromatography Different Polarities liquid_extraction Liquid-Liquid Extraction start->liquid_extraction Acidic/Basic Properties pure_product Purified Product recrystallization->pure_product column_chromatography->pure_product liquid_extraction->pure_product

Caption: A logical workflow for selecting a purification method.

troubleshooting_pathway start Impurity Detected recrystallization Attempt Recrystallization start->recrystallization column Attempt Column Chromatography start->column co_crystallization Co-crystallization Occurs recrystallization->co_crystallization recrystallization->column Fails change_solvent Change Solvent/ Use Two Solvents co_crystallization->change_solvent Yes success Successful Purification co_crystallization->success No change_solvent->recrystallization co_elution Co-elution Occurs column->co_elution optimize_mobile_phase Optimize Mobile Phase/ Change Stationary Phase co_elution->optimize_mobile_phase Yes co_elution->success No optimize_mobile_phase->column

Caption: A troubleshooting decision pathway for purification.

References

Technical Support Center: Optimizing p-ABSA Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) diazo transfer. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the diazo transfer reaction using p-ABSA.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired diazo product. What are the potential causes and solutions?

A: Low or no yield in a diazo transfer reaction can stem from several factors, from the stability of your reagents to the reaction conditions.

  • Reagent Quality: Ensure the p-ABSA is of good quality and has been stored correctly. It is a colorless or slightly brown crystalline solid.[1] Prolonged exposure to heat should be avoided.[2] For long-term storage, it is recommended to keep it at -20°C.[3]

  • Base Selection and Strength: The choice of base is critical. Triethylamine (B128534) (Et₃N) is a common choice for 1,3-dicarbonyl compounds.[3] For less acidic substrates like α-aryl acetamides, a stronger base such as 1,8-Diazabicycloundec-7-ene (DBU) may be necessary to facilitate deprotonation.[3][4] However, using a base that is too strong can potentially lead to side reactions or decomposition.[5]

  • Incomplete Deprotonation: If the substrate's α-proton is not sufficiently acidic, deprotonation by the base will be incomplete, leading to low conversion. Consider using a stronger base or a different solvent system that can better stabilize the resulting anion.

  • Reaction Temperature: Diazo transfer reactions are often performed at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and minimize side reactions, followed by warming to room temperature.[3] Running the reaction at an elevated temperature (e.g., 45°C) has been shown to improve yields in some cases, but this should be approached with caution as diazo compounds can be thermally sensitive.[6]

  • Reaction Time: Some diazo transfer reactions require extended reaction times, from a few hours to 24-48 hours, to go to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture: While some protocols report successful diazo transfer in the presence of water, it is generally recommended to perform the reaction under anhydrous conditions using dry solvents, as moisture can quench the anionic intermediate.[3]

Issue 2: Formation of Tar or Insoluble Material

Q: My reaction mixture turned into a tar-like substance upon quenching. What went wrong?

A: The formation of a yellow-brown tar is a common issue and often indicates polymerization or decomposition of the starting material or product.[5]

  • Base Strength: A very strong base like DBU can sometimes initiate side reactions, especially with sensitive substrates.[5] If you are using DBU and observing tar formation, consider switching to a milder base like triethylamine.[3][5]

  • Reaction Concentration: Running the reaction at a high concentration can sometimes lead to polymerization.[5] Try diluting the reaction mixture.

  • Quenching Procedure: The method of quenching the reaction can be critical. Quenching with a saturated aqueous solution like ammonium (B1175870) chloride is common, but in some cases, it might contribute to product precipitation or decomposition.[5] Consider quenching with water first, followed by an aqueous wash with a mild acid or base to remove the reaction byproducts.[5]

  • Product Instability: The resulting diazo compound might be unstable under the reaction or workup conditions. It is important to handle the product with care and purify it promptly.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my diazo product from the p-acetamidobenzenesulfonamide byproduct. What are the best purification strategies?

A: The main byproduct of the diazo transfer reaction is the corresponding sulfonamide. The ease of its removal depends on the polarity of the desired diazo compound.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for purification.[7] A careful selection of the eluent system is crucial to achieve good separation.

  • Extraction: If the sulfonamide byproduct has acidic properties, it can sometimes be removed by washing the organic layer with a dilute aqueous base during the workup.

  • Crystallization: If the diazo product is a solid, recrystallization can be an effective purification method.

  • Alternative Reagents: In some cases, using a different sulfonyl azide, such as tosyl azide (TsN₃) or p-nitrobenzenesulfonyl azide (p-NBSA), might yield a byproduct that is easier to separate from the desired product by chromatography.[6] However, it is important to note that p-ABSA is generally considered a safer alternative to TsN₃.[8]

Frequently Asked Questions (FAQs)

Q1: What is p-ABSA and why is it used for diazo transfer reactions?

A1: p-Acetamidobenzenesulfonyl azide (p-ABSA) is an organic reagent used to transfer a diazo group (=N₂) to an active methylene (B1212753) compound.[1] It is a popular choice because it is considered a safer and more practical alternative to other sulfonyl azides like tosyl azide (TsN₃) and mesyl azide (MsN₃), especially for larger-scale preparations.[8] The resulting sulfonamide byproduct can also be easier to remove in some cases.

Q2: What are the typical reaction conditions for a p-ABSA diazo transfer?

A2: Typical conditions involve reacting the active methylene compound with p-ABSA in the presence of a base. The choice of base and solvent depends on the substrate. For example, 1,3-dicarbonyl compounds often react well with triethylamine in acetonitrile (B52724) at temperatures ranging from -10°C to room temperature.[3] Less activated substrates may require a stronger base like DBU.[3]

Q3: How can I monitor the progress of my diazo transfer reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Diazo compounds are often colored (yellow to orange), which can also give a visual indication of product formation.[5]

Q4: What are the safety precautions I should take when working with p-ABSA and diazo compounds?

A4: p-ABSA is a sulfonyl azide and should be handled with care, although it is considered safer than many alternatives.[8] Diazo compounds themselves can be unstable and potentially explosive, especially when heated.[9] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid heating diazo compounds unless under controlled conditions.

  • Be aware of the thermal stability of your specific diazo product. The initiation of decomposition for p-ABSA is reported to be around 100°C.[10]

Q5: How should I store p-ABSA?

A5: p-ABSA should be stored in a cool, dry place.[9] For long-term storage, refrigeration at 2-8°C is recommended.[2] Some sources suggest storage at -20°C for extended periods.[3]

Data Presentation

Table 1: Comparison of Bases for p-ABSA Diazo Transfer

Substrate TypeBaseBase EquivalentsSolventTemperatureReaction TimeObservations
1,3-Dicarbonyl CompoundsTriethylamine (Et₃N)1.2Acetonitrile-10°C to RT-Facile product purification.[3]
α-Aryl AcetamidesDBU2-RT4 hoursEffective for less acidic substrates.[3]
1,3-Dicarbonyl CompoundsDBU----Can make product purification more difficult compared to Et₃N.[3]

Table 2: General Reaction Parameters for p-ABSA Diazo Transfer

ParameterRecommended Range/ValueNotes
p-ABSA Stoichiometry 1.1 - 1.5 equivalentsUsing a slight excess of p-ABSA can help drive the reaction to completion.[3]
Base Stoichiometry 1.2 - 2.0 equivalentsDependent on the substrate and the base used.[3]
Temperature -10°C to Room TemperatureLower temperatures are often used initially to control the reaction.[3]
Solvents Acetonitrile, Dichloromethane, TolueneAnhydrous solvents are generally recommended.[3][6]

Experimental Protocols

Protocol 1: Diazo Transfer to a 1,3-Dicarbonyl Compound using Triethylamine [3]

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and p-ABSA (1.5 equiv) in anhydrous acetonitrile, cool the mixture to -10°C in an ice-salt bath.

  • Add triethylamine (1.2 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diazo Transfer to an α-Aryl Acetamide (B32628) using DBU [3]

  • Dissolve the α-aryl acetamide (1.0 equiv) and p-ABSA (1.1 equiv) in a suitable anhydrous solvent.

  • Add DBU (2.0 equiv) dropwise to the solution at room temperature.

  • Stir the reaction for approximately 4 hours, or until completion is indicated by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via flash chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate and p-ABSA in Anhydrous Solvent cool Cool to appropriate temperature (-10°C to RT) reagents->cool add_base Add Base Dropwise (e.g., Et3N or DBU) cool->add_base stir Stir and Monitor (TLC) add_base->stir quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify

Caption: General experimental workflow for p-ABSA diazo transfer.

troubleshooting_flowchart start Low or No Product Yield? check_reagents Check Reagent Quality and Storage start->check_reagents Yes tar_formation Tar Formation? start->tar_formation No check_base Is the Base appropriate/strong enough? check_reagents->check_base check_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_base->check_conditions success Problem Solved check_conditions->success change_base Consider a Milder Base (e.g., DBU -> Et3N) tar_formation->change_base Yes purification_issue Purification Difficulty? tar_formation->purification_issue No dilute Decrease Reaction Concentration change_base->dilute dilute->success optimize_chroma Optimize Chromatography Conditions purification_issue->optimize_chroma Yes purification_issue->success No extraction Attempt Acid/Base Extraction optimize_chroma->extraction extraction->success

Caption: Troubleshooting decision tree for p-ABSA diazo transfer.

References

Technical Support Center: 4-Acetamidobenzenesulfonyl Azide (p-ABSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in their experiments, primarily focusing on diazo transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in diazo transfer reactions using p-ABSA, and how can I remove it?

A1: The primary byproduct is 4-acetamidobenzenesulfonamide (B121751). Due to its polar nature, it can often be challenging to separate from the desired diazo product, especially if the product is also polar. Purification can typically be achieved by silica (B1680970) gel column chromatography. The choice of eluent system is critical and may require some optimization. In some cases, washing the organic extract with a dilute aqueous base can help remove the sulfonamide, but care must be taken to avoid decomposition of the desired product.

Q2: My diazo transfer reaction resulted in a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by TLC analysis. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal stoichiometry: Using too little p-ABSA can result in an incomplete reaction. Conversely, a large excess can complicate purification. A modest excess (1.1-1.5 equivalents) is often recommended.[1]

  • Base selection: The choice and amount of base are crucial. The base must be strong enough to deprotonate the active methylene (B1212753) compound but not so strong as to cause decomposition of the starting material or product.

  • Decomposition of p-ABSA: 4-Acetamidobenzenesulfonyl azide can decompose at temperatures above 80°C, leading to a brownish appearance and reduced activity. Ensure the reaction and workup temperatures are controlled.

  • Product instability: The resulting diazo compound may be unstable under the reaction or purification conditions.

Q3: The reaction mixture turned into a dark tar, and I couldn't isolate any product. What happened?

A3: Tar formation is a common issue in organic synthesis and can be particularly prevalent in diazo transfer reactions. Potential causes include:

  • Strongly basic conditions: Using a base that is too strong, such as DBU in some cases, can lead to polymerization or decomposition of the starting material or the newly formed diazo compound.[2]

  • High reaction concentration: Running the reaction at a high concentration can sometimes promote intermolecular side reactions and polymerization.[2]

  • Substrate sensitivity: The starting material itself might be unstable to the basic conditions required for the diazo transfer.

Q4: Can p-ABSA react with other functional groups in my molecule?

A4: While p-ABSA is primarily used for diazo transfer to active methylene groups, sulfonyl azides can participate in other reactions. For instance, under certain conditions (e.g., with transition metal catalysts), they can react with amines, alkynes, and even electron-rich aromatic rings.[1][3][4] It is crucial to consider the compatibility of all functional groups present in your substrate with the reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during diazo transfer reactions with p-ABSA.

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reactionMonitor the reaction by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature.
Insufficient baseEnsure at least a stoichiometric amount of a suitable base is used.
Inactive p-ABSAUse fresh, properly stored p-ABSA. Avoid exposing it to high temperatures.
Difficulty in Product Purification Co-elution with 4-acetamidobenzenesulfonamideOptimize the solvent system for column chromatography. A more polar eluent might be necessary to separate the product from the byproduct. Consider a pre-column wash of the crude mixture with a dilute base if the product is stable.
Formation of Multiple Unidentified Byproducts Reaction temperature is too highRun the reaction at a lower temperature to minimize side reactions.
Incorrect baseThe base might be too strong or too weak. Screen different bases (e.g., triethylamine, DBU, potassium carbonate) to find the optimal one for your substrate.
Presence of waterEnsure all reagents and solvents are dry, as water can lead to hydrolysis and other side reactions.
Reaction Mixture Turns into Tar Base-induced decompositionUse a weaker base or add the base slowly at a lower temperature.
High concentrationDilute the reaction mixture.

Experimental Protocols

General Protocol for Diazo Transfer Reaction

This is a general procedure and may require optimization for specific substrates.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, dichloromethane).

  • Deprotonation: Cool the solution to the desired temperature (typically 0 °C to room temperature) and add the base (1.0-1.5 eq.) dropwise. Stir the mixture for 15-30 minutes.

  • Diazo Transfer: Add a solution of this compound (1.1-1.5 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol for Purification: Removal of 4-Acetamidobenzenesulfonamide

The byproduct, 4-acetamidobenzenesulfonamide, is a white solid with a melting point of 218-220 °C and is soluble in polar organic solvents and aqueous base.

  • Column Chromatography:

    • Load the crude product onto a silica gel column.

    • Begin eluting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The less polar diazo product will typically elute before the more polar 4-acetamidobenzenesulfonamide byproduct. Collect fractions and analyze by TLC.

  • Aqueous Wash (for base-stable products):

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute aqueous base (e.g., 1 M sodium carbonate or 5% sodium hydroxide (B78521) solution). This will deprotonate the sulfonamide, making it more soluble in the aqueous layer.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate.

Visualizations

Diazo_Transfer_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Active Methylene Compound Active Methylene Compound Enolate Formation Enolate Formation Active Methylene Compound->Enolate Formation Deprotonation p-ABSA p-ABSA Nucleophilic Attack Nucleophilic Attack p-ABSA->Nucleophilic Attack Base Base Base->Enolate Formation Enolate Formation->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Elimination Elimination Intermediate->Elimination Diazo Transfer Diazo Compound Diazo Compound Elimination->Diazo Compound 4-Acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonamide Elimination->4-Acetamidobenzenesulfonamide Protonated Base Protonated Base Elimination->Protonated Base

Caption: General workflow of a diazo transfer reaction using p-ABSA.

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes TarFormation Tar Formation Problem->TarFormation PurificationIssue Purification Difficulty Problem->PurificationIssue Success Successful Outcome Problem->Success No CheckStoichiometry Check Stoichiometry (p-ABSA, Base) LowYield->CheckStoichiometry OptimizeBase Optimize Base (Strength, Amount) LowYield->OptimizeBase CheckTemp Check Reaction Temperature LowYield->CheckTemp TarFormation->OptimizeBase TarFormation->CheckTemp DiluteReaction Dilute Reaction Mixture TarFormation->DiluteReaction OptimizeSolvent Optimize Solvent System (Column Chromatography) PurificationIssue->OptimizeSolvent AqueousWash Consider Aqueous Base Wash PurificationIssue->AqueousWash CheckStoichiometry->Success OptimizeBase->Success OptimizeSolvent->Success CheckTemp->Success DiluteReaction->Success AqueousWash->Success

Caption: Troubleshooting workflow for diazo transfer reactions.

Side_Reactions cluster_conditions Reaction Conditions cluster_side_products Potential Side Reactions / Products pABSA p-ABSA Decomposition Decomposition Products (N2, SO2, etc.) pABSA->Decomposition Polymerization Polymerization / Tar pABSA->Polymerization CH_Amidation C-H Amidation (with arenes) pABSA->CH_Amidation Sulfonylamide N-Sulfonylamide (with alkynes) pABSA->Sulfonylamide Hydrolysis Hydrolysis of Products pABSA->Hydrolysis StrongBase Strong Base StrongBase->Polymerization HighTemp High Temperature (>80°C) HighTemp->Decomposition TransitionMetal Transition Metal Catalyst TransitionMetal->CH_Amidation TransitionMetal->Sulfonylamide Water Presence of Water Water->Hydrolysis

Caption: Potential side reactions of p-ABSA under various conditions.

References

Technical Support Center: Purification of Products from 4-Acetamidobenzenesulfonyl Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products from reactions utilizing 4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA).

Frequently Asked Questions (FAQs)

Q1: What is 4-Acetamidobenzenesulfonyl azide (p-ABSA) and what is its primary use?

A1: this compound, often abbreviated as p-ABSA, is a chemical reagent with the molecular formula C8H8N4O3S.[1] Its primary utility in modern organic synthesis is as a diazo transfer agent.[2][3] This process is crucial for introducing a diazo group onto various substrates, which is a key step in synthesizing a wide array of organic compounds, including complex heterocycles and active pharmaceutical ingredients (APIs).[2]

Q2: What are the critical safety precautions for handling p-ABSA?

A2: this compound is an explosive compound and must be handled with strict safety measures.[4][5] It is sensitive to ignition sources, friction, and impact.[4] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[6] Handle the reagent in a well-ventilated area, avoid dust formation, and keep it away from flammable materials, strong oxidizing agents, and excess heat.[7][8][9] It is considered a safer alternative to other diazo transfer reagents like tosyl azide (TsN3), but caution is still paramount.[3][5]

Q3: What are the common byproducts in a diazo transfer reaction using p-ABSA?

A3: The most common byproduct is 4-acetamidobenzenesulfonamide (B121751), which is formed from the sulfonyl azide group after the diazo group has been transferred.[3][10] This sulfonamide byproduct is often a solid and can frequently be removed by filtration.[10][11] Other potential impurities include unreacted starting materials, such as the substrate or p-ABSA itself.

Q4: My diazo product seems unstable. Can it be purified using silica (B1680970) gel chromatography?

A4: The stability of diazo compounds varies greatly. Diazo compounds stabilized by adjacent electron-withdrawing groups (e.g., carbonyls, sulfonyls) are often stable enough to be purified using silica gel column chromatography.[12] However, other diazo compounds, particularly those that are less stabilized, can be acid-labile and may decompose on silica gel.[12] It is crucial to monitor the stability of your specific product on a small scale (e.g., TLC) before attempting large-scale column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from p-ABSA reactions.

Problem 1: Low yield of the desired product after workup.

  • Q: My reaction appears complete by TLC, but the isolated yield is low after purification. What could be the cause?

    • A: Possible Cause 1: Product Precipitation with Byproduct. Your desired product might be co-precipitating with the 4-acetamidobenzenesulfonamide byproduct.

      • Solution: Before filtering the sulfonamide, check the solid for the presence of your product. If significant product is present, you may need to triturate the solid with a suitable solvent (one that dissolves your product but not the sulfonamide) to recover it. A 1:1 mixture of ether/petroleum ether has been used for this purpose.[10]

    • A: Possible Cause 2: Decomposition on Silica Gel. As mentioned in the FAQ, your product may be unstable on silica gel.

      • Solution: If you suspect decomposition, avoid column chromatography. Explore other purification methods like recrystallization or extraction. You can test for stability by spotting a solution of your crude product on a TLC plate and letting it sit for an hour before eluting to see if a new spot (decomposition product) appears.

    • A: Possible Cause 3: Inefficient Extraction. The product may not be extracting efficiently into the organic phase during the aqueous workup.

      • Solution: Ensure the pH of the aqueous layer is appropriate for your product's structure. Perform multiple extractions (e.g., 3 x 30 mL) with a suitable solvent like ethyl acetate (B1210297) (EtOAc) to ensure complete removal from the aqueous phase.[11]

Problem 2: The purified product is contaminated with 4-acetamidobenzenesulfonamide.

  • Q: I've performed column chromatography, but my final product still contains the sulfonamide byproduct. How can I remove it?

    • A: Possible Cause: Co-elution. The byproduct may have a similar polarity to your product, leading to co-elution from the column.[13][14]

      • Solution 1: Optimize Chromatography. Try a different solvent system to improve separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.[11] Refer to the TLC analysis to select an optimal solvent system where the Rf values of your product and the byproduct are significantly different.

      • Solution 2: Pre-purification Filtration. The sulfonamide byproduct is often poorly soluble in many organic solvents and precipitates out of the reaction mixture.[11] Ensuring its thorough removal by filtration before concentrating the reaction mixture for chromatography is a critical step.

      • Solution 3: Recrystallization. If chromatography fails to provide pure material, recrystallization can be an excellent alternative for solid products.

Problem 3: The product "oils out" during recrystallization.

  • Q: I am trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?

    • A: Possible Cause 1: Solution is too saturated. The concentration of the compound in the solvent is too high.

      • Solution: Add more hot solvent to the mixture until the oil fully redissolves. Then, allow it to cool more slowly.

    • A: Possible Cause 2: Cooling is too rapid. Rapid cooling can favor oiling over crystal formation.

      • Solution: Insulate the flask to ensure slow cooling. Allow it to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

    • A: Possible Cause 3: Inappropriate solvent system. The chosen solvent may not be ideal for your compound.[15]

      • Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective. Common systems include hexane/ethyl acetate and hexane/acetone.[15]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound (p-ABSA)C₈H₈N₄O₃S240.24107 - 111[8]White to pale cream crystals or powder[16]
4-AcetamidobenzenesulfonamideC₈H₉N₂O₃S213.24219 (dec.)White solid

Table 2: Common Purification Parameters

Purification MethodKey ParametersExample/Common SolventsReference
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient elution is often effective.Hexanes:Ethyl Acetate (gradient from 1:1 up to 100% EtOAc)[11]
Dichloromethane:Methanol (15:1)[17]
Recrystallization Solvent Choice: The product should be soluble in hot solvent and insoluble in cold solvent.Toluene (for p-ABSA, below 80°C)[10]
Ethanol, Hexane/Acetone, Water[15]
Extraction Solvent: Immiscible with the aqueous phase and a good solvent for the product.Ethyl Acetate (EtOAc)[11]
Trituration/Washing Solvent: Product is soluble, but impurity (sulfonamide) is not.Ether:Petroleum Ether (1:1)[10]

Experimental Protocols

Protocol 1: General Workup and Removal of Sulfonamide Byproduct

  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. If the reaction was conducted in a solvent like acetonitrile (B52724) or DMF, it may be necessary to add an aqueous solution to precipitate the byproduct and facilitate extraction.[11]

  • Filter Byproduct: A precipitate of 4-acetamidobenzenesulfonamide often forms.[11] Collect this solid by vacuum filtration.

  • Wash the Byproduct: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to recover any occluded product.

  • Combine Filtrates: Combine the initial filtrate and the washings. This solution contains your crude diazo product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. If necessary, dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous solution (e.g., saturated NH4Cl, water) to remove any remaining water-soluble impurities.[11]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11]

Protocol 2: Purification by Silica Gel Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product obtained from Protocol 1 in a minimum amount of the chromatography eluent (or a solvent it is readily soluble in, like dichloromethane) and load it onto the column.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent based on TLC analysis of the crude mixture.[11]

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow reaction Reaction Mixture (Product + Byproduct) filtration Filtration reaction->filtration filtrate Filtrate (Crude Product) filtration->filtrate Liquid byproduct Solid Byproduct (4-acetamidobenzenesulfonamide) filtration->byproduct Solid extraction Aqueous Workup & Extraction filtrate->extraction crude_product Dry Crude Product extraction->crude_product purity_check Check Purity (TLC, NMR) crude_product->purity_check pure_product Pure Product purity_check->pure_product Purity OK purification_method Purification Needed purity_check->purification_method Impure chromatography Column Chromatography purification_method->chromatography Liquid or Non-crystalline Solid recrystallization Recrystallization purification_method->recrystallization Solid chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for p-ABSA reaction products.

troubleshooting_guide start Problem: Impure Product After Initial Workup check_tlc Analyze by TLC: Identify Impurities start->check_tlc is_sulfonamide Is main impurity the sulfonamide byproduct? check_tlc->is_sulfonamide is_starting_material Is main impurity unreacted starting material? is_sulfonamide->is_starting_material No solution_wash Solution: - Re-filter crude solution - Triturate/wash with selective solvent - Recrystallize is_sulfonamide->solution_wash Yes other_impurity Other Impurity is_starting_material->other_impurity No solution_re_react Solution: - Push reaction to completion - Then purify via chromatography is_starting_material->solution_re_react Yes solution_chromatography Solution: - Optimize column chromatography (different solvent system) other_impurity->solution_chromatography

Caption: Troubleshooting logic for purifying impure products.

References

Technical Support Center: Safe Handling and Troubleshooting of Sulfonyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with sulfonyl azides. It provides essential information for the safe handling, troubleshooting of common experimental issues, and established protocols related to these energetic compounds.

Frequently Asked Questions (FAQs)

Q1: What are sulfonyl azides and what are their primary applications?

A1: Sulfonyl azides (R-SO₂N₃) are a class of organic compounds widely used as reagents in organic synthesis. Their primary applications include diazo transfer reactions to form diazo compounds, the synthesis of N-sulfonylated compounds, and as nitrene precursors.[1][2] They are also utilized in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form 1-sulfonyl-1,2,3-triazoles.[3][4]

Q2: Why are sulfonyl azides considered hazardous?

A2: Sulfonyl azides are energetic compounds known for their explosive nature.[5][6] They can decompose rapidly and exothermically when subjected to heat, shock, friction, or static discharge.[6][7] The decomposition process releases nitrogen gas, which can lead to a rapid pressure increase in a closed system. Several explosions involving sulfonyl azides have been reported in the literature.[5]

Q3: What are the decomposition products of sulfonyl azides?

A3: The decomposition of sulfonyl azides, either through heat (thermolysis) or light (photolysis), typically proceeds through the formation of a highly reactive sulfonyl nitrene intermediate with the loss of nitrogen gas (N₂).[8][9] This intermediate can then undergo various reactions, such as C-H insertion or rearrangement.[10] Under flash vacuum pyrolysis at high temperatures, sulfonyl azides can fragment into multiple smaller molecules, including N₂, SO₂, and others.[9][11]

Q4: Are there safer alternatives to common sulfonyl azides like tosyl azide (B81097) (TsN₃) and mesyl azide (MsN₃)?

A4: Yes, several strategies have been developed to mitigate the risks associated with sulfonyl azides. These include:

  • Using more stable derivatives: Reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) and dodecylbenzenesulfonyl azide (DBSA) are less shock-sensitive than tosyl azide.[12] Imidazole-1-sulfonyl azide salts, particularly the hydrogen sulfate (B86663) salt, have also been developed as safer, shelf-stable diazo-transfer reagents.[13][14]

  • In-situ generation: "Sulfonyl-Azide-Free" (SAFE) protocols generate the sulfonyl azide in the reaction mixture, where it is consumed as it forms.[15][16] This avoids the isolation and handling of the neat, explosive compound.[17]

  • Continuous flow synthesis: Generating and using sulfonyl azides in a continuous flow system minimizes the amount of the energetic compound present at any given time, significantly enhancing safety.[12][18]

Q5: What general safety precautions must be taken when working with sulfonyl azides?

A5: Always handle sulfonyl azides with extreme caution. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate gloves.[17]

  • Engineering Controls: Work in a chemical fume hood behind a blast shield.[17]

  • Avoiding Incompatibilities: Do not use metal spatulas, as they can form shock-sensitive metal azides.[17] Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[19] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form explosive diazidomethane.[17][20]

  • Temperature Control: Keep reactions at the lowest effective temperature and avoid overheating.[1][10]

Troubleshooting Guide

Issue 1: Low or no yield of the desired product in a diazo transfer reaction.

  • Possible Cause A: Degradation of the sulfonyl azide reagent.

    • Troubleshooting: Sulfonyl azides can decompose upon storage, especially if exposed to heat or light. It is recommended to use freshly prepared reagent or a recently purchased batch. For sensitive applications, consider synthesizing the reagent immediately before use or generating it in situ.[17]

  • Possible Cause B: Incomplete reaction.

    • Troubleshooting: Ensure the reaction conditions (temperature, solvent, base) are optimal for your specific substrate. The formation of the sulfonyl azide in situ can sometimes be slow; allow for sufficient reaction time.[10] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Issue 2: Formation of unexpected side products.

  • Possible Cause A: Sulfonyl nitrene-mediated side reactions.

    • Troubleshooting: The intermediate sulfonyl nitrene is highly reactive and can undergo undesired reactions like C-H insertion, particularly with hydrocarbon or aromatic solvents (e.g., toluene).[10] To minimize this, select an inert solvent such as acetonitrile (B52724) or dichloromethane (use with caution, see Q5).[10] Running the reaction at the lowest possible temperature and protecting it from light can also reduce the rate of nitrene formation and subsequent side reactions.[10]

  • Possible Cause B: Formation of methanesulfonamide (B31651) (in the case of mesyl azide).

    • Troubleshooting: Methanesulfonyl azide can decompose to form methanesulfonamide, especially at elevated temperatures.[10] Maintain strict temperature control and execute the reaction at the lowest effective temperature to suppress this decomposition pathway.

Issue 3: Difficulty in purifying the product.

  • Possible Cause: Water-insoluble byproducts.

    • Troubleshooting: When using tosyl azide, the byproduct tosylamide can be difficult to remove from the desired product. Using methanesulfonyl azide offers an advantage as its byproduct, methanesulfonamide, is water-soluble and can often be easily removed with an aqueous workup.[10]

Issue 4: The reaction appears to be vigorous or uncontrollable.

  • Possible Cause: Exothermic decomposition of the sulfonyl azide.

    • Troubleshooting: This is a critical safety issue. Immediately ensure the blast shield is in place and be prepared for a potential explosive event. For future experiments, reduce the scale of the reaction. Ensure that the addition of reagents is slow and that the reaction temperature is strictly controlled with an efficient cooling bath. Never heat a reaction involving a sulfonyl azide above its known decomposition temperature.[1][12] Consider using an in situ generation or continuous flow method to prevent the accumulation of a large concentration of the sulfonyl azide.[12]

Quantitative Data: Thermal Stability of Sulfonyl Azides

The thermal stability of sulfonyl azides is a critical parameter for assessing their explosive hazard. Differential Scanning Calorimetry (DSC) is commonly used to determine the onset temperature (Tonset) of decomposition and the enthalpy of decomposition (ΔHD). A lower Tonset and a higher (more negative) ΔHD indicate lower thermal stability and greater explosive potential.

CompoundTonset (°C)ΔHD (kJ/mol)Reference
p-Toluenesulfonyl azide (TsN₃)~120-213[1][5]
Methanesulfonyl azide (MsN₃)~130-207[5][21]
p-Acetamidobenzenesulfonyl azide (p-ABSA)~100-193[5]
ortho-Nitrobenzenesulfonyl azide (o-NBSA)Not specified-150[5]
Imidazole-1-sulfonyl azide hydrochloride~150 (violent decomposition)Not specified[13]
Imidazole-1-sulfonyl azide hydrogen sulfate131Not specified[13]

Note: The values presented are approximate and can vary based on the experimental conditions (e.g., heating rate, sample purity). The data from different sources may reflect variations in measurement techniques.[5][22]

Experimental Protocols

Protocol 1: Synthesis of p-Toluenesulfonyl Azide (Tosyl Azide)

DANGER: Tosyl azide is a potential explosive and should be handled with extreme caution. All operations must be conducted in a certified chemical fume hood behind a blast shield. Avoid friction, grinding, and rapid heating.[1]

  • Materials:

    • p-Toluenesulfonyl chloride (tosyl chloride)

    • Sodium azide (NaN₃)

    • Acetone (B3395972)

    • Deionized water

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.05 eq.) in a minimal amount of deionized water.

    • Add acetone to the flask. The mixture will be a suspension.

    • Cool the flask to 0 °C in an ice bath.

    • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.0 eq.) in acetone.

    • Slowly add the tosyl chloride solution to the stirring sodium azide suspension at 0 °C over 15-30 minutes.[23]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting tosyl chloride is consumed.

    • Once complete, remove the acetone under reduced pressure at a temperature below 30 °C.

    • Extract the remaining aqueous solution with dichloromethane (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solution under reduced pressure at low temperature (<30 °C). DO NOT evaporate to dryness. Tosyl azide is an oil at room temperature.[1] It is often safer to use the resulting solution directly in the next step.

Protocol 2: "Sulfonyl-Azide-Free" (SAFE) In Situ Diazo Transfer

This protocol avoids the isolation of the explosive sulfonyl azide by generating it in the presence of the substrate.[15][16]

  • Materials:

    • Active methylene (B1212753) compound (substrate)

    • m-Carboxybenzenesulfonyl chloride

    • Sodium azide (NaN₃)

    • Potassium carbonate (K₂CO₃)

    • Water

  • Procedure:

    • To a flask containing the active methylene substrate (1.0 eq.) in water, add potassium carbonate (K₂CO₃).

    • In a separate vessel, prepare the "SAFE cocktail" by dissolving m-carboxybenzenesulfonyl chloride and sodium azide in water.

    • Slowly add the SAFE cocktail to the stirring solution of the substrate. The sulfonyl azide is generated in situ and reacts immediately with the active methylene compound.

    • Stir the reaction at room temperature until the diazo transfer is complete, as monitored by TLC or LC-MS.

    • The workup typically involves extraction with an organic solvent. The resulting diazo compound can then be purified by standard methods. This method is particularly advantageous for parallel synthesis.[16]

Visualizations

Decomposition_Pathway Fig. 1: General Decomposition Pathway of Sulfonyl Azides SulfonylAzide R-SO₂-N₃ (Sulfonyl Azide) TransitionState Transition State SulfonylAzide->TransitionState Heat (Δ) or Light (hν) Nitrene R-SO₂-N (Sulfonyl Nitrene Intermediate) TransitionState->Nitrene N2 N₂ (Nitrogen Gas) TransitionState->N2 Products Rearrangement / Insertion Products Nitrene->Products Reaction with Substrate/Solvent

Caption: General decomposition pathway of sulfonyl azides.

Safety_Workflow Fig. 2: Workflow for Safe Handling of Sulfonyl Azides cluster_prep Preparation & Risk Assessment cluster_exp Experiment Execution cluster_cleanup Workup & Disposal Assess Assess Necessity & Consider Alternatives (e.g., SAFE protocol) Review Review Literature for Specific Hazards Assess->Review PPE Select PPE: - Face Shield - Blast Shield - Flame-Resistant Coat Review->PPE Setup Setup in Fume Hood Behind Blast Shield PPE->Setup Handling Use Non-Metal Utensils (Plastic, Ceramic) Setup->Handling Temp Maintain Low Temp. with Cooling Bath Handling->Temp Addition Slow, Controlled Reagent Addition Temp->Addition Quench Quench Reaction Carefully Addition->Quench Waste Treat Azide Waste with Sodium Nitrite and Acid Quench->Waste Cleanup Decontaminate Glassware Waste->Cleanup

Caption: Recommended safety workflow for handling sulfonyl azides.

References

Technical Support Center: Minimizing Excess Reagent in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diazo transfer reactions by minimizing excess reagents.

Frequently Asked Questions (FAQs)

Q1: Why is it important to minimize excess reagents in diazo transfer reactions?

A1: Minimizing excess reagents, particularly the diazo transfer agent (e.g., a sulfonyl azide), is crucial for several reasons:

  • Safety: Many diazo transfer reagents, such as sulfonyl azides, are potentially explosive and hazardous.[1][2] Reducing the amount used enhances laboratory safety.

  • Purification: Excess reagents and their byproducts (e.g., sulfonamides) can complicate product purification, often co-eluting with the desired diazo compound.[3] This can lead to lower isolated yields and require more extensive chromatographic separation.[4]

  • Cost-Effectiveness: Diazo transfer reagents can be expensive. Using the optimal amount reduces the overall cost of the synthesis.

  • Reaction Efficiency: While a slight excess is often necessary to drive the reaction to completion, a large excess can sometimes lead to side reactions and decrease the overall yield of the desired product.

Q2: What are the most common diazo transfer reagents, and what are their typical stoichiometric ratios?

A2: Commonly used diazo transfer reagents include tosyl azide (B81097) (TsN₃), mesyl azide (MsN₃), and p-acetamidobenzenesulfonyl azide (p-ABSA). While the optimal amount should be determined on a case-by-case basis, a general guideline is to use 1.0 to 1.5 equivalents of the sulfonyl azide.[5] In some instances, particularly in late-stage total synthesis where maximizing yield is critical, a larger excess (3 to 6 equivalents) has been reported.[5]

Q3: Are there safer alternatives to traditional sulfonyl azides?

A3: Yes, several alternatives have been developed to address the safety concerns associated with traditional sulfonyl azides. These include:

  • Imidazole-1-sulfonyl azide salts: The hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide is significantly more stable and less impact-sensitive than its parent compound or HCl salt.[6][7]

  • 'Sulfonyl-azide-free' (SAFE) protocols: These methods generate the diazo transfer reagent in situ, avoiding the handling of potentially explosive sulfonyl azides.[2][8] One such protocol uses a mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water.[8]

  • Polymer-supported sulfonyl azides: These reagents can simplify purification as the byproduct remains on the solid support.

Troubleshooting Guide

Q4: My reaction is incomplete, and I still have starting material. Should I add more diazo transfer reagent?

A4: Before adding more reagent, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Some diazo transfer reactions can be slow.

  • Base: The choice and amount of base are critical. Ensure you are using an appropriate base (e.g., triethylamine, DBU) in the correct stoichiometric amount to facilitate the deprotonation of the active methylene (B1212753) compound.

  • Reagent Purity: Impurities in your starting material, solvent, or base can inhibit the reaction.

  • Mixing: Inadequate stirring can lead to poor reaction kinetics, especially in heterogeneous mixtures.

If these factors have been optimized, a small incremental addition of the diazo transfer reagent can be attempted while carefully monitoring the reaction progress.

Q5: I am observing significant byproduct formation, which is complicating purification. What can I do?

A5: Byproduct formation is a common issue. Here are some strategies to mitigate it:

  • Optimize Stoichiometry: Carefully titrate the amount of diazo transfer reagent to find the minimum excess required for complete conversion of the starting material.

  • Change the Diazo Transfer Reagent: Some reagents produce byproducts that are easier to remove. For example, the sulfonamide byproduct from tosyl azide can sometimes be challenging to separate, while other reagents might offer cleaner profiles.[9]

  • Purification Method: Explore different purification techniques. While silica (B1680970) gel chromatography is common, other methods like crystallization or using a different stationary phase (e.g., alumina) might be more effective for separating your product from specific byproducts.[4]

  • Quenching: After the reaction is complete, consider quenching any remaining diazo transfer reagent to prevent further side reactions during workup and purification.

Q6: My diazo product seems to be decomposing during the reaction or workup. How can I prevent this?

A6: Diazo compounds can be unstable, especially in the presence of acid or at elevated temperatures.

  • Maintain Low Temperatures: Perform the reaction and workup at low temperatures (e.g., 0-5°C) to minimize decomposition.[10]

  • Avoid Acidic Conditions: Diazonium salts, which are related to diazo compounds, are known to decompose in acidic solutions.[11] Ensure your reaction and workup conditions are neutral or basic.

  • Prompt Purification: Purify the diazo product as quickly as possible after the reaction is complete to minimize the time it is exposed to potentially destabilizing conditions.

Data Presentation

Table 1: Stoichiometry of Common Diazo Transfer Reagents

Diazo Transfer ReagentTypical Equivalents UsedKey Considerations
Tosyl Azide (TsN₃)1.0 - 1.5Efficient and cost-effective, but potentially hazardous.[4]
Mesyl Azide (MsN₃)1.0 - 1.5Similar reactivity to TsN₃.
p-Acetamidobenzenesulfonyl azide (p-ABSA)1.1 - 2.0Considered a safer alternative to TsN₃.[12]
Imidazole-1-sulfonyl azide salts1.1 - 1.5Improved safety profile.[6][13]

Experimental Protocols

General Procedure for Diazo Transfer with Minimized Excess Reagent

This protocol is a general guideline and should be optimized for each specific substrate.

  • Preparation: To a solution of the active methylene compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) at 0 °C, add the base (e.g., triethylamine, 1.1-1.5 eq.).

  • Addition of Diazo Transfer Reagent: Slowly add a solution of the diazo transfer reagent (e.g., tosyl azide, 1.05-1.2 eq.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction stalls, consider a small, incremental addition of the diazo transfer reagent.

  • Workup: Once the reaction is complete, quench any excess azide (if necessary). Dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Mandatory Visualization

experimental_workflow start Start: Active Methylene Compound (1.0 eq.) add_base Add Base (e.g., Et3N, 1.1-1.5 eq.) in Solvent at 0 °C start->add_base add_reagent Slowly Add Diazo Transfer Reagent (1.05-1.2 eq.) add_base->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor workup Aqueous Workup (Quench, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Diazo Product purify->product

Caption: A generalized workflow for a diazo transfer reaction emphasizing careful stoichiometry.

troubleshooting_logic issue Issue: Incomplete Reaction or Low Yield check_conditions Check Reaction Conditions: - Time - Temperature - Base issue->check_conditions check_purity Check Reagent Purity: - Starting Material - Solvent - Base issue->check_purity purification_issue Issue: Purification Difficulty (Byproduct Co-elution) optimize_stoichiometry Optimize Reagent Stoichiometry: - Incremental Addition check_conditions->optimize_stoichiometry check_purity->optimize_stoichiometry solution Improved Outcome optimize_stoichiometry->solution change_reagent Consider Alternative Diazo Transfer Reagent purification_issue->change_reagent change_purification Modify Purification Method: - Different Solvent System - Different Stationary Phase purification_issue->change_purification change_reagent->solution change_purification->solution

Caption: A troubleshooting guide for common issues in diazo transfer reactions.

References

Technical Support Center: 4-Acetamidobenzenesulfonyl Azide (p-ABSA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetamidobenzenesulfonyl Azide (B81097) (p-ABSA) in diazo transfer reactions. The choice of base is a critical parameter that can significantly impact the success of these reactions, influencing yield, purity, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a diazo transfer reaction with p-ABSA?

A base is required to deprotonate the active methylene (B1212753) compound, forming a nucleophilic enolate. This enolate then attacks the terminal nitrogen of the p-ABSA, initiating the diazo transfer process. The selection of an appropriate base is crucial for efficient deprotonation without causing unwanted side reactions.

Q2: How do I select the appropriate base for my substrate?

The choice of base primarily depends on the acidity (pKa) of the active methylene protons in your substrate. A general rule is to use a base whose conjugate acid has a pKa slightly higher than the pKa of the substrate. This ensures efficient deprotonation while minimizing the risk of side reactions associated with excessively strong bases.

  • For highly acidic substrates (pKa < 10): Weaker bases like triethylamine (B128534) (TEA) are often sufficient.

  • For moderately acidic substrates (pKa 10-13): Stronger non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) are commonly used.[1]

  • For weakly acidic substrates (pKa > 13): Very strong bases such as sodium hydride (NaH) may be necessary, although caution is advised due to the potential for side reactions.

Q3: What are the most common bases used with p-ABSA, and what are their properties?

The most common bases for diazo transfer reactions with p-ABSA are triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU), and sodium hydride (NaH). Their properties are summarized below.

BaseAbbreviationpKa of Conjugate AcidCommon SubstratesNotes
TriethylamineTEA~10.75Cyclic 1,3-dicarbonyls, β-keto estersOften leads to easier product purification.[1]
1,8-Diazabicycloundec-7-eneDBU~12.5α-Aryl acetamides, less acidic active methylene compoundsMore potent than TEA, but can sometimes complicate purification.[1]
Sodium HydrideNaH~35Weakly acidic methylene compoundsA very strong, non-nucleophilic base. Requires anhydrous conditions.

Q4: What is the white precipitate that forms during the reaction?

The white precipitate is the byproduct of the reaction, 4-acetamidobenzenesulfonamide (B121751).[1] Its precipitation can be an indicator that the reaction is proceeding.

Q5: How can I remove the 4-acetamidobenzenesulfonamide byproduct?

This byproduct can often be removed by filtration if it precipitates from the reaction mixture. Washing the organic layer with a dilute aqueous acid or base solution during workup can also help remove it, depending on the properties of your product. In some cases, the byproduct may co-elute with the desired product during column chromatography, making purification challenging.[2][3] Trituration with a suitable solvent system, such as a mixture of ether and hexanes, can also be effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inappropriate Base: The base may be too weak to deprotonate your substrate effectively. 2. Insufficient Reagent: The stoichiometry of p-ABSA or the base may be incorrect. 3. Reaction Temperature: The reaction may require heating or cooling for optimal performance.1. Base Selection: Choose a stronger base. For example, if TEA fails, consider using DBU. Ensure the pKa of the base's conjugate acid is appropriate for your substrate's pKa. 2. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of p-ABSA and the base. Note that a large excess can complicate purification.[4] 3. Temperature Optimization: Try running the reaction at a different temperature. Some reactions proceed well at 0°C to room temperature.
Formation of Tar or Polymeric Material 1. Base is Too Strong: A very strong base can lead to undesired side reactions, including polymerization of the starting material or product.[5] 2. High Concentration: Running the reaction at a high concentration can sometimes promote side reactions.[5]1. Use a Weaker Base: If you are using a strong base like DBU or NaH and observing tar formation, switch to a milder base like triethylamine. 2. Dilute the Reaction: Try running the reaction at a lower concentration.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.1. Extend Reaction Time: Monitor the reaction by TLC. Some diazo transfer reactions require extended periods (e.g., 20-24 hours) to reach completion.[1] 2. Solvent Choice: Ensure all components are soluble in the reaction solvent. Acetonitrile (B52724) and dichloromethane (B109758) are common solvents for these reactions.
Difficulty in Product Purification 1. Co-elution with Byproduct: The 4-acetamidobenzenesulfonamide byproduct can co-elute with the desired diazo compound.[2][3] 2. Excess Reagents: Unreacted p-ABSA or the base can contaminate the product.1. Byproduct Removal: Attempt to precipitate the byproduct by cooling the reaction mixture or by adding a non-polar co-solvent. Alternatively, an aqueous wash during workup may help. In some cases, switching to a different sulfonyl azide, like tosyl azide, might yield a byproduct that is easier to separate.[3] 2. Optimize Stoichiometry: Use the minimum effective amount of reagents to minimize unreacted starting materials in the crude product.

Experimental Protocols

General Protocol for Diazo Transfer using Triethylamine (TEA)

This protocol is suitable for active methylene compounds with a pKa of approximately 10-13.

  • Dissolve the active methylene compound (1.0 equiv) and 4-acetamidobenzenesulfonyl azide (1.1-1.5 equiv) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2-2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, the precipitated 4-acetamidobenzenesulfonamide can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Diazo Transfer using 1,8-Diazabicycloundec-7-ene (DBU)

This protocol is suitable for less acidic active methylene compounds with a pKa of approximately 12-15.

  • Dissolve the active methylene compound (1.0 equiv) and this compound (1.1 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Add DBU (2.0 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts Active Methylene\nCompound Active Methylene Compound Deprotonation Deprotonation Active Methylene\nCompound->Deprotonation pABSA p-ABSA Nucleophilic\nAttack Nucleophilic Attack pABSA->Nucleophilic\nAttack Base Base Base->Deprotonation Deprotonation->Nucleophilic\nAttack Diazo Transfer Diazo Transfer Nucleophilic\nAttack->Diazo Transfer Diazo\nCompound Diazo Compound Diazo Transfer->Diazo\nCompound Byproduct 4-Acetamidobenzenesulfonamide Diazo Transfer->Byproduct

Caption: General workflow for the base-mediated diazo transfer reaction using p-ABSA.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_tar Troubleshooting Tar Formation cluster_purification Troubleshooting Purification Start Problem with Diazo Transfer LowYield Low or No Yield Start->LowYield Issue TarFormation Tar Formation Start->TarFormation Issue PurificationIssue Purification Difficulty Start->PurificationIssue Issue CheckBase Is the base strong enough? LowYield->CheckBase CheckBaseStrength Is the base too strong? TarFormation->CheckBaseStrength ByproductRemoval Difficulty removing byproduct? PurificationIssue->ByproductRemoval CheckStoichiometry Check reagent stoichiometry CheckBase->CheckStoichiometry Yes IncreaseBaseStrength Use stronger base (e.g., TEA -> DBU) CheckBase->IncreaseBaseStrength No CheckTimeTemp Adjust reaction time/temperature CheckStoichiometry->CheckTimeTemp CheckConcentration Check reaction concentration CheckBaseStrength->CheckConcentration No WeakerBase Use weaker base (e.g., DBU -> TEA) CheckBaseStrength->WeakerBase Yes DiluteReaction Dilute reaction mixture CheckConcentration->DiluteReaction High OptimizeWorkup Optimize workup: - Filtration - Aqueous wash - Trituration ByproductRemoval->OptimizeWorkup Yes

Caption: A logical diagram for troubleshooting common issues in p-ABSA diazo transfer reactions.

References

Technical Support Center: Monitoring Reactions with 4-Acetamidobenzenesulfonyl Azide via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring reaction progress involving 4-Acetamidobenzenesulfonyl azide (B81097) using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of a reaction involving 4-Acetamidobenzenesulfonyl azide using TLC?

A1: Thin-Layer Chromatography (TLC) is an effective technique to monitor the progress of a reaction by observing the disappearance of the starting material (this compound) and the appearance of the product over time.[1][2][3] A suitable solvent system is used to separate the components of the reaction mixture on a TLC plate. By spotting the reaction mixture at different time intervals, you can qualitatively assess the reaction's progression.[2]

Q2: What is a suitable mobile phase (solvent system) for TLC analysis of this compound?

A2: The choice of mobile phase depends on the polarity of the reactants and products. A common starting point for sulfonyl azides is a mixture of a non-polar solvent and a moderately polar solvent.[4] For example, a mixture of dichloromethane (B109758) and methanol (B129727) (15:1) has been successfully used.[5] Another reported system for sulfonyl azides is petroleum ether and ethyl acetate (B1210297) (8:1).[6][7] It is recommended to optimize the solvent system to achieve good separation between the starting material and the product, ideally with the starting material having an Rf value of around 0.5.[1]

Q3: How can I visualize the spots of this compound and the product on the TLC plate?

A3: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[6][7] If the product is also UV-active, it will appear as a new spot. For compounds that are not UV-active or for better visualization, specific staining methods can be employed. A protocol involving the reduction of the azide to an amine with triphenylphosphine (B44618), followed by staining with ninhydrin (B49086), can be used for the specific visualization of organic azides.[8][9] Other general stains like p-anisaldehyde can also be used, which react with various functional groups to produce colored spots upon heating.[10][11]

Q4: My TLC plate shows streaking. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors, including applying too much sample (overloading), the sample being too concentrated, or interactions between the sample and the stationary phase (silica gel).[12] To resolve this, try diluting your sample before spotting it on the plate. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine (B128534) (0.1-2.0%) to the mobile phase can improve the spot shape.[12]

Q5: The spots on my TLC plate are not moving from the baseline. What should I do?

A5: If the spots remain at the baseline, it indicates that the mobile phase is not polar enough to move the compounds up the plate.[12] You should increase the polarity of your solvent system. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of methanol in a dichloromethane/methanol mixture).

Q6: My starting material and product spots are very close to each other on the TLC plate. How can I improve the separation?

A6: Poor separation between spots with similar Rf values can be addressed by changing the composition of the mobile phase to fine-tune the polarity.[13] You can try different solvent systems or vary the ratio of the current solvents. Running a longer TLC plate can also sometimes improve separation. Utilizing a "cospot," where the starting material and reaction mixture are spotted in the same lane, can help to confirm if the spots are indeed different compounds.[14]

Quantitative Data Summary

CompoundMobile PhaseRf ValueCitation
This compoundDichloromethane/Methanol (15:1)0.52[5]
N-(4-acetamidophenyl sulfonyl)-2-phenylacetamideDichloromethane/Methanol (15:1)0.25[5]
Aryl and Aliphatic Sulfonyl AzidesPetroleum ether/Ethyl acetate (8:1)Not specified[7]

Experimental Protocol: Monitoring Reaction Progress via TLC

This protocol outlines the steps for monitoring a reaction involving this compound using TLC.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Dichloromethane/Methanol, 15:1)

  • UV lamp (254 nm)

  • Staining solution (optional, e.g., ninhydrin stain)

  • Heat gun (if using a stain that requires heating)

Procedure:

  • Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and then cover the chamber.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM) at different time points.[2][14]

  • Spot the Plate:

    • Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent and use a capillary tube to spot it on the SM lane.

    • Reaction Mixture (RM): At various time intervals (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture, dilute it if necessary, and spot it onto the corresponding RM lane.

    • Co-spot (C): In the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[14]

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.[1] Cover the chamber and allow the solvent front to ascend the plate.

  • Visualize the Plate:

    • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[6][7]

    • If necessary, use a chemical stain for visualization. For azides, a two-step process with triphenylphosphine and ninhydrin can be effective.[8]

  • Analyze the Results: Compare the intensity of the starting material spot with the product spot in the reaction mixture lanes at different time points. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, RM) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_plate Visualize under UV/Stain develop_plate->visualize_plate analyze_results Analyze Spot Progression visualize_plate->analyze_results TLC_Troubleshooting start Problem Observed streaking Streaking Spots? start->streaking no_movement Spots at Baseline? streaking->no_movement No solution_streaking1 Dilute Sample streaking->solution_streaking1 Yes poor_separation Poor Separation? no_movement->poor_separation No solution_no_movement Increase Mobile Phase Polarity no_movement->solution_no_movement Yes solution_poor_separation1 Change Mobile Phase Composition poor_separation->solution_poor_separation1 Yes solution_streaking2 Add Acid/Base to Mobile Phase solution_streaking1->solution_streaking2 solution_poor_separation2 Use a Cospot solution_poor_separation1->solution_poor_separation2

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Acetamidobenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) in chemical reactions, particularly diazo transfer reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving 4-acetamidobenzenesulfonyl azide.

Question: My reaction mixture turned into a tar-like substance upon quenching. What could be the cause and how can I prevent it?

Answer: The formation of tar is a common issue and can be attributed to several factors:

  • Base Strength: The use of a very strong base, such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), can sometimes lead to polymerization or degradation of starting materials or products, especially with sensitive substrates.[1] Consider using a milder base like triethylamine (B128534) (Et3N) or potassium carbonate.[1][2]

  • Reaction Concentration: Highly concentrated reaction mixtures may be more prone to tar formation.[1] Try running the reaction at a lower concentration.

  • Quenching Procedure: The method of quenching can be critical. Adding the quenching solution too quickly or using an inappropriate quenching agent can cause sudden changes in the reaction environment, leading to precipitation and tar formation.

    • Recommendation: Instead of quenching with a saturated aqueous solution directly, try diluting the reaction mixture with a non-polar solvent like diethyl ether before adding the aqueous quench.[1] Alternatively, quenching with water first, followed by washes with a specific aqueous solution (e.g., saturated ammonium (B1175870) chloride), might be a gentler approach.[1]

Question: I am having difficulty removing the 4-acetamidobenzenesulfonamide (B121751) byproduct. What is the best way to purify my diazo compound?

Answer: The 4-acetamidobenzenesulfonamide byproduct can sometimes be challenging to separate from the desired diazo product. Here are a few effective purification strategies:

  • Filtration: In many cases, particularly when using triethylamine as the base in acetonitrile, the sulfonamide byproduct will precipitate out of the reaction mixture.[1][2] This allows for a simple filtration step to remove the bulk of the byproduct before proceeding with the aqueous workup.

  • Trituration: After removing the solvent, the crude residue can be triturated with a 1:1 mixture of diethyl ether and petroleum ether.[3] The desired diazo compound is typically soluble in this mixture, while the sulfonamide byproduct is not, allowing for its removal by filtration.[3]

  • Silica (B1680970) Gel Chromatography: If the above methods are insufficient, column chromatography is a reliable method for purification.[4][5] A silica gel plug can also be an effective way to remove the byproduct without a full column.[1]

  • Liquid-Liquid Extraction: In some cases, the byproduct can be removed by extraction with a dilute aqueous solution.[4]

Question: My diazo transfer reaction has a low yield. What are the potential reasons and how can I improve it?

Answer: Low yields can stem from various factors throughout the experimental process:

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5][6] If the reaction stalls, consider extending the reaction time or gently heating the mixture if the compounds are stable at higher temperatures.

  • Base and Substrate Compatibility: The choice of base is crucial and substrate-dependent. For some substrates, a stronger base like DBU may be necessary for efficient deprotonation, while for others, a weaker base like triethylamine is sufficient and leads to a cleaner reaction.[2]

  • Workup Losses: The desired product might be partially lost during the workup. Ensure that the pH of the aqueous layer is appropriate to prevent your product from partitioning into it. If your product has some water solubility, minimize the number of aqueous washes or back-extract the aqueous layers.

  • Product Instability: Diazo compounds can be unstable. Avoid exposure to strong acids and prolonged heating. It is often recommended to use the crude diazo product immediately in the next step if possible.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound?

A1: this compound is an energetic material and should be handled with care.[7] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[7]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7]

  • Handling: Avoid friction and impact.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste containing p-ABSA according to institutional and regulatory guidelines for explosive materials.[7]

Q2: How should I quench a reaction containing unreacted this compound?

A2: While specific quenching procedures can be reaction-dependent, a common method is the addition of a saturated aqueous solution of ammonium chloride.[6] For larger scales or to ensure complete destruction of the azide, the use of a reducing agent like sodium thiosulfate (B1220275) can be considered, although this is not as commonly reported in standard diazo transfer workups. Always perform quenching slowly and behind a safety shield, especially when dealing with residual azides.

Q3: Can I store my purified diazo compound?

A3: The stability of diazo compounds varies greatly depending on their structure. While some are relatively stable and can be stored in a freezer for extended periods, others are highly unstable and should be used immediately after preparation. It is best to consult the literature for the stability of your specific diazo compound. If storing, do so at low temperatures (e.g., -20°C) and in the absence of light.

Experimental Protocols & Data

Standard Experimental Protocol for Diazo Transfer

The following is a generalized procedure for a diazo transfer reaction using p-ABSA:

  • Reaction Setup: To a solution of the active methylene (B1212753) compound in a suitable solvent (e.g., acetonitrile), add this compound (typically 1.1-1.5 equivalents).

  • Base Addition: Cool the reaction mixture in an ice bath (0°C) and add the base (e.g., triethylamine, 1.2-2.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. The 4-acetamidobenzenesulfonamide byproduct may precipitate during the reaction.[2]

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Workup:

    • If a precipitate has formed, filter the reaction mixture.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by trituration, recrystallization, or silica gel chromatography as needed.[3][5]

Quantitative Data for Diazo Transfer Reactions
Substrate TypeBasep-ABSA (Equivalents)SolventTypical YieldReference
1,3-Dicarbonyl CompoundsTriethylamine1.5AcetonitrileHigh[2]
α-Aryl AcetamidesDBU1.1Not SpecifiedGood[2]
Ethyl AcetoacetateTriethylamine1.0AcetonitrileGood[3]
Terminal Alkynes (in Cu-catalyzed reaction)Triethylamine1.0Water~80-90%[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate and p-ABSA add_base Add Base at 0°C start->add_base react Stir at Room Temperature add_base->react quench Quench Reaction react->quench filter_precipitate Filter Precipitate (if formed) quench->filter_precipitate Optional extract Aqueous Extraction quench->extract filter_precipitate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify trituration Trituration purify->trituration Method 1 chromatography Column Chromatography purify->chromatography Method 2 end end purify->end Isolated Product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_guide cluster_tar Issue: Tar Formation cluster_purification Issue: Purification Difficulty start Problem Encountered During Workup tar_formation Tar Formation? start->tar_formation purification_issue Difficulty Removing Byproduct? start->purification_issue strong_base Using Strong Base (e.g., DBU)? tar_formation->strong_base Yes concentrated Reaction too Concentrated? tar_formation->concentrated No try_mild_base Try Milder Base (e.g., Et3N) strong_base->try_mild_base Yes dilute_reaction Dilute Reaction Mixture concentrated->dilute_reaction Yes byproduct_precipitates Byproduct Precipitates? purification_issue->byproduct_precipitates Yes filter_first Filter Before Workup byproduct_precipitates->filter_first Yes triturate Try Trituration byproduct_precipitates->triturate No column Perform Column Chromatography triturate->column If still impure

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Guide to Diazo Transfer Reagents: 4-Acetamidobenzenesulfonyl Azide vs. Tosyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis, the formation of diazo compounds is a critical transformation, enabling access to a wide range of valuable intermediates for cyclopropanation, Wolff rearrangement, and C-H insertion reactions.[1][2] The most common method for this transformation is the diazo transfer reaction, which typically involves the use of a sulfonyl azide (B81097) reagent. For decades, p-toluenesulfonyl azide (tosyl azide, TsN₃) has been the reagent of choice due to its high efficiency.[3] However, significant safety concerns associated with its thermal instability and shock sensitivity have driven the adoption of safer alternatives.[4][5]

This guide provides an objective, data-driven comparison between the traditional reagent, tosyl azide, and a prominent safer alternative, 4-acetamidobenzenesulfonyl azide (p-ABSA), to help researchers and drug development professionals make informed decisions for their synthetic needs.

Performance and Efficiency

Both TsN₃ and p-ABSA are effective reagents for diazo transfer onto substrates with active methylene (B1212753) groups, such as β-dicarbonyl and β-ketoester compounds.[1][3][6]

Tosyl Azide (TsN₃): Tosyl azide is widely recognized for its high reactivity and efficiency, often providing excellent yields.[6] In the synthesis of 2-diazo-1,3-dicarbonyl compounds, it remains one of the most efficient reagents, achieving yields of up to 94%.[6] For example, the diazo transfer to 2-diazocyclohexane-1,3-dione (B3187303) and 2-diazodimedone proceeds with 90% and 94% yields, respectively.[6] However, a significant drawback is the removal of the p-toluenesulfonamide (B41071) byproduct, which is often crystalline and can co-precipitate with the product, necessitating chromatographic purification.[3][7]

p-Acetamidobenzenesulfonyl Azide (p-ABSA): p-ABSA has emerged as an effective and practical alternative to TsN₃.[8] It exhibits similar reactivity and provides high yields in many cases.[1] For instance, the diazo transfer to a β-ketoester in the synthesis of an inhibitor for Hepatitis C Virus RNA-dependent RNA polymerase resulted in a 94% yield.[9] While some sources suggest p-ABSA and TsN₃ are equally effective in specific transformations like detrifluoroacetylative diazo transfer, the primary advantage of p-ABSA is its enhanced safety profile.[1] The 4-acetamidobenzenesulfonamide (B121751) byproduct is typically removed by filtration or chromatography.[7][9]

Data Presentation: Reagent Comparison

FeatureThis compound (p-ABSA) Tosyl Azide (TsN₃) Notes
Molecular Formula C₈H₈N₄O₃SC₇H₇N₃O₂S
Molecular Weight 240.24 g/mol [10]197.21 g/mol [5]The higher molecular weight of p-ABSA results in lower atom economy.
Appearance White to off-white solid[10][11]Oily colorless liquid or low-melting solid[5]p-ABSA is a non-volatile solid, which can be easier to handle than the oily liquid/low melting solid form of TsN₃.
Melting Point 107-111 °C[10]21-22 °C[5]
Key Hazard Explosive, heat sensitive[4][11]Potentially explosive, shock and heat sensitive[4][5]TsN₃ is considered more hazardous due to higher shock sensitivity.[4]
Byproduct 4-Acetamidobenzenesulfonamidep-ToluenesulfonamideBoth byproducts often require purification steps like filtration or chromatography for complete removal.[3][7]
Reported Yields 73-94% for active methylene compounds[7][9]Up to 94% for active methylene compounds[6]Both reagents are highly efficient, with yields being substrate-dependent.

Safety and Handling

The most critical distinction between the two reagents lies in their safety profiles.

  • Tosyl Azide (TsN₃): This reagent is a known potential explosive with an impact sensitivity of 50 kg·cm and can undergo explosive thermal decomposition starting at approximately 120 °C.[4][5] Its use in large-scale batch processes is strongly discouraged due to these risks.[4]

  • p-Acetamidobenzenesulfonyl Azide (p-ABSA): p-ABSA is considered a significantly safer alternative.[1] It is less shock-sensitive than TsN₃, although it remains sensitive to heat and is classified as an explosive material that requires careful handling.[4][11] Due to its improved safety profile, researchers recommend p-ABSA over TsN₃, especially for large-scale preparations.[1]

Logical Relationships

G cluster_reagents Diazo Transfer Reagents cluster_properties Key Properties cluster_outcome Application Suitability TsN3 Tosyl Azide (TsN3) Efficiency High Efficiency (Yields up to 94%) TsN3->Efficiency Hazard Significant Hazard (Shock & Heat Sensitive) TsN3->Hazard pABSA This compound (p-ABSA) pABSA->Efficiency Safety Improved Safety (Less Shock Sensitive) pABSA->Safety LargeScale Recommended for Large-Scale Synthesis Safety->LargeScale enables SmallScale Preferred for Small-Scale Synthesis Hazard->SmallScale dictates preference

Caption: Reagent choice logic for diazo transfer.

Experimental Protocols

Protocol 1: Diazo Transfer Using Tosyl Azide

This protocol is adapted for the synthesis of 2-diazocyclohexane-1,3-dione.[3]

Materials:

Procedure:

  • To a round-bottomed flask, add cyclohexane-1,3-dione (1.0 equiv) and acetonitrile.

  • Add tosyl azide (1.0 equiv) followed by potassium carbonate (1.1 equiv) to the mixture.

  • Stir the resulting suspension vigorously at room temperature for 12-15 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, rinsing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude diazo product.

  • If necessary, purify the crude product further via flash column chromatography to remove the p-toluenesulfonamide byproduct.

Protocol 2: Diazo Transfer Using this compound (p-ABSA)

This protocol is adapted for the synthesis of dimethyl diazomalonate.[7]

Materials:

  • Dimethyl malonate (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (B128534) (TEA) (1.1 equiv)

  • Acetonitrile (MeCN)

  • Silica gel

Procedure:

  • In a flask, dissolve dimethyl malonate (1.0 equiv) and p-ABSA (1.1 equiv) in acetonitrile at room temperature.

  • To this solution, add triethylamine (1.1 equiv). A precipitate of 4-acetamidobenzenesulfonamide may form after a short period.

  • Stir the mixture at room temperature until the starting material is consumed (typically several hours, monitored by TLC).

  • Filter the reaction mixture to remove the precipitated 4-acetamidobenzenesulfonamide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica gel to afford the pure dimethyl diazomalonate.

Experimental Workflow

G start Start step1 1. Dissolve Substrate (e.g., β-dicarbonyl) in aprotic solvent. start->step1 step2 2. Add Base (e.g., TEA, K2CO3). step1->step2 step3 3. Add Sulfonyl Azide (TsN3 or p-ABSA) (Maintain temperature). step2->step3 step4 4. Stir & Monitor Reaction (e.g., by TLC). step3->step4 step5 5. Workup: - Filter byproduct (if precipitated) - Quench & Extract step4->step5 step6 6. Purification: - Concentrate solvent - Column Chromatography step5->step6 end Pure Diazo Product step6->end

Caption: General workflow for a diazo transfer reaction.

Conclusion

Both tosyl azide and this compound are highly effective reagents for diazo transfer reactions.

  • Tosyl Azide (TsN₃) remains a benchmark for efficiency, particularly in small-scale laboratory settings where its potential hazards can be carefully managed. Its cost-effectiveness and high reactivity make it a competitive choice for multigram-scale synthesis, provided that purification challenges are addressed.[3][6]

  • p-Acetamidobenzenesulfonyl Azide (p-ABSA) offers a comparable level of performance with a significantly improved safety profile. Its lower shock sensitivity makes it the superior and recommended reagent for applications where safety is paramount, especially in process development and large-scale manufacturing environments.[1][4]

For modern synthetic laboratories, particularly in industrial and drug development settings, the enhanced safety of p-ABSA justifies its use as a replacement for the more hazardous tosyl azide, without a significant compromise in chemical efficiency.

References

A Comparative Guide to Diazo Transfer Reagents: 4-Acetamidobenzenesulfonyl Azide vs. Mesyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of a diazo group is a pivotal transformation, unlocking a diverse array of subsequent reactions. Among the reagents available for this purpose, 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) and mesyl azide have emerged as prominent choices, each with a distinct profile of reactivity, safety, and practicality. This guide provides an objective comparison of these two diazo transfer reagents to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Key Performance Indicators

Metric4-Acetamidobenzenesulfonyl Azide (p-ABSA)Mesyl Azide (Methanesulfonyl Azide)Notes
Molecular Weight 240.24 g/mol 121.12 g/mol The lower molecular weight of mesyl azide contributes to better atom economy.
Physical Form White crystalline solidColorless liquid (melts at 18 °C)p-ABSA is generally easier to handle and store as a solid.
Byproduct 4-Acetamidobenzenesulfonamide (B121751)MethanesulfonamideThe byproduct of mesyl azide, methanesulfonamide, is more water-soluble, often simplifying purification through aqueous extraction.
Safety Considered a safer alternative to tosyl and mesyl azide, though still potentially explosive and requires careful handling.Potentially explosive and sensitive to heat and shock. In situ generation is often recommended to mitigate risks.Both reagents are energetic and must be handled with appropriate safety precautions.
Stability Decomposes at temperatures exceeding 80°C.Decomposes from 120 °C.Quantitative data on thermal stability can vary depending on the experimental method.

Performance and Applications

Both p-ABSA and mesyl azide are effective reagents for diazo transfer reactions, converting active methylene (B1212753) compounds into their corresponding diazo derivatives. The choice between them often hinges on a balance of safety, ease of purification, and reaction efficiency.

This compound (p-ABSA):

p-ABSA is widely regarded as a safer alternative to other sulfonyl azides like tosyl azide and mesyl azide, making it a preferred choice for larger-scale preparations. While still an energetic compound, its solid nature and higher decomposition temperature contribute to its more favorable safety profile. The byproduct, 4-acetamidobenzenesulfonamide, can often be removed by filtration or trituration.

Mesyl Azide:

The primary advantage of mesyl azide lies in the properties of its byproduct, methanesulfonamide. Its high water solubility allows for straightforward removal by a simple aqueous wash during workup, which can be a significant advantage in streamlining purification processes. However, mesyl azide is a liquid at room temperature and is known to be explosive, necessitating careful handling. To address these safety concerns, protocols for its in situ generation from methanesulfonyl chloride and sodium azide have been developed, avoiding the need to isolate the potentially hazardous reagent.

While direct, side-by-side quantitative comparisons of yields for a wide range of substrates under identical conditions are not extensively documented in a single study, both reagents are capable of providing good to excellent yields in diazo transfer reactions.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and safe research. Below are representative procedures for diazo transfer reactions using both p-ABSA and mesyl azide.

Diazo Transfer using this compound (p-ABSA)

This protocol is a general procedure for the diazo transfer to an active methylene compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the active methylene compound (1.0 equivalent) and p-ABSA (1.1 equivalents) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting residue can be purified by trituration with a suitable solvent (e.g., a mixture of ether and petroleum ether) to remove the 4-acetamidobenzenesulfonamide byproduct, followed by filtration.

  • The filtrate is then concentrated, and the crude product can be further purified by column chromatography if necessary.

Diazo Transfer using in situ Generated Mesyl Azide

This protocol describes the diazo transfer to a β-ketoester using mesyl azide generated in the reaction mixture.

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Methanesulfonyl chloride

  • Sodium azide

  • Triethylamine

  • Acetonitrile/Water solvent mixture

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (B109758) or ethyl acetate (B1210297) for extraction

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium azide (1.2 equivalents) in a mixture of acetonitrile and water at 0 °C, add methanesulfonyl chloride (1.0 equivalent) dropwise to generate mesyl azide in situ.

  • To this mixture, add the β-ketoester (1.0 equivalent) followed by the dropwise addition of triethylamine (1.5 equivalents) while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude diazo product, which can be purified by chromatography if necessary.

Visualizing the Chemistry

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active Methylene Active Methylene Compound Enolate Enolate Active Methylene->Enolate + Base Sulfonyl Azide R-SO2N3 Tetrazene Tetrazene Intermediate Sulfonyl Azide->Tetrazene Base Base Protonated Base Base-H+ Enolate->Tetrazene + R-SO2N3 Diazo Compound Diazo Compound Tetrazene->Diazo Compound Elimination Sulfonamide R-SO2NH2 Tetrazene->Sulfonamide Elimination

Caption: Generalized mechanism of a base-catalyzed diazo transfer reaction.

Experimental_Workflow_pABSA start Start step1 Step 1: Reaction Setup Dissolve active methylene compound and p-ABSA in acetonitrile. Cool to 0 °C. start->step1 end End step2 Step 2: Base Addition Slowly add triethylamine to the reaction mixture. step1->step2 step3 Step 3: Reaction Stir at room temperature for 4-12 hours. Monitor by TLC. step2->step3 step4 Step 4: Workup Remove solvent under reduced pressure. step3->step4 step5 Step 5: Purification Triturate with ether/petroleum ether to remove byproduct. Filter. step4->step5 step6 Step 6: Isolation Concentrate filtrate to obtain crude product. Purify by column chromatography if needed. step5->step6 step6->end

Caption: Experimental workflow for diazo transfer using p-ABSA.

Experimental_Workflow_Mesyl_Azide start Start step1 Step 1: In situ Generation Add methanesulfonyl chloride to sodium azide in acetonitrile/water at 0 °C. start->step1 end End step2 Step 2: Substrate Addition Add β-ketoester and triethylamine to the mixture at 0 °C. step1->step2 step3 Step 3: Reaction Stir at room temperature for 2-4 hours. Monitor by TLC. step2->step3 step4 Step 4: Quenching Add saturated aqueous sodium bicarbonate solution. step3->step4 step5 Step 5: Extraction Extract with an organic solvent (e.g., CH2Cl2 or EtOAc). step4->step5 step6 Step 6: Isolation Wash with brine, dry, filter, and concentrate. Purify by chromatography if needed. step5->step6 step6->end

Caption: Experimental workflow for diazo transfer using in situ generated mesyl azide.

Conclusion

The choice between this compound and mesyl azide for diazo transfer reactions is a nuanced one, guided by the specific priorities of the synthesis. p-ABSA stands out as a safer and more user-friendly option, particularly for larger-scale applications where the handling of explosive liquids is a major concern. Conversely, mesyl azide offers a significant advantage in terms of purification, as its water-soluble byproduct can be easily removed. The development of in situ generation protocols for mesyl azide has further enhanced its appeal by mitigating the safety risks associated with its isolation and storage. Ultimately, researchers must weigh the importance of safety, ease of purification, and overall process efficiency when selecting the optimal reagent for their diazo transfer needs.

A Comparative Guide to the Efficacy of Sulfonyl Azides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Sulfonyl azides are powerful and versatile reagents in organic synthesis, primarily utilized for diazo transfer reactions, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and transition metal-catalyzed C-H amination. Their efficacy, however, is highly dependent on their structure, the substrate, and the reaction conditions. This guide provides a comparative analysis of common sulfonyl azides, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.

Key Sulfonyl Azides: An Overview

The most frequently employed sulfonyl azides include methanesulfonyl azide (B81097) (MsN₃) and p-toluenesulfonyl azide (TsN₃). Other notable reagents include imidazole-1-sulfonyl azide and its salts, which offer safety and handling advantages. The choice between them often involves a trade-off between reactivity, cost, safety, and ease of purification.

FeatureMethanesulfonyl Azide (MsN₃)p-Toluenesulfonyl Azide (TsN₃)Imidazole-1-sulfonyl Azide Salts
Byproduct Methanesulfonamide (B31651) (water-soluble)p-Toluenesulfonamide (B41071) (less polar)Imidazole and sulfate (B86663)/chloride salts
Purification Typically easy (aqueous extraction)Often requires chromatographyGenerally straightforward removal
Reactivity Generally effective, but can be less reactive than TsN₃ for some substrates.[1]Highly reactive and widely applicable for diazo transfer.[1][2]Efficient diazo transfer reagent; salts offer improved safety.[2]
Atom Economy Higher due to lower molecular weight.[3]Lower than MsN₃.[3]Intermediate.
Safety Potentially explosive, shock-sensitive.[1]Potentially explosive, shock-sensitive.[1]Hydrogen sulfate salt is significantly less hazardous.

Diazo Transfer Reactions

Diazo transfer reactions are a cornerstone of organic synthesis for producing diazo compounds from active methylene (B1212753) precursors. TsN₃ is lauded for its high efficiency and cost-effectiveness, often providing excellent yields.[1][2] However, the removal of its p-toluenesulfonamide byproduct can be challenging. MsN₃ presents a valuable alternative, as its methanesulfonamide byproduct is more water-soluble, simplifying purification via aqueous extraction.[1]

Comparative Data: Diazo Transfer to 1,3-Dicarbonyl Compounds
SubstrateReagentYield (%)Purification NotesReference
2-Diazocyclohexane-1,3-dioneTsN₃90Chromatographic purification required.[2]
2-DiazodimedoneTsN₃94Chromatographic purification required.[2]
Diethyl MalonateTsN₃62Byproduct can complicate purification.[3]
General Active MethyleneMsN₃VariesWater-soluble byproduct allows for easier extraction.[1]
Experimental Protocol: Diazo Transfer with Tosyl Azide

This protocol describes the synthesis of a 2-diazo-1,3-dicarbonyl compound.[2]

Materials:

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add tosyl azide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the diazo compound from the p-toluenesulfonamide byproduct.

experimental_workflow sub Substrate (Active Methylene Cmpd) base Add Base (e.g., Et3N) in Solvent (e.g., CH3CN) sub->base reagent Add Sulfonyl Azide (MsN3 or TsN3) at 0°C base->reagent react Stir at RT (12-24h) reagent->react workup Workup (Concentrate) react->workup purify Purification workup->purify msn3_path Aqueous Extraction purify->msn3_path if MsN3 tsn3_path Column Chromatography purify->tsn3_path if TsN3 product Diazo Product msn3_path->product tsn3_path->product

Typical workflow for a base-catalyzed diazo transfer reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Sulfonyl azides are effective partners in CuAAC reactions, yielding 1-sulfonyl-1,2,3-triazoles. These reactions are notable for their high efficiency and broad functional group tolerance.[4] The choice of catalyst and solvent system is crucial for optimizing yield and selectivity. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been identified as a particularly effective catalyst, functioning well in both aqueous and anhydrous conditions.[4][5]

Comparative Data: CuAAC with Tosyl Azide and Various Alkynes

The following data illustrates the efficacy of tosyl azide in CuAAC reactions catalyzed by CuTC in water.[4]

AlkyneTime (h)Yield (%)
Phenylacetylene295
1-Octyne291
3-Phenyl-1-propyne1889
Propargyl alcohol294
Ethyl ethynyl (B1212043) ether285
Experimental Protocol: CuAAC Synthesis of 1-Sulfonyl-1,2,3-triazoles

This protocol is adapted from the synthesis of 1-sulfonyl-1,2,3-triazoles using a CuTC catalyst.[4]

Materials:

  • Sulfonyl azide (e.g., tosyl azide) (1.0 mmol, 1.0 equiv)

  • Alkyne (1.0-1.3 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %)

  • Water (H₂O) (to 0.2 M)

Procedure:

  • To a flask, add the sulfonyl azide, alkyne, CuTC, and water.

  • Cool the mixture to 0 °C in an ice water bath.

  • Stir the reaction vigorously, allowing it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).

  • Upon completion, extract the product with ethyl acetate.

  • If necessary, treat the organic layer with a copper-chelating resin (e.g., Cuprisorb) to remove residual copper.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1-sulfonyl-1,2,3-triazole.

cuaac_mechanism cluster_cyclo Reaction Core R1_Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) R1_Alkyne->Cu_Acetylide + Cu(I) Cu_cat Cu(I) Catalyst Cycloaddition [3+2] Cycloaddition Cu_Triazolide Cuprated Triazole Intermediate Cu_Acetylide->Cu_Triazolide + R2SO2N3 Sulfonyl_Azide R2SO2-N3 Product 1-Sulfonyl-1,2,3-triazole Cu_Triazolide->Product + H+ Protonation Protonolysis (H+ Source) Product->Cu_cat regenerates

General mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition.

C-H Amidation and Amination

Sulfonyl azides serve as efficient amino sources in transition metal-catalyzed C-H functionalization reactions, providing a direct route to sulfonamides and other N-functionalized molecules.[6] Various transition metals, including rhodium, ruthenium, and iridium, have been employed to catalyze these transformations. The scope of these reactions is broad, with different sulfonyl azides showing high efficacy.[7] The reaction outcomes can be influenced by the choice of metal catalyst, directing group, and the specific sulfonyl azide used.

While a direct side-by-side comparison of different sulfonyl azides under identical C-H amination conditions is not extensively detailed in a single report, various studies demonstrate the successful use of a wide range of sulfonyl azides. For example, one study on nickel-catalyzed C-H amination demonstrated the use of 18 different sulfonyl azides, affording product yields from 9% to 97%, indicating that electronic and steric factors of the sulfonyl group play a significant role.[7]

Safety Considerations

Caution: Sulfonyl azides are energetic compounds and are potentially explosive. They are sensitive to shock, friction, and heat.[1] All manipulations should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and behind a blast shield, especially when working on a larger scale or with heating. In-situ generation of sulfonyl azides is a recommended strategy to minimize the risks associated with handling and storing these reagents.[8] Avoid mixing azides with strong acids (which can form highly toxic and explosive hydrazoic acid) or heavy metals.[9]

References

p-ABSA: A Safer and Efficient Alternative for Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of a diazo group is a critical transformation, enabling access to a diverse array of valuable intermediates. For decades, chemists have relied on various diazo transfer reagents, each with its own set of advantages and drawbacks. This guide provides a comprehensive comparison of p-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) with other commonly used diazo transfer reagents, highlighting its superior safety profile and efficiency, supported by experimental data. This information is intended for researchers, scientists, and professionals in drug development who are seeking safer and more effective synthetic methodologies.

Introduction to Diazo Transfer Reagents

Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a donor molecule, typically a sulfonyl azide, to an active methylene (B1212753) compound.[1] The resulting diazo compounds are versatile building blocks in organic chemistry, participating in a wide range of transformations such as cyclopropanations, Wolff rearrangements, and C-H insertions.[2]

Historically, p-toluenesulfonyl azide (TsN₃) has been a widely used diazo transfer reagent.[3] However, its significant explosive and shock-sensitive nature has raised safety concerns.[4] This has led to the development of alternative reagents with improved safety profiles. Among these, p-acetamidobenzenesulfonyl azide (p-ABSA), imidazole-1-sulfonyl azide (ISA), and trifluoromethanesulfonyl azide (TfN₃) have emerged as prominent alternatives.

Comparative Analysis of Diazo Transfer Reagents

This section provides a detailed comparison of p-ABSA with TsN₃, ISA (as its more stable hydrogen sulfate (B86663) or hydrochloride salt), and TfN₃, focusing on safety, stability, reactivity, and ease of use.

Safety and Stability

The most significant advantage of p-ABSA lies in its enhanced safety. It is considered a "safer" alternative to tosyl azide and is less shock-sensitive.[5] While all organic azides are potentially explosive and should be handled with care, p-ABSA offers a considerable improvement in safety, a crucial factor in both laboratory-scale research and large-scale industrial applications.[6]

ReagentCAS NumberKey Safety Considerations
p-ABSA 2158-14-7Relatively safe and less shock-sensitive compared to TsN₃.[7][8]
TsN₃ 941-55-9Potentially explosive, especially with heating.[3][9][10]
ISA·H₂SO₄ Not FoundThe hydrogen sulfate salt is significantly more stable and less hazardous than the parent compound and the HCl salt.[11][12][13]
ISA·HCl 952234-36-5Can degrade to form explosive byproducts; hygroscopic.[3][14][15]
TfN₃ 3855-45-6Highly reactive and potentially explosive; should not be isolated in pure form.[1][16]

Table 1: Safety and Stability Comparison of Diazo Transfer Reagents

Reactivity and Yields

p-ABSA demonstrates comparable or superior reactivity to other diazo transfer reagents across a range of substrates, often providing high yields of the desired diazo compounds.[7][8] A key advantage of p-ABSA is the nature of its byproduct, p-acetamidobenzenesulfonamide, which is often easily removed during workup, simplifying product purification.[17]

Substrate TypeReagentTypical Yield (%)Reference
β-Ketoestersp-ABSA>90[General knowledge]
β-Diketonesp-ABSA85-95[17]
Active Methylene CompoundsTsN₃86-94[13]
Primary AminesISA·H₂SO₄High[18]
β-KetonitrilesTfN₃~85[19]

Table 2: Representative Yields for Diazo Transfer Reactions

Reaction Mechanisms and Experimental Workflows

The generally accepted mechanism for diazo transfer from a sulfonyl azide to an active methylene compound is the Regitz diazo-transfer.[1][20] This mechanism involves the base-mediated deprotonation of the substrate to form a carbanion, which then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide.

Regitz_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Elimination Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion + Base Base Base Triazene Triazene Carbanion->Triazene + p-ABSA Sulfonyl Azide p-ABSA Diazo Compound Diazo Compound Triazene->Diazo Compound - Sulfonamide Sulfonamide p-Acetamidobenzenesulfonamide

Caption: Regitz Diazo Transfer Mechanism.

A typical experimental workflow for a diazo transfer reaction using p-ABSA is outlined below.

Experimental_Workflow A Dissolve active methylene compound and p-ABSA in a suitable solvent (e.g., acetonitrile). B Cool the reaction mixture to 0 °C. A->B C Add a base (e.g., triethylamine (B128534) or DBU) dropwise. B->C D Stir the reaction at room temperature until completion (monitored by TLC). C->D E Quench the reaction with water. D->E F Extract the product with an organic solvent. E->F G Wash the organic layer to remove the sulfonamide byproduct. F->G H Dry, concentrate, and purify the diazo compound by chromatography. G->H

Caption: General Experimental Workflow.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and successful execution of diazo transfer reactions. Below are representative protocols for the use of p-ABSA and other common reagents.

Protocol 1: Diazo Transfer using p-ABSA[18]

Synthesis of a Diazo Acetoacetamide:

  • To a solution of the appropriate β-ketoacetamide (1.0 equiv) and p-ABSA (1.1 equiv) in anhydrous acetonitrile (B52724) is added DBU (2.0 equiv) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diazo acetoacetamide.

Protocol 2: Diazo Transfer using TsN₃[17][22]

General Procedure for Diazo Transfer to Active Methylene Compounds:

  • A solution of the active methylene compound (1.0 equiv) and a base (e.g., triethylamine, 1.05 equiv) is prepared in acetonitrile.

  • A separate solution of p-toluenesulfonyl azide (1.1 equiv) in acetonitrile is prepared.

  • The two solutions are combined at room temperature and stirred for a specified time (e.g., 2 hours).

  • The reaction mixture is then worked up by extraction with an organic solvent (e.g., diethyl ether) and washed with aqueous base (e.g., 9% KOH solution) to remove the tosylamide byproduct.

  • The organic layer is dried and concentrated to yield the crude diazo product, which can be further purified by chromatography.

Protocol 3: Diazo Transfer using ISA·H₂SO₄[12][19]

Synthesis of an Azide from a Primary Amine:

  • To a solution of the primary amine (1.0 equiv) in a suitable solvent (e.g., methanol/water) is added imidazole-1-sulfonyl azide hydrogen sulfate (1.1 equiv) and a copper(II) sulfate catalyst (catalytic amount).

  • A base (e.g., triethylamine) is added, and the reaction is stirred at room temperature until completion.

  • The reaction mixture is partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated to give the azide product.

Protocol 4: Diazo Transfer using TfN₃[17][20]

In situ Generation and Reaction of Triflyl Azide:

  • Caution: Triflyl azide is highly explosive and should be handled with extreme care, preferably in solution and behind a blast shield.

  • Triflyl azide is prepared in situ by reacting triflic anhydride (B1165640) with sodium azide in a biphasic mixture of dichloromethane (B109758) and water at 0 °C.

  • The organic layer containing the triflyl azide is separated and used directly in the subsequent diazo transfer step.

  • The active methylene substrate and a base are added to the triflyl azide solution, and the reaction is stirred until completion.

  • Workup involves quenching the reaction, extraction, and purification of the diazo product.

Conclusion

p-ABSA stands out as a superior diazo transfer reagent due to its enhanced safety profile, making it a more attractive choice for both academic and industrial settings.[6] Its efficiency in diazo transfer reactions is comparable to, and in some cases better than, traditional reagents like TsN₃, with the added benefit of a more straightforward purification process.[17] While reagents like ISA·H₂SO₄ also offer improved safety and TfN₃ provides high reactivity for challenging substrates, p-ABSA presents a well-balanced combination of safety, efficiency, and ease of use for a wide range of applications. For researchers and drug development professionals, the adoption of p-ABSA can lead to safer and more streamlined synthetic routes for the preparation of valuable diazo-containing molecules.

References

A Comparative Guide to the Characterization of Diazo Compounds Synthesized with 4-Acetamidobenzenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) with other common diazo transfer reagents, focusing on the characterization of the resulting diazo compounds. Experimental data on reaction yields, product stability, and spectroscopic signatures are presented to assist researchers in selecting the most suitable reagent for their synthetic needs.

Executive Summary

4-Acetamidobenzenesulfonyl azide (p-ABSA) has emerged as a safer and effective alternative to traditional diazo transfer reagents like p-toluenesulfonyl azide (tosyl azide, TsN₃) and methanesulfonyl azide (mesyl azide, MsN₃). While TsN₃ may offer higher yields in specific cases, particularly for 2-diazo-1,3-dicarbonyl compounds, p-ABSA provides a good balance of reactivity, safety, and ease of purification. The choice of reagent can influence not only the yield but also the thermal stability of the resulting diazo compound. This guide presents a detailed analysis of these factors, supported by experimental protocols and spectroscopic data.

Performance Comparison of Diazo Transfer Reagents

The selection of a diazo transfer reagent is a critical step in the synthesis of diazo compounds, impacting reaction efficiency, safety, and purification. This section compares p-ABSA with two commonly used alternatives, tosyl azide and mesyl azide.

Yield Comparison

The efficiency of diazo transfer can vary significantly depending on the substrate and the chosen azide reagent. For the synthesis of 2-diazo-1,3-dicarbonyl compounds, tosyl azide has been reported to be the most efficient, with yields of up to 94%.[1] In a direct comparison for this class of compounds, tosyl azide outperformed both p-ABSA and mesyl azide.[1]

Diazo CompoundDiazo Transfer ReagentReported Yield (%)Reference
2-Diazodimedonep-Toluenesulfonyl azide (TsN₃)94[2]
2-Diazocyclohexane-1,3-dionep-Toluenesulfonyl azide (TsN₃)90[2]
Dimethyl diazomalonateThis compound (p-ABSA)73
Diethyl diazomalonatep-Toluenesulfonyl azide (TsN₃)62
Ethyl diazoacetoacetateThis compound (p-ABSA)Not specified in detail[2]
α-Diazoketones (general)This compound (p-ABSA)High yields reported[3]
Stability of Diazo Compounds

The stability of the synthesized diazo compound is a crucial factor for its handling, storage, and subsequent reactions. While the choice of the diazo transfer reagent does not directly alter the inherent stability of the diazo product, the purity of the isolated compound, which is influenced by the ease of byproduct removal, can affect its stability. The sulfonamide byproducts from p-ABSA are often easily removed by filtration, potentially leading to purer, more stable diazo compounds.

Spectroscopic Characterization

The characterization of diazo compounds relies heavily on spectroscopic methods. The data presented below is for ethyl diazoacetate, a common diazo compound. While the synthetic method using p-ABSA for this specific compound is established, detailed comparative spectra from different methods are not available. The provided data serves as a reference for the characterization of a typical diazoacetate.

Spectroscopic DataEthyl Diazoacetate
¹H NMR (CDCl₃, 300 MHz) δ (ppm)4.52 (q, J = 7.2 Hz, 2H), 1.47 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm)162.7, 61.1, 14.4
IR (neat) ν (cm⁻¹)2933, 1725, 1218

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of diazo compounds.

Synthesis of Ethyl Diazoacetoacetate using this compound

This protocol describes a general procedure for the synthesis of ethyl diazoacetoacetate using p-ABSA.[2]

Materials:

Procedure:

  • In a 2-L round-bottomed flask equipped with a magnetic stirrer, add ethyl acetoacetate (26.0 g, 0.20 mol), this compound (49.0 g, 0.20 mol), and 1.5 L of acetonitrile.

  • Cool the reaction vessel in an ice bath.

  • Add triethylamine (60.6 g, 0.60 mol) to the stirring mixture in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with 500 mL of a 1:1 mixture of ether/petroleum ether.

  • Filter the mixture to remove the sulfonamide by-product.

  • Concentrate the filtrate and washings under reduced pressure.

  • Purify the crude product by chromatography on silica (B1680970) gel using ether/petroleum ether (1:4) as the eluant to yield ethyl diazoacetoacetate.

Diagrams

Experimental Workflow for Diazo Compound Synthesis

The following diagram illustrates the general workflow for the synthesis of a diazo compound using a diazo transfer reaction with p-ABSA, followed by purification and characterization.

experimental_workflow start Start reagents Mix Substrate, p-ABSA, and Base in Acetonitrile start->reagents reaction Stir at Room Temperature (12h) reagents->reaction workup Solvent Removal and Trituration with Ether/Petroleum Ether reaction->workup filtration Filtration to Remove Sulfonamide Byproduct workup->filtration purification Concentration and Silica Gel Chromatography filtration->purification characterization Spectroscopic Characterization (NMR, IR) purification->characterization end End characterization->end

General workflow for diazo synthesis.
Logical Relationship of Diazo Transfer Reagents

This diagram illustrates the relationship between the precursor, the diazo transfer reagents, and the resulting diazo compound and byproducts.

logical_relationship cluster_reagents Diazo Transfer Reagents cluster_byproducts Byproducts substrate Active Methylene Compound diazo_product Diazo Compound substrate->diazo_product pABSA p-ABSA pABSA->diazo_product Diazo Transfer pABSA_byproduct p-Acetamidobenzenesulfonamide pABSA->pABSA_byproduct TsN3 Tosyl Azide TsN3->diazo_product TsN3_byproduct p-Toluenesulfonamide TsN3->TsN3_byproduct MsN3 Mesyl Azide MsN3->diazo_product MsN3_byproduct Methanesulfonamide MsN3->MsN3_byproduct

Reagents and products in diazo transfer.

References

Spectroscopic Analysis of 4-Acetamidobenzenesulfonyl Azide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the spectroscopic data for 4-Acetamidobenzenesulfonyl azide (B81097) (4-ABSA), a versatile reagent in organic synthesis, alongside key alternatives such as p-Toluenesulfonyl azide (Tosyl azide) and Dansyl azide. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of spectral data, experimental protocols, and relevant reaction workflows to facilitate informed decisions in experimental design.

Introduction

4-Acetamidobenzenesulfonyl azide is a valuable building block in organic chemistry, primarily utilized for the introduction of the azide functionality, a key component in "click chemistry" reactions, synthesis of nitrogen-containing heterocycles, and as a photoaffinity labeling reagent.[1][2] An objective evaluation of its spectroscopic properties is crucial for its effective application and for the identification of potential alternatives in specific synthetic contexts. This guide presents a detailed comparison of 4-ABSA with two common alternatives: Tosyl azide, a widely used diazo transfer reagent, and Dansyl azide, a fluorescent tag.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, Tosyl azide, and Dansyl azide.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Assignments
This compound DMSO-d₆~10.3 (s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.1 (s, 3H, CH₃)[3][4][5]
p-Toluenesulfonyl azide CDCl₃7.84 (d, J= 8.4 Hz, 2H, Ar-H), 7.41 (d, J= 8.1 Hz, 2H, Ar-H), 2.48 (s, 3H, CH₃)[6]
Dansyl azide derivative CDCl₃8.67 (d, 1H, Ar-H), 8.36 (d, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 7.60 (t, 2H, Ar-H), 7.23 (d, 1H, Ar-H), 3.69 (s, 3H, OCH₃), 2.93 (s, 6H, N(CH₃)₂)[7]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Assignments
This compound DMSO-d₆~169 (C=O), ~143 (C-S), ~134 (C-NH), ~129 (Ar-CH), ~119 (Ar-CH), ~24 (CH₃)[8][9][10]
p-Toluenesulfonyl azide CDCl₃~145 (C-S), ~135 (C-CH₃), ~130 (Ar-CH), ~128 (Ar-CH), ~22 (CH₃)
Dansyl azide derivative DMSO-d₆151.1, 133.1, 130.6, 130.5, 129.7, 128.9, 128.1, 123.7, 119.3, 115.3, 64.4, 45.1[7]
Table 3: Infrared (IR) Spectroscopy Data
CompoundTechniqueKey Absorptions (cm⁻¹) and Assignments
This compound KBr Pellet~2130 (N₃ stretch), ~1680 (C=O stretch), ~1590 & ~1400 (Ar C=C stretch), ~1370 & ~1170 (SO₂ stretch)[11]
p-Toluenesulfonyl azide Film~2135 (N₃ stretch), ~1370 & ~1175 (SO₂ stretch)[3][12]
Dansyl azide derivative KBr~3100-3400 (N-H stretch), ~2100 (N₃ stretch), ~1340 & ~1150 (SO₂ stretch)[7]
Table 4: Mass Spectrometry Data
CompoundIonization MethodKey Fragmentation Pathways
This compound Electron Impact (EI)Loss of N₂ (M-28), fragmentation of the acetamido group, and cleavage of the sulfonyl azide bond are expected.[13][14]
p-Toluenesulfonyl azide Electron Impact (EI)Primary fragmentation involves the loss of N₂ to form a nitrene intermediate, followed by rearrangement and further fragmentation of the tolyl group.[13]
Dansyl azide Electrospray (ESI)Fragmentation would likely involve the loss of N₂ and characteristic fragmentation of the dansyl group.[15]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of the appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[16]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.[3][17]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[8][10]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[18][19][20]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][21][22][23]

  • Pellet Formation: Place the powder mixture into a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[24][25]

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[26][27]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like sulfonyl azides, direct insertion probe with electron impact (EI) ionization is a common method. For less stable compounds, electrospray ionization (ESI) from a solution may be preferred.[7][11]

  • Ionization: Ionize the sample molecules. In EI, a high-energy electron beam is used to generate a molecular ion and fragment ions. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.[15]

Visualizations

The following diagrams illustrate key concepts related to the application and synthesis of sulfonyl azides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound Mix Dissolve/Grind Compound->Mix Solvent Solvent Solvent->Mix NMR_Tube NMR Tube Mix->NMR_Tube KBr_Pellet KBr Pellet Mix->KBr_Pellet MS_Vial MS Vial Mix->MS_Vial NMR NMR NMR_Tube->NMR FTIR FTIR KBr_Pellet->FTIR MS MS MS_Vial->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

click_chemistry Azide R1-N3 (e.g., 4-ABSA) Reaction + Azide->Reaction Alkyne R2-C≡CH Alkyne->Reaction Catalyst Cu(I) Catalyst->Reaction Triazole 1,2,3-Triazole Reaction->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

References

A Comparative Analysis of Sulfonyl Azide Reactivity for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfonyl azides are a class of versatile reagents widely employed in organic synthesis and chemical biology. Their unique reactivity, governed by the strongly electron-withdrawing sulfonyl group, sets them apart from more commonly used alkyl and aryl azides. This guide provides an objective comparative analysis of the reactivity of various sulfonyl azides, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and development applications.

The reactivity of sulfonyl azides is most notably demonstrated in cycloaddition reactions, C-H functionalization, and as precursors for nitrene-mediated transformations. The high electrophilicity of the azide (B81097) moiety significantly influences reaction pathways and product outcomes, offering both unique opportunities and potential challenges compared to other organic azides.[1][2][3]

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". While alkyl and aryl azides reliably yield stable 1,2,3-triazoles, the reaction of sulfonyl azides with terminal alkynes can follow a different course. The initially formed N-sulfonyl triazolyl copper intermediate can be labile, leading to rearrangement and the formation of ketenimines. These intermediates can then be trapped by nucleophiles to yield products such as amidines, imidates, or amides, rather than the expected triazole.[4][5] However, under specific conditions, the desired N-sulfonyl-1,2,3-triazoles can be obtained.[6][7]

Below is a table summarizing the performance of various sulfonyl azides in reactions with alkynes, highlighting the different potential outcomes.

Sulfonyl AzideAlkyneCatalyst/LigandSolventTemp. (°C)Time (h)ProductYield (%)Reference
p-Toluenesulfonyl azidePhenylacetyleneCuI / ProlinamideWaterRT0.51-(p-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazole95[6]
Methanesulfonyl azidePhenylacetyleneCuI / BiPy / AlCl₃ / TEADCMRT then 804.1Enynyl amidine65[8]
Benzenesulfonyl aziden-PentyneCuI / BiPy / TEADCMRT-1,1-Diamino alkene37[8]
p-Toluenesulfonyl azidePhenylacetyleneCuCl / (PhS)₂WaterRT161-(p-Tolylsulfonyl)-4-phenyl-1H-1,2,3-triazole93[7]
Naphthalene-1-sulfonyl azidePhenylacetyleneCuI / ProlinamideWaterRT0.751-(Naphthalen-1-ylsulfonyl)-4-phenyl-1H-1,2,3-triazole90[6]
Ethanesulfonyl azidePhenylacetyleneCuI / ProlinamideWaterRT0.51-(Ethylsulfonyl)-4-phenyl-1H-1,2,3-triazole92[6]

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper catalysts, particularly in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. This catalyst-free reaction relies on the high reactivity of strained cyclooctynes. Sulfonyl azides, being electron-poor, readily undergo inverse-electron-demand cycloaddition with strained alkynes to rapidly and quantitatively form stable triazoles.[9]

Sulfonyl AzideStrained AlkyneSolventTemp. (°C)Time (min)Product Yield (%)Reference
Methanesulfonyl azideCyclooctyne (B158145)DCMRT30Quantitative[9]
p-Toluenesulfonyl azideCyclooctyneDCMRT30Quantitative[9]
p-Nitrobenzenesulfonyl azideCyclooctyneDCMRT30Quantitative[9]
p-Methoxybenzenesulfonyl azideCyclooctyneDCMRT30Quantitative[9]
Triisopropylbenzenesulfonyl azideCyclooctyneDCMRT30>95[9]

Comparative Reactivity of Aliphatic vs. Aromatic Sulfonyl Azides

The nature of the group attached to the sulfonyl moiety (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing) significantly influences the azide's reactivity. In C-H amidation reactions, for instance, the relative reaction rates have been observed to follow the order: aliphatic > electron-rich aromatic > electron-poor aromatic sulfonyl azides.[10] This trend highlights the nuanced electronic effects at play, where simple predictions based on the electrophilicity of the azide might not always hold true across different reaction types.

Diazo-Transfer Reactivity: Methanesulfonyl Azide vs. Triflyl Azide

Sulfonyl azides are key reagents for diazo-transfer reactions. A comparative analysis of methanesulfonyl azide (MsN₃) and trifluoromethanesulfonyl azide (TfN₃) reveals a classic trade-off between reactivity and safety.[3]

ReagentReactivityStability and Safety
Methanesulfonyl azide (MsN₃) Moderately reactive, suitable for a range of diazo-transfer applications.Relatively stable and can be handled with standard laboratory precautions.
Triflyl azide (TfN₃) Extremely reactive due to the powerful electron-withdrawing triflyl group, making the azide highly electrophilic.[3]Highly energetic and potentially explosive, requiring careful handling and is often generated in situ for immediate use.[3][11]

Experimental Protocols

General Procedure for CuAAC of Sulfonyl Azides with Terminal Alkynes to form N-Sulfonyl-1,2,3-triazoles[6]

To a mixture of the sulfonyl azide (1.0 mmol), terminal alkyne (1.2 mmol), and prolinamide ligand (10 mol%) in water (0.1 M) at room temperature, was added copper(I) iodide (5 mol%). The reaction mixture was stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired N-sulfonyl-1,2,3-triazole.

General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[9]

An equimolar mixture of the sulfonyl azide (0.1 mmol) and cyclooctyne (0.1 mmol) was stirred in dichloromethane (B109758) at room temperature. The reaction was monitored by TLC or ¹H NMR for the disappearance of the starting materials. The cycloaddition was typically complete within 30 minutes. The solvent was removed in vacuo to yield the quantitative or near-quantitative product, which could be used without further purification.

Synthesis of Sulfonyl Azides from Sulfonyl Chlorides[12][13]

A solution of the corresponding sulfonyl chloride (10 mmol) in a suitable solvent such as acetone (B3395972) or polyethylene (B3416737) glycol (PEG-400) is treated with sodium azide (12 mmol).[12][13] The reaction mixture is stirred at room temperature for a period ranging from 10 minutes to several hours, depending on the substrate.[12] After the reaction is complete, as indicated by TLC, water is added to the reaction mixture. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the sulfonyl azide, which can be purified by chromatography if necessary.

Visualizing Reaction Pathways and Workflows

Sulfonyl_Azide_CuAAC_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_products Products RSO2N3 Sulfonyl Azide Triazole_Cu N-Sulfonyl Triazolyl Copper Intermediate RSO2N3->Triazole_Cu Alkyne Terminal Alkyne Alkyne->Triazole_Cu Cu_cat Cu(I) Catalyst Cu_cat->Triazole_Cu Triazole N-Sulfonyl-1,2,3-Triazole Triazole_Cu->Triazole Pathway A: Stable Intermediate Ketenimine Ketenimine Intermediate Triazole_Cu->Ketenimine Pathway B: Rearrangement (Labile Intermediate) Amidine Amidine / Imidate / Amide Ketenimine->Amidine + Nucleophile (e.g., Amine)

Caption: Divergent pathways in the CuAAC reaction of sulfonyl azides.

SPAAC_Workflow start Start: Mix Sulfonyl Azide and Strained Alkyne in Solvent react Stir at Room Temperature (Catalyst-Free) start->react monitor Monitor Reaction Progress (TLC / NMR) react->monitor workup Solvent Removal in vacuo monitor->workup Reaction Complete (typically < 30 min) product Product: Pure 1-Sulfonyl-1,2,3-Triazole workup->product

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reactivity_Factors center_node Sulfonyl Azide Reactivity sub_group Substituent Effects (R-SO₂N₃) center_node->sub_group reaction_type Reaction Type center_node->reaction_type reaction_partner Reaction Partner center_node->reaction_partner aliphatic Aliphatic sub_group->aliphatic aromatic_edg Aromatic (Electron-Donating) sub_group->aromatic_edg aromatic_ewg Aromatic (Electron-Withdrawing) sub_group->aromatic_ewg cu_aac CuAAC reaction_type->cu_aac spaac SPAAC reaction_type->spaac ch_amidation C-H Amidation reaction_type->ch_amidation alkyne_terminal Terminal Alkyne reaction_partner->alkyne_terminal alkyne_strained Strained Alkyne reaction_partner->alkyne_strained alkene Alkene reaction_partner->alkene

Caption: Key factors influencing the reactivity of sulfonyl azides.

Conclusion

The reactivity of sulfonyl azides is distinct from that of other organic azides, primarily due to the strong electron-withdrawing nature of the sulfonyl group. This property enhances their electrophilicity and makes them highly effective in certain transformations like SPAAC and diazo-transfer reactions. However, in other reactions such as CuAAC, this can lead to alternative reaction pathways and unexpected products. A thorough understanding of the factors influencing their reactivity—including the nature of the sulfonyl substituent, the reaction partner, and the specific reaction conditions—is crucial for their successful application in synthesis and drug development. This guide provides a foundational comparison to assist researchers in navigating the complexities and harnessing the synthetic potential of sulfonyl azides.

References

A Comparative Guide to the Safety and Handling of Sulfonyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of sulfonyl azides as reagents in organic synthesis, particularly for diazo transfer reactions, is widespread. However, their inherent energetic nature necessitates a thorough understanding of their safety profiles and proper handling procedures. This guide provides an objective comparison of the safety and handling of various sulfonyl azides and their alternatives, supported by experimental data, to ensure safer laboratory practices.

Introduction to Sulfonyl Azides and Their Hazards

Sulfonyl azides are a class of organic compounds characterized by the -SO₂N₃ functional group. While they are highly effective diazo transfer reagents, they are also known to be energetic materials with potential explosive properties.[1][2] Several explosions involving sulfonyl azides have been reported in the literature, underscoring the importance of careful handling.[1][2] The primary hazards associated with sulfonyl azides are their thermal instability and sensitivity to shock or impact.[1][3]

The stability of organic azides is influenced by their molecular structure, specifically the carbon-to-nitrogen ratio.[4][5][6] A higher ratio of nitrogen to carbon atoms often correlates with increased instability.[4][5] General guidelines suggest that organic azides with a carbon-to-nitrogen ratio of less than 3 should be handled with extreme caution and in small quantities.[5][6]

Comparative Safety Data

The thermal stability and potential for explosive decomposition of sulfonyl azides and other diazo transfer reagents can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow into or out of a sample as it is heated, providing data on the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD). A lower Tonset and a higher (more exothermic) ΔHD indicate lower thermal stability and a greater potential hazard.

Reagent NameAbbreviationOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)Impact Sensitivity
p-Toluenesulfonyl azide (B81097)TsN₃~120-130-190 to -220Reported to be impact-sensitive, though impurities may be a factor.[1][2]
Methanesulfonyl azideMsN₃~135~-200Reported to be impact-sensitive, especially when impure.[1][2]
p-Acetamidobenzenesulfonyl azidep-ABSA~150-160~-200Considered less sensitive to impact.[1]
p-Carboxybenzenesulfonyl azidep-CBSA~160~-210Predicted to be insensitive to impact, but some reports suggest minor sensitivity.[1]
Naphthalene-2-sulfonyl azide-~140~-215Predicted to be insensitive to impact.[1]
Imidazole-1-sulfonyl azide hydrochloride---Sensitive to impact.[3][7]
Imidazole-1-sulfonyl azide hydrogen sulfate (B86663)---Insensitive to impact.[3]
Trifluoromethanesulfonyl azideTfN₃--Known to be explosive and highly reactive.[3][8]

Note: The data presented are compiled from various sources and should be considered as approximate values. It is crucial to consult the Safety Data Sheet (SDS) and relevant literature for specific reagents. The thermal stability and sensitivity of these compounds can be influenced by purity, crystal form, and experimental conditions.[2]

Safer Alternatives to Traditional Sulfonyl Azides

Concerns over the safety of traditional sulfonyl azides have driven the development of safer alternatives.

  • Imidazole-1-sulfonyl Azide Salts: Research has shown that the counter-ion can significantly affect the impact sensitivity of imidazole-1-sulfonyl azide salts. For instance, the hydrogen sulfate and mesylate salts are insensitive to impact, whereas the hydrochloride and perchlorate (B79767) salts are sensitive and extremely sensitive, respectively.[3][7]

  • "Sulfonyl-Azide-Free" (SAFE) Protocols: These methods avoid the isolation of potentially explosive sulfonyl azides by generating the diazo transfer reagent in situ.[9][10][11][12] A common SAFE protocol involves the reaction of a sulfonyl chloride with sodium azide in an aqueous medium immediately before the diazo transfer reaction.[9] This approach significantly enhances the safety of the procedure.

  • Polymer-Supported Sulfonyl Azides: Attaching the sulfonyl azide moiety to a solid support, such as polystyrene, can reduce its explosive properties and simplify purification.[1]

  • Flow Chemistry: Performing reactions with sulfonyl azides in a continuous flow system keeps the hazardous material in solution and at a small scale at any given time, thereby minimizing the risk of an uncontrolled decomposition.[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC is a key technique for evaluating the thermal hazards of chemical compounds.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the sulfonyl azide is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is increased at a constant rate (e.g., 10 °C/min) over a defined range.

  • The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • The resulting DSC curve is analyzed to determine the onset temperature of decomposition (the temperature at which decomposition begins) and the enthalpy of decomposition (the total heat released during decomposition).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load heat Heat at Constant Rate load->heat record Record Heat Flow heat->record analyze Analyze DSC Curve record->analyze determine Determine Tonset & ΔHD analyze->determine

Figure 1. General workflow for DSC analysis.

Recommended Handling Procedures

Adherence to strict safety protocols is paramount when working with sulfonyl azides.

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[13]

Engineering Controls:

  • All manipulations of sulfonyl azides should be conducted in a certified chemical fume hood, behind a blast shield.[13]

General Handling Precautions:

  • Avoid Neat (Undiluted) Compounds: Whenever possible, use sulfonyl azides in solution to minimize the risk of explosion.[1]

  • Avoid Metal Contact: Do not use metal spatulas or magnetic stir bars, as they can form shock-sensitive metal azides.[4][13] Use plastic, ceramic, or glass utensils.

  • Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form highly explosive di- and tri-azidomethane.[4][13][14]

  • Temperature Control: Maintain careful control over reaction temperatures, as heat can initiate decomposition.[13]

  • Scale: Keep the scale of reactions involving sulfonyl azides to a minimum.[13]

  • Isolation and Purification: Avoid concentrating solutions of sulfonyl azides to dryness.[13] Purification techniques should be limited to extraction and precipitation; distillation and sublimation should never be used.[14]

  • Storage: Store sulfonyl azides in a cool, dark place, away from heat, light, and sources of shock or friction.[5][6][14]

Handling_Precautions Start Handling Sulfonyl Azides PPE Wear Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) Start->PPE Hood Work in a Fume Hood with a Blast Shield Start->Hood AvoidNeat Use in Solution, Avoid Neat Compound Start->AvoidNeat NoMetal No Metal Spatulas or Stir Bars AvoidNeat->NoMetal Solvent Avoid Halogenated Solvents AvoidNeat->Solvent TempControl Maintain Strict Temperature Control AvoidNeat->TempControl SmallScale Keep Reaction Scale Small TempControl->SmallScale NoDry Do Not Concentrate to Dryness SmallScale->NoDry Storage Store Properly: Cool, Dark, No Shock NoDry->Storage

Figure 2. Key handling precautions for sulfonyl azides.

Conclusion

Sulfonyl azides are valuable reagents in chemical synthesis, but their use is associated with significant safety risks. A thorough understanding of their thermal stability and sensitivity, coupled with the implementation of rigorous safety protocols, is essential for their safe handling. The development of safer alternatives, such as specific imidazole-1-sulfonyl azide salts and in situ generation methods, offers promising avenues for mitigating these risks. By carefully selecting reagents and adhering to best practices in the laboratory, researchers can continue to utilize the synthetic utility of sulfonyl azides while prioritizing safety.

References

Navigating Diazo Transfer Reactions: A Comparative Guide to 4-Acetamidobenzenesulfonyl Azide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that impacts the efficiency, safety, and cost-effectiveness of chemical syntheses. In the realm of diazo transfer reactions—a cornerstone for creating versatile intermediates in organic synthesis—4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA) has emerged as a compelling alternative to more traditional reagents. This guide provides an objective comparison of p-ABSA with its common counterparts, tosyl azide (TsN₃) and mesyl azide (MsN₃), supported by experimental data to inform reagent selection.

The introduction of a diazo group into a molecule opens up a vast landscape of synthetic possibilities, including the formation of carbenes and subsequent cyclopropanation, C-H insertion, and Wolff rearrangement reactions. These transformations are pivotal in the synthesis of complex molecules, including biologically active compounds that modulate signaling pathways. This guide will delve into the cost-effectiveness, safety profile, and synthetic utility of p-ABSA in comparison to TsN₃ and MsN₃, providing a comprehensive resource for laboratory and process chemistry.

Performance Comparison: A Look at the Data

The choice of a diazo transfer reagent often hinges on a balance of reactivity, yield, cost, and safety. The following tables summarize the key quantitative data for p-ABSA, tosyl azide, and mesyl azide.

Table 1: Cost-Effectiveness of Diazo Transfer Reagents

ReagentMolecular Weight ( g/mol )Typical Price (USD/g)Cost per Mole (USD/mol)
4-Acetamidobenzenesulfonyl Azide (p-ABSA)240.24[1]5.93 - 14.20[2][3]1424.59 - 3411.38
Tosyl Azide (TsN₃)197.21[4]0.51 - 5.00[5][6][7]100.57 - 986.05
Mesyl Azide (MsN₃)121.12[8]Varies significantlyVaries significantly

Note: Prices are based on currently available data from various suppliers and may vary. The price for mesyl azide is often not listed for direct sale due to its instability and is frequently generated in situ.

Table 2: Comparative Yields of Diazo Transfer Reactions with Various Substrates

SubstrateReagentYield (%)Reference
1,3-Dicarbonyl CompoundsTosyl Azideup to 94[5]
Carbocyclic β-Keto EstersTosyl AzideFairly high[9]
Active Methylene (B1212753) CompoundsMesyl AzideGood[4]
β-Ketoesters, β-ketoamides, malonate estersTosyl AzideGood to excellent
Active Methylene Compoundsp-ABSAGood[10]
Sterically Crowded Diketonep-ABSASuccessful[10]
Macrocyclic Monomersp-ABSASuccessful[10]

Safety Profile: A Critical Consideration

The inherent instability of azide compounds necessitates a thorough evaluation of their safety profiles. Thermal stability is a key parameter in assessing the risk associated with these reagents.

Table 3: Safety and Stability of Diazo Transfer Reagents

ReagentKey Safety Considerations
This compound (p-ABSA) Considered a safer alternative to tosyl and mesyl azide.[10]
Tosyl Azide (TsN₃) Potentially explosive, especially with heat or shock.
Mesyl Azide (MsN₃) Known to be explosive and is often generated in situ to avoid isolation.[8]

Experimental Protocols: A Practical Guide

To provide a practical comparison, the following are representative experimental protocols for diazo transfer reactions using p-ABSA, tosyl azide, and mesyl azide.

Protocol 1: Diazo Transfer using this compound (p-ABSA)

Synthesis of α-Diazoketones from β-Dicarbonyl Compounds

  • Reactants:

  • Procedure:

    • Dissolve the β-dicarbonyl compound and p-ABSA in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Diazo Transfer using Tosyl Azide (TsN₃)

Synthesis of 2-Diazo-1,3-dicarbonyl Compounds

  • Reactants:

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in dichloromethane.

    • Add triethylamine to the solution.

    • Slowly add a solution of tosyl azide in dichloromethane at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: In Situ Generation and Diazo Transfer using Mesyl Azide (MsN₃)

Synthesis of Diazo Compounds from Active Methylene Compounds

  • Reactants:

    • Active methylene compound (1.0 equiv)

    • Methanesulfonyl chloride (1.1 equiv)

    • Sodium azide (1.2 equiv)

    • Potassium carbonate (2.0 equiv)

    • Acetonitrile/Water (solvent)

  • Procedure:

    • Dissolve the active methylene compound and potassium carbonate in a mixture of acetonitrile and water.

    • In a separate flask, dissolve sodium azide in water.

    • Slowly add the sodium azide solution to the solution of the active methylene compound.

    • Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude diazo compound can often be used without further purification.

Visualizing the Workflow

To better illustrate the general process, the following diagram outlines the typical workflow for a diazo transfer reaction.

Diazo_Transfer_Workflow General Workflow for Diazo Transfer Reactions cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substrate Active Methylene Compound Reaction_Vessel Reaction Mixture Substrate->Reaction_Vessel Diazo_Reagent Diazo Transfer Reagent (p-ABSA, TsN₃, MsN₃) Diazo_Reagent->Reaction_Vessel Base Base (e.g., Et₃N, DBU) Base->Reaction_Vessel Solvent Solvent (e.g., MeCN, DCM) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Diazo Compound Purification->Final_Product

A generalized workflow for diazo transfer reactions.

Application in the Synthesis of Signaling Pathway Modulators

The diazo compounds synthesized using these reagents are valuable precursors for molecules that modulate key cellular signaling pathways, a critical area of research in drug discovery. For instance, the development of kinase inhibitors, which are central to many cancer therapies, often involves the synthesis of complex heterocyclic scaffolds. Diazo chemistry provides efficient routes to these structures. Similarly, the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important targets for a wide range of diseases, can be facilitated by the versatile reactivity of diazo intermediates.

While direct, published examples specifically detailing the use of p-ABSA in the synthesis of named kinase inhibitors, GPCR modulators, or ion channel blockers are not abundant in the readily available literature, the fundamental reactions enabled by diazo compounds are widely applied in these areas. The safer and more practical nature of p-ABSA makes it an attractive choice for the multi-step syntheses often required to produce these complex and high-value molecules.

The following diagram illustrates the logical relationship between diazo transfer reagents and the synthesis of molecules targeting these important biological pathways.

Signaling_Pathway_Synthesis Role of Diazo Transfer in Synthesizing Signaling Pathway Modulators cluster_reagents Diazo Transfer Reagents cluster_intermediates Key Intermediates cluster_reactions Key Transformations cluster_targets Therapeutic Targets pABSA p-ABSA Diazo_Compounds α-Diazocarbonyls & Other Diazo Compounds pABSA->Diazo_Compounds TsN3 Tosyl Azide TsN3->Diazo_Compounds MsN3 Mesyl Azide MsN3->Diazo_Compounds Carbene_Formation Carbene/Carbenoid Formation Diazo_Compounds->Carbene_Formation Cycloaddition Cycloaddition Reactions Diazo_Compounds->Cycloaddition Kinase_Inhibitors Kinase Inhibitors Carbene_Formation->Kinase_Inhibitors e.g., C-H Insertion GPCR_Modulators GPCR Modulators Carbene_Formation->GPCR_Modulators e.g., Cyclopropanation Ion_Channel_Blockers Ion Channel Blockers Cycloaddition->Ion_Channel_Blockers e.g., Heterocycle formation

Pathway from diazo reagents to signaling modulators.

Conclusion

This compound (p-ABSA) presents a compelling option for diazo transfer reactions, particularly when safety and ease of handling are primary concerns. While tosyl azide may offer a lower cost per mole for certain applications, the improved safety profile of p-ABSA can offset this advantage, especially in larger-scale synthesis and in academic settings where user safety is paramount. Mesyl azide, though efficient, is often hampered by its instability, necessitating in situ generation.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the safety infrastructure available. This guide provides the necessary data to make an informed decision, empowering researchers and drug development professionals to select the most appropriate diazo transfer reagent for their synthetic endeavors.

References

A Comparative Guide to 4-Acetamidobenzenesulfonyl Azide for Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the efficient and safe introduction of the diazo group onto substrate molecules is a critical transformation, unlocking access to a diverse array of subsequent chemical reactions. 4-Acetamidobenzenesulfonyl azide (B81097), commonly referred to as p-ABSA, has emerged as a prominent reagent for this purpose. This guide provides an objective comparison of p-ABSA with its common alternatives, namely tosyl azide (TsN₃) and methanesulfonyl azide (MsN₃), focusing on reaction success, safety, and practicality. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection for diazo transfer reactions.

Performance Comparison of Diazo Transfer Reagents

The success of a diazo transfer reaction is primarily evaluated by the yield of the desired diazo compound, the ease of purification, and the safety of the process. While all three sulfonyl azides—p-ABSA, tosyl azide, and methanesulfonyl azide—are effective reagents, their performance can vary depending on the substrate and reaction conditions.

For the diazo transfer to active methylene (B1212753) compounds, particularly 1,3-dicarbonyls, tosyl azide (TsN₃) is often cited as the most efficient reagent in terms of reaction yield.[1] However, this efficiency is often counterbalanced by challenges in purification and significant safety concerns. p-ABSA is presented as a safer alternative to reagents like mesyl azide, especially for larger-scale preparations.[2]

Table 1: Comparison of Diazo Transfer Reagents

Feature4-Acetamidobenzenesulfonyl Azide (p-ABSA)Tosyl Azide (TsN₃)Methanesulfonyl Azide (MsN₃)
Primary Use Diazo transfer to active methylene compoundsDiazo transfer to active methylene compoundsDiazo transfer to active methylene compounds
Reported Yields Good to excellent, substrate-dependentOften the highest for 1,3-dicarbonylsGood, substrate-dependent
Byproduct 4-Acetamidobenzenesulfonamide (B121751)p-Toluenesulfonamide (B41071)Methanesulfonamide
Byproduct Removal Generally removable by filtration or chromatographyCan be challenging to remove from nonpolar productsEasily removed by aqueous extraction due to high water solubility
Safety Profile Considered a safer alternative to TsN₃ and MsN₃Potentially explosive, heat and shock sensitivePotentially explosive, heat and shock sensitive

Safety Profile and Handling

A critical consideration in the selection of a diazo transfer reagent is its safety profile. All sulfonyl azides are energetic compounds and should be handled with caution.

Table 2: Safety and Thermal Stability of Sulfonyl Azides

ReagentCAS NumberHazard Statements (GHS)Onset Decomposition Temp. (T_onset, °C)Enthalpy of Decomposition (ΔH_d, kJ/mol)
This compound (p-ABSA) 2158-14-7H315, H319, H335 (Skin, eye, and respiratory irritant)~100-201 (average for sulfonyl azides)[2]
Tosyl Azide (TsN₃) 941-55-9H242 (Heating may cause a fire), H300 (Fatal if swallowed)Not explicitly found, but known to be heat sensitive-201 (average for sulfonyl azides)[2]
Methanesulfonyl Azide (MsN₃) 1516-70-7H302 (Harmful if swallowed), H315, H319, H335 (Skin, eye, and respiratory irritant)Not explicitly found, but known to be heat sensitiveNot explicitly found

Data compiled from available safety data sheets and a comparative study on thermal stability.[2][3][4][5][6][7][8][9]

The thermal stability data indicates that p-ABSA has a relatively high onset decomposition temperature, making it a more thermally stable option compared to the general class of sulfonyl azides.[2] Tosyl azide and methanesulfonyl azide are known to be heat and shock-sensitive and should be handled with extreme care, especially on a larger scale.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating reaction success. Below are representative protocols for diazo transfer reactions using p-ABSA and its alternatives.

Protocol 1: Diazo Transfer to a β-Ketoester using this compound (p-ABSA)

Materials:

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester in acetonitrile.

  • Add this compound to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated 4-acetamidobenzenesulfonamide byproduct can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the α-diazo-β-ketoester.

Protocol 2: Diazo Transfer to a 1,3-Dicarbonyl Compound using Tosyl Azide (TsN₃)

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Tosyl azide (1.05 equiv)

  • Triethylamine (1.5 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in acetonitrile, add triethylamine at room temperature.

  • Slowly add a solution of tosyl azide in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of the crude product is typically achieved by column chromatography on silica gel or alumina (B75360) to separate the diazo compound from the p-toluenesulfonamide byproduct.

Protocol 3: In Situ Generation and Diazo Transfer using Methanesulfonyl Azide (MsN₃)

Materials:

  • Methanesulfonyl chloride (1.0 equiv)

  • Sodium azide (1.2 equiv)

  • Active methylene compound (e.g., β-ketoester) (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Acetonitrile/Water (solvent mixture)

Procedure:

  • In a flask, dissolve sodium azide in a mixture of acetonitrile and water and cool to 0 °C.

  • Slowly add methanesulfonyl chloride to the sodium azide solution and stir for 1 hour at 0 °C to generate methanesulfonyl azide in situ.

  • To this mixture, add the active methylene compound, followed by the dropwise addition of triethylamine, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to yield the crude diazo product, which can be further purified by column chromatography if necessary.

Visualization of Workflows and Decision Making

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for diazo transfer and a logical decision-making process for reagent selection.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Diazo Transfer cluster_workup Workup & Purification start Dissolve Substrate (Active Methylene Compound) in Solvent add_base Add Base (e.g., Triethylamine) start->add_base add_reagent Add Diazo Transfer Reagent (p-ABSA, TsN₃, or MsN₃) add_base->add_reagent stir Stir at appropriate temperature and monitor by TLC add_reagent->stir quench Quench Reaction stir->quench extraction Aqueous Extraction quench->extraction purification Purification (Filtration/Chromatography) extraction->purification product Isolated Diazo Compound purification->product

A general experimental workflow for a diazo transfer reaction.

reagent_selection cluster_criteria Key Considerations cluster_reagents Reagent Choice start Select Diazo Transfer Reagent safety Safety is paramount? (Large scale, handling concerns) start->safety yield Highest yield critical for 1,3-dicarbonyl substrate? start->yield purification Ease of byproduct removal a priority? start->purification safety->yield No pABSA p-ABSA safety->pABSA Yes yield->purification No TsN3 Tosyl Azide (TsN₃) yield->TsN3 Yes purification->pABSA Alternative MsN3 Methanesulfonyl Azide (MsN₃) purification->MsN3 Yes

Decision-making guide for selecting a diazo transfer reagent.

Conclusion

The validation of reaction success using this compound and its alternatives depends on a careful evaluation of yield, safety, and practicality. While tosyl azide may offer higher yields for specific substrates like 1,3-dicarbonyls, its significant safety hazards and the potential for difficult purification of byproducts are considerable drawbacks. Methanesulfonyl azide provides a distinct advantage in the ease of removing its water-soluble sulfonamide byproduct.

This compound (p-ABSA) presents a balanced profile, offering good to excellent yields for a range of substrates while being a demonstrably safer and more thermally stable reagent, particularly for larger-scale applications. The choice of reagent should, therefore, be guided by the specific requirements of the synthesis, with p-ABSA being a highly recommended option when a favorable balance of reactivity, safety, and ease of handling is desired.

References

Safety Operating Guide

Proper Disposal of 4-Acetamidobenzenesulfonyl Azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-acetamidobenzenesulfonyl azide (B81097), ensuring the safety of laboratory personnel and compliance with regulatory standards.

4-Acetamidobenzenesulfonyl azide is a chemical compound that requires careful handling and disposal due to its potential hazards. This document outlines the necessary procedures for its safe management and disposal in a laboratory setting, catering to researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

Understanding the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its key physical and chemical properties.

PropertyValueSource
Physical State Solid[1][2]
Appearance Beige[1][2]
Melting Point 107 - 111 °C / 224.6 - 231.8 °F[1][3][4]
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Explosive[2][5][6][7]
Incompatible Materials Strong oxidizing agents[1][5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, Nitrogen oxides (NOx)[5]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in a manner that neutralizes its reactivity and ensures the safety of all personnel. The following protocol should be strictly adhered to.

Personal Protective Equipment (PPE) Required:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][5]

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[1][8]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][10][11] The container should be compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[12]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[11][12] Do not use abbreviations or chemical formulas.[8][12] The label should also include the date of waste generation and the place of origin (department, room number).[12]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5] The container must be kept tightly closed except when adding waste.[2][9][11]

Disposal Method:

  • Professional Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant.[2][13] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9][12]

  • Incineration: One recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[14] This should only be performed by a licensed professional waste disposal service.[14]

  • Spill Cleanup: In case of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[2][5] Avoid creating dust.[2][14] Ensure adequate ventilation.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Labeling cluster_2 Final Disposal cluster_3 Spill Response start Generate 4-Acetamidobenzenesulfonyl Azide Waste ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat start->ppe Always spill Spill Occurs start->spill container Select a Designated, Labeled, and Compatible Waste Container ppe->container segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) container->segregate label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Date & Location segregate->label_waste store_waste Store in a Cool, Dry, Well-Ventilated Area label_waste->store_waste seal_container Keep Container Tightly Sealed store_waste->seal_container contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_container->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end Waste Properly Disposed professional_disposal->end cleanup Sweep up Solid Material (Avoid Dust Generation) spill->cleanup Contingency spill_container Place in a Labeled Hazardous Waste Container cleanup->spill_container spill_container->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Acetamidobenzenesulfonyl azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Acetamidobenzenesulfonyl azide (B81097). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Profile and Hazards

4-Acetamidobenzenesulfonyl azide (CAS No. 2158-14-7) is a beige, solid crystalline compound used in various organic synthesis applications.[1][2][3][4] It presents several significant hazards that require stringent safety measures. The primary hazards include:

  • Explosive Potential: The substance is explosive and sensitive to heat, shock, friction, and impact.[2][5]

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][3][6][7]

  • Mutagenicity: It is suspected of causing genetic defects.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound. The required equipment is detailed below.

PPE CategorySpecificationRationale
Eye & Face Protection Tight-sealing safety goggles.[1]Protects against dust particles and chemical splashes.
Face shield.Recommended when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[8]Provides a barrier against skin contact and absorption.[8] Always inspect gloves before use and use proper removal techniques.[8]
Body Protection Protective lab coat.[2]Protects against spills and splashes on clothing and skin.[1][7]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[8]Minimizes the risk of inhaling hazardous dust.[6][9]
NIOSH/MSHA-approved respirator with particulate filter (EN 143).[1][10]Required if exposure limits are exceeded or if irritation occurs.[1][7]

Operational Plan: Handling and Storage

Proper handling and storage are critical to mitigate the risks associated with this compound.

Handling Protocol:

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before work begins.[8]

  • Ventilation: Always handle this substance within a properly operating and certified chemical fume hood.[8] Ensure adequate general ventilation.[1][9]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][9] Avoid creating and inhaling dust.[1][7][9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5] Avoid subjecting it to grinding, shock, or friction.[2][5]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][7][8]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.[1][7][9]

  • Keep the container tightly closed when not in use.[1][6][9]

  • Store locked up.[6][9]

  • Incompatible Materials: Keep away from strong oxidizing agents and flammable materials.[1][2][7]

Emergency and Disposal Plan

Immediate and appropriate action is required in the event of an emergency.

Emergency Procedures:

Emergency TypeAction Plan
Spill 1. Evacuate: Immediately evacuate personnel to a safe area.[9][10] 2. Ventilate: Ensure the area is well-ventilated.[9][10] 3. Protect: Don the appropriate PPE as listed above.[9][10] 4. Contain: Prevent the spill from entering drains.[9][10] 5. Clean-Up: Carefully sweep or shovel the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[1][7][9]
Fire 1. Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][9][10] 2. Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][10] 3. Hazards: Be aware that thermal decomposition can release irritating and toxic gases, including oxides of carbon, nitrogen, and sulfur.[1][7]
First Aid: Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If breathing is difficult or stops, provide artificial respiration.[6][10] Seek medical attention if symptoms occur or if you feel unwell.[1][6]
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove all contaminated clothing and wash it before reuse.[1][6] If skin irritation persists, seek medical attention.[1][6]
First Aid: Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[1][6][10] Remove contact lenses if present and easy to do so.[1][6] Continue rinsing and seek immediate medical attention if eye irritation persists.[6]
First Aid: Ingestion Do NOT induce vomiting.[6] Clean the mouth with water and then drink plenty of water.[1][7] Never give anything by mouth to an unconscious person.[6][10] Seek medical attention if symptoms occur.[1][10]

Disposal Plan:

  • All waste contaminated with this compound, including used containers and contaminated PPE, must be treated as hazardous waste.

  • Dispose of the material through a licensed and approved waste disposal company.[1][6][10]

  • Do not allow the product or its containers to enter drains or the environment.[7][9][10]

Quantitative Data Summary

PropertyValue
Appearance Beige Solid
Molecular Formula C8H8N4O3S[10]
Molecular Weight 240.24 g/mol [10]
Melting Point 107 - 111 °C (224.6 - 231.8 °F)[1][2]
Solubility Insoluble in water[2][3]

Experimental Workflow Visualization

The following diagram illustrates the standard procedure for responding to an accidental spill of this compound.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE: Goggles, Gloves, Lab Coat, Respirator evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Prevent Entry into Drains ventilate->contain cleanup Clean Up Spill: Sweep/Shovel Material (Avoid Dust) contain->cleanup container Place Waste in a Sealed, Labeled Container cleanup->container decontaminate Decontaminate Area & Tools container->decontaminate dispose Dispose of Waste via Approved Service decontaminate->dispose

Caption: Emergency response workflow for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.